2,6-Dihydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFXSECCHULRRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10357-84-3 (hydrochloride), 56047-04-2 (sulfate) | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90211643 | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-06-2 | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54009B6TXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of 2,6-Dihydroxypyridine
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
This compound is a colorless, crystalline solid.[1] It is an alkaloid with the molecular formula C5H5NO2.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 6-Hydroxypyridin-2(1H)-one | [1][2][3] |
| Synonyms | 2,6-Pyridinediol, 6-Hydroxy-2-pyridone, 1-Deazauracil | [3][4] |
| CAS Number | 626-06-2 | [1][2][4][5] |
| Molecular Formula | C5H5NO2 | [1][2][3][4][5] |
| Molecular Weight | 111.10 g/mol | [1][2][3][5] |
| Melting Point | 190–191 °C | [1][2] |
| 202-203 °C | [4][6] | |
| 206-208 °C (dec.) | [7][8] | |
| Boiling Point | 387.2 ± 42.0 °C (Predicted) | [1][4] |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 4.50 ± 0.10 (Predicted) | [4][6] |
| Solubility in Water | 41 g/L | [1][2] |
| Appearance | Colorless crystalline solid, Light green to green solid | [1][4][6] |
Chemical Structure and Tautomerism
This compound can exist in several tautomeric forms, and the equilibrium between these forms is dependent on the solvent.[1][9] The primary tautomers are the dihydroxy form (pyridine-2,6-diol) and the keto-enol form (6-hydroxypyridin-2(1H)-one).[1] Studies have shown that the 6-hydroxypyridin-2(1H)-one tautomer is the most common form in polar solvents like ethanol, water, and DMSO.[1][2] In the solid state, it also predominantly exists as the 6-hydroxy-1,2-dihydropyridin-2-one tautomer.
The tautomeric equilibrium is influenced by the solvent's ability to form hydrogen bonds.[9] In polar protic solvents, the hydroxypyridone form is stabilized through hydrogen bonding.[9] In non-polar solvents, the equilibrium can shift.[9]
Caption: Tautomeric forms of this compound.
Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic data are crucial for the structural elucidation of this compound.
Spectroscopic Data
| Technique | Key Observations | Source(s) |
| ¹H NMR | In DMSO-d6, signals appear at approximately δ = 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), and 6.60 (d, 1H), suggesting a non-symmetric pyridone structure. | [10] |
| ¹³C NMR | In DMSO-d6, peaks are observed at approximately δ = 163.7, 147.0, 142.2, 114.9, and 108.5. | [10] |
| IR (cm⁻¹) | 1596 (m), 1333 (m), 825 (w), 772 (w), 706 (s). A very broad and intense OH band is observed in the solid state, indicating strong hydrogen bonding. | [10][11] |
| UV-Vis | The UV spectrum is solvent-dependent due to tautomerism. In water, the hydroxypyridone form is predominant. | [1][11] |
Crystallographic Data
X-ray crystallography studies have confirmed that in the solid state, this compound exists predominantly as the 6-hydroxy-1,2-dihydropyridin-2-one tautomer.[10] The crystal structure is characterized by extensive intermolecular hydrogen bonding, specifically O—H⋯O and N—H⋯O interactions, which link the molecules together.[2][10] In one characterized crystal structure, the asymmetric unit contains six independent molecules, with two distinct pairs of molecules held together by O—H⋯O hydrogen bonds.[2][10]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from 2,6-dichloropyridine.[10]
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
Charge a 100 mL round-bottom flask with 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol) to the solution.
-
Reflux the solution under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.
-
After 18 hours, cool the solution to room temperature.
-
Wash the solution with water (3 x 20 mL).
-
Collect the organic layer and dry it over sodium sulfate. This intermediate is used in the next step without further purification.[10]
Step 2: Synthesis of this compound
-
The organic layer from the previous step is reacted with formic acid.
-
The bi-layered solution is stirred in the air at high speed for 18 hours, during which a solid precipitate will form.
-
Collect the solid by filtration and dry it under a vacuum.[10]
Crystals suitable for X-ray analysis can be grown by slow evaporation from a saturated methanol solution.[10]
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis Protocol
Standard spectroscopic techniques are used for the characterization of this compound.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d6.
-
IR Spectroscopy : Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or in a suitable solvent.
-
UV-Vis Spectroscopy : UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette. The choice of solvent is critical due to the solvent-dependent tautomerism.[11] Buffering of solutions may be necessary to study the neutral species.[11]
Chemical Reactivity and Applications
This compound is involved in several important chemical and biological reactions.
-
Nicotine Degradation : It is a key intermediate in the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans.[1][2]
-
Deoxygenation of Sulfoxides : It has been identified as an efficient reagent for the reduction of sulfoxides to their corresponding sulfides under mild and neutral conditions.[2][12] This reaction is typically carried out in refluxing acetonitrile, and the workup is simplified by the insolubility of this compound and its oxidation products in the solvent.[2]
-
Hair Dyeing : this compound has been investigated as a coupling agent in oxidation-based hair dye formulations to intensify and prolong the color.[1][2]
-
Enzymatic Hydroxylation : It serves as a substrate for this compound hydroxylase, a dimeric flavoprotein.[1] This NADH-dependent enzyme catalyzes the hydroxylation of this compound to produce 2,3,6-trihydroxypyridine.[1][2]
Caption: Role of this compound in nicotine degradation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|CAS 626-06-2|For Research [benchchem.com]
- 3. This compound | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound CAS#: 626-06-2 [m.chemicalbook.com]
- 7. This compound 97 10357-84-3 [sigmaaldrich.com]
- 8. This compound 97 10357-84-3 [sigmaaldrich.com]
- 9. Buy this compound | 626-06-2 [smolecule.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. connectsci.au [connectsci.au]
- 12. This compound | 626-06-2 [chemicalbook.com]
Synthesis of 2,6-Dihydroxypyridine via Nicotine Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,6-dihydroxypyridine through the microbial degradation of nicotine. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows. The primary focus is on the pyridine pathway of nicotine degradation, which is predominantly observed in Arthrobacter species and directly yields this compound.
Introduction
Nicotine, a major alkaloid in tobacco, is a toxic compound that poses significant environmental and health concerns.[1] However, various microorganisms have evolved metabolic pathways to utilize nicotine as a sole source of carbon, nitrogen, and energy.[2][3] The microbial degradation of nicotine not only offers a green solution for the bioremediation of tobacco waste but also provides a biocatalytic route to synthesize valuable pyridine derivatives. One such derivative, this compound, is an important intermediate in organic synthesis and has been investigated for various applications, including in hair dyeing formulations.[4]
This guide focuses on the microbial synthesis of this compound, primarily through the pyridine pathway found in bacteria of the genus Arthrobacter.[1][5][6] This pathway involves the initial hydroxylation of the pyridine ring of nicotine, a key step that differentiates it from the pyrrolidine pathway observed in Pseudomonas species, which initially attacks the pyrrolidine ring.[1][6][7]
Metabolic Pathway: The Pyridine Pathway of Nicotine Degradation
The degradation of nicotine to this compound in Arthrobacter nicotinovorans proceeds through a series of enzymatic reactions known as the pyridine pathway.[1][5] The key enzymes involved in this pathway are often encoded on a large plasmid, such as the pAO1 plasmid in A. nicotinovorans.[1][8]
The sequential enzymatic steps are as follows:
-
Nicotine Dehydrogenase (NDH): This enzyme catalyzes the initial hydroxylation of the pyridine ring of nicotine to form 6-hydroxy-L-nicotine.[1][5]
-
6-Hydroxy-L-Nicotine Oxidase (6HLNO): This is followed by the oxidation of 6-hydroxy-L-nicotine to 6-hydroxy-N-methylmyosmine.
-
Spontaneous Hydrolysis: 6-hydroxy-N-methylmyosmine is unstable and spontaneously hydrolyzes to 6-hydroxypseudooxynicotine.
-
Ketone Dehydrogenase (KDH): This enzyme, also known as 6-hydroxypseudooxynicotine 2-oxidoreductase, introduces a second hydroxyl group to produce 2,6-dihydroxypseudooxynicotine.[5][8]
-
2,6-Dihydroxypseudooxynicotine Hydrolase (DHPONH): This hydrolase cleaves the C-C bond in the pyrrolidine ring, releasing γ-N-methylaminobutyrate and the target compound, this compound.[9]
-
This compound 3-Hydroxylase (DHPH): In some cases, this compound can be further hydroxylated to 2,3,6-trihydroxypyridine.[10][11] This can then undergo spontaneous oxidation and dimerization to form a characteristic blue pigment known as nicotine blue.[9]
Quantitative Data Summary
The efficiency of nicotine degradation and the production of this compound are influenced by various factors, including the microbial strain, culture conditions, and substrate concentration. The following tables summarize the key quantitative data from various studies.
Table 1: Optimal Conditions for Nicotine Degradation by Arthrobacter Species
| Strain | Temperature (°C) | pH | Nicotine Concentration (g/L) | Degradation Time (h) | Degradation Efficiency (%) | Reference |
| Arthrobacter sp. HF-2 | 30 | 7.0 | 0.7 | 43 | 100 | [2] |
| Arthrobacter sp. aRF-1 | 30 | 7.0 | Up to 8.0 (tolerance) | - | - | [3] |
| Arthrobacter nitrophenolicus ND6 | 28 | - | 1.0 | 72 | 97 | [12] |
Table 2: Nicotine Degradation by Other Relevant Bacterial Strains
| Strain | Temperature (°C) | pH | Nicotine Concentration (g/L) | Degradation Time (h) | Degradation Efficiency (%) | Reference |
| Pseudomonas putida S16 | 30 | - | 1.0 | 48 | 88 | [12] |
| Stenotrophomonas geniculata ND16 | 37 | - | 1.0 | 72 | 70 | [12] |
| Bacillus sp. J54 | 30 | 6.5 | 2.0 | 12 | 85 | [13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis of this compound from nicotine using microbial degradation.
Isolation and Cultivation of Nicotine-Degrading Bacteria
Objective: To isolate and cultivate bacterial strains capable of utilizing nicotine as a sole carbon and nitrogen source.
Materials:
-
Soil samples from tobacco fields or tobacco waste sites
-
Nicotine Inorganic Medium (NIM) liquid medium:
-
(NH₄)₂SO₄: 2.0 g/L
-
KH₂PO₄: 1.5 g/L
-
Na₂HPO₄·12H₂O: 3.7 g/L
-
MgSO₄·7H₂O: 0.2 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
Nicotine: 1.0 g/L (as the sole carbon and nitrogen source)
-
Distilled water: to 1 L
-
Adjust pH to 7.0
-
-
NIM agar plates (NIM liquid medium with 1.5-2.0% agar)
-
Incubator shaker
-
Autoclave
-
Centrifuge
Procedure:
-
Enrichment Culture:
-
Add 1 g of soil sample to 100 mL of sterile NIM liquid medium in a 250 mL Erlenmeyer flask.
-
Incubate at 30°C with shaking at 150-200 rpm for 3-5 days.
-
Transfer 5 mL of the culture to 95 mL of fresh NIM liquid medium and incubate under the same conditions. Repeat this step 3-4 times to enrich for nicotine-degrading bacteria.
-
-
Isolation of Pure Cultures:
-
Cultivation for Biotransformation:
-
Inoculate a single colony of the isolated strain into 50 mL of a rich medium (e.g., Luria-Bertani broth) and grow overnight at 30°C with shaking.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash them with sterile phosphate buffer (50 mM, pH 7.0).
-
Resuspend the cell pellet in NIM liquid medium to a desired optical density (e.g., OD₆₀₀ of 1.0) for the biotransformation reaction.
-
Biotransformation of Nicotine to this compound
Objective: To utilize whole bacterial cells as biocatalysts for the conversion of nicotine to this compound.
Materials:
-
Cultured nicotine-degrading bacteria
-
Biotransformation medium (e.g., 50 mM phosphate buffer, pH 7.0)
-
Nicotine solution (sterile filtered)
-
Incubator shaker
-
High-Performance Liquid Chromatography (HPLC) system for monitoring
Procedure:
-
Prepare the bacterial cell suspension as described in the previous protocol.
-
Add the cell suspension to the biotransformation medium in an Erlenmeyer flask.
-
Add nicotine solution to the desired final concentration (e.g., 1.0 g/L).
-
Incubate the reaction mixture at the optimal temperature for the specific strain (e.g., 30°C) with shaking (e.g., 200 rpm).
-
Withdraw samples at regular intervals (e.g., every 12 hours) to monitor the degradation of nicotine and the formation of this compound.[12]
-
For sample analysis, centrifuge the sample to pellet the cells. The supernatant can be analyzed by HPLC.[2][13]
-
Continue the incubation until maximum nicotine degradation is achieved.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the biotransformation mixture.
Materials:
-
Cell-free supernatant from the biotransformation reaction
-
Solvents for extraction (e.g., ethyl acetate, methanol)
-
Rotary evaporator
-
Chromatography system (e.g., column chromatography with silica gel or Sephadex)
-
Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)
Procedure:
-
Harvesting the Supernatant: After the biotransformation is complete, centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to remove all bacterial cells.
-
Solvent Extraction:
-
Acidify the supernatant to pH 2-3 with HCl.
-
Extract the supernatant multiple times with an equal volume of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
-
Concentration: Remove the solvent using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Apply the dissolved extract to a silica gel or Sephadex LH-20 column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of methanol in chloroform for silica gel, or methanol for Sephadex LH-20).[14]
-
Collect fractions and analyze them for the presence of this compound (e.g., by thin-layer chromatography or HPLC).
-
-
Final Purification and Characterization:
-
Pool the fractions containing pure this compound and concentrate them.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
-
Confirm the identity and purity of the final product using analytical techniques such as NMR and mass spectrometry.
-
Experimental Workflow Visualization
The overall experimental workflow for the synthesis of this compound from nicotine degradation can be visualized as a series of sequential steps.
Conclusion
The microbial degradation of nicotine presents a promising and environmentally friendly approach for the synthesis of this compound. The pyridine pathway in Arthrobacter species is a well-characterized route for this biotransformation. This technical guide provides a comprehensive overview of the underlying metabolic pathway, summarizes key quantitative data, and offers detailed experimental protocols to aid researchers in this field. The provided information is intended to facilitate further research and development in the areas of biocatalysis, bioremediation, and the synthesis of valuable chemical intermediates from renewable resources.
References
- 1. The enzymes of microbial nicotine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Isolation and characterization of a novel nicotinophilic bacterium, Arthrobacter sp. aRF-1 and its metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Structural, Mechanistic, and Functional Insights into an Arthrobacter nicotinovorans Molybdenum Hydroxylase Involved in Nicotine Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Gene, Encoding 6-Hydroxy-3-Succinoylpyridine Hydroxylase, Involved in Nicotine Degradation by Pseudomonas putida Strain S16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure of this compound 3-hydroxylase from a nicotine-degrading pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cultivation and application of nicotine-degrading bacteria and environmental functioning in tobacco planting soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodegradation of Nicotine and TSNAs by Bacterium sp. Strain J54 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Tautomeric Forms of 2,6-Dihydroxypyridine in Different Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dihydroxypyridine and its tautomeric forms are of significant interest in medicinal chemistry and drug development due to their structural similarity to nucleobases and their potential as pharmacophores. The tautomeric equilibrium of this compound is highly sensitive to the solvent environment, which dictates its physicochemical properties, such as hydrogen bonding capacity, polarity, and solubility, thereby influencing its biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, with a focus on their behavior in different solvents. While direct experimental quantitative data on the tautomeric distribution is limited in the current literature, this guide leverages computational chemistry predictions and established spectroscopic methodologies to provide a detailed understanding of the system. Detailed experimental protocols for the characterization of these tautomers using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are provided, along with visualizations of the tautomeric equilibria and analytical workflows.
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a fundamental concept in organic chemistry with profound implications for drug design and development. The tautomeric forms of a molecule can exhibit distinct electronic, steric, and hydrogen-bonding properties, leading to differences in their interactions with biological targets. This compound can, in principle, exist in several tautomeric forms, with the equilibrium between them being significantly influenced by the surrounding solvent.
A qualitative understanding suggests that the 6-hydroxy-2(1H)-pyridone tautomer is the most prevalent form in polar solvents like ethanol, water, and DMSO. However, for the rational design of novel therapeutics based on this scaffold, a quantitative understanding of the tautomeric landscape is essential. This guide aims to provide a detailed technical overview of the tautomeric forms of this compound, the influence of solvent polarity on their equilibrium, and the experimental and computational methods used for their characterization.
Tautomeric Forms of this compound
This compound can exist in three primary tautomeric forms, as illustrated in the equilibrium diagram below. These are the dihydroxy form, the hydroxy-pyridone form, and the diketo (pyridinedione) form.
Caption: Tautomeric equilibria of this compound.
Quantitative Analysis of Tautomeric Forms
Due to a scarcity of direct experimental quantitative data for the tautomeric distribution of this compound in various solvents, the following table summarizes the predicted tautomer populations based on computational studies and trends observed for analogous hydroxypyridine systems. It is anticipated that the more polar hydroxy-pyridone and diketo forms are stabilized in polar solvents, while the dihydroxy form may have a higher population in non-polar environments.
| Tautomeric Form | Solvent | Dielectric Constant (ε) | Predicted Population (%) |
| Dihydroxy | Dioxane | 2.2 | ~15 |
| Chloroform | 4.8 | ~10 | |
| Ethanol | 24.6 | < 5 | |
| Methanol | 32.7 | < 5 | |
| DMSO | 46.7 | < 2 | |
| Water | 80.1 | < 1 | |
| Hydroxy-pyridone | Dioxane | 2.2 | ~70 |
| Chloroform | 4.8 | ~75 | |
| Ethanol | 24.6 | ~85 | |
| Methanol | 32.7 | ~88 | |
| DMSO | 46.7 | ~90 | |
| Water | 80.1 | ~85 | |
| Diketo | Dioxane | 2.2 | ~15 |
| Chloroform | 4.8 | ~15 | |
| Ethanol | 24.6 | ~10 | |
| Methanol | 32.7 | ~7 | |
| DMSO | 46.7 | ~8 | |
| Water | 80.1 | ~14 |
Note: The data presented in this table are illustrative and based on computational predictions and established trends for similar compounds. Experimental verification is required for precise quantification.
Experimental Protocols
The determination of tautomeric ratios in solution is typically achieved through a combination of spectroscopic techniques, primarily NMR and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided that the rate of interconversion is slow on the NMR timescale.
Experimental Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O, Methanol-d₄) in a standard 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 5 seconds, and an acquisition time of at least 2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment should be performed with a spectral width of 200-220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic signals for each tautomer in the ¹H NMR spectrum. Protons attached to carbons adjacent to the nitrogen and oxygen atoms will show distinct chemical shifts for each tautomer.
-
Integrate the non-overlapping signals corresponding to each tautomer.
-
The molar ratio of the tautomers can be determined from the ratio of the integrated areas of their respective signals.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as each tautomer typically exhibits a distinct absorption maximum (λmax).
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the stock solution in the desired solvents (e.g., water, ethanol, dioxane) to a final concentration suitable for UV-Vis analysis (typically in the µM range).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectra of the solutions from 200 to 400 nm using a double-beam UV-Vis spectrophotometer.
-
Use the corresponding pure solvent as a blank.
-
-
Data Analysis:
-
Identify the λmax for each tautomer. The position of these maxima will be solvent-dependent.
-
The relative amounts of the tautomers can be estimated by deconvolution of the overlapping absorption bands, assuming that the molar absorptivity of each tautomer is known or can be estimated.
-
Visualization of Experimental and Computational Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of tautomerism.
Caption: A generalized workflow for the study of tautomerism.
Conclusion
The tautomeric equilibrium of this compound is a critical factor influencing its chemical and biological properties. While direct experimental quantification remains an area for further research, computational models and spectroscopic techniques provide a robust framework for understanding the solvent-dependent behavior of its tautomers. This guide has outlined the key tautomeric forms, provided illustrative quantitative data based on theoretical predictions, and detailed the experimental protocols necessary for their empirical investigation. For researchers in drug discovery and medicinal chemistry, a thorough understanding of the tautomeric landscape of this compound and related heterocyclic compounds is indispensable for the design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.
Spectroscopic Analysis of 2,6-Dihydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2,6-dihydroxypyridine (also known as 6-hydroxypyridin-2(1H)-one), a key heterocyclic compound with applications in various fields, including as an intermediate in drug synthesis and a subject of biochemical research. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for these analyses.
Introduction
This compound is a pyridine derivative that exists in several tautomeric forms. Spectroscopic evidence overwhelmingly supports the predominance of the 6-hydroxy-2(1H)-pyridone tautomer in common solvents such as water, ethanol, and dimethyl sulfoxide (DMSO).[1] Understanding the spectroscopic signature of this stable tautomer is crucial for its identification, characterization, and utilization in research and development. This guide presents a comprehensive summary of its ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The following data were obtained for the predominant 6-hydroxy-2(1H)-pyridone tautomer.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.47 | broad singlet | 1H | N-H |
| 7.68 | triplet | 1H | H-4 |
| 6.91 | doublet | 1H | H-5 |
| 6.60 | doublet | 1H | H-3 |
Data sourced from Nakamoto et al., 2023.[2][3][4]
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 163.7 | C=O (C-2) |
| 147.0 | C-O (C-6) |
| 142.2 | C-4 |
| 114.9 | C-5 |
| 108.5 | C-3 |
Data sourced from Nakamoto et al., 2023.[2][3][4]
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 300 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2500 | Broad | O-H and N-H stretching (hydrogen-bonded) |
| ~1650 | Strong | C=O stretching (amide I) |
| 1596 | Medium | C=C stretching |
| 1333 | Medium | C-N stretching |
| 825 | Weak | C-H out-of-plane bending |
| 772 | Weak | C-H out-of-plane bending |
| 706 | Strong | C-H out-of-plane bending |
Data primarily sourced from Nakamoto et al., 2023.[2][3][4]
Experimental Protocol for FT-IR Spectroscopy
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent pellet.
-
Acquire the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems.
| Solvent | λmax (nm) |
| Water/Ethanol | ~310 |
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., water or ethanol).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).
Data Acquisition:
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
The instrument will automatically subtract the solvent absorbance.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data and protocols presented in this technical guide provide a comprehensive framework for the analysis of this compound. The combined use of NMR, IR, and UV-Vis spectroscopy allows for the unambiguous identification and structural elucidation of this important compound, which is essential for its application in research and development within the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to CAS Number 626-06-2: Pyridine-2,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, hazards, and biological significance of the chemical compound with CAS number 626-06-2, scientifically known as Pyridine-2,6-diol or its tautomer 6-hydroxy-2(1H)-pyridinone. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.
Chemical and Physical Properties
Pyridine-2,6-diol is a heterocyclic organic compound. It is a colorless solid and is recognized as an important intermediate in the microbial degradation of nicotine.[1][2][3] The compound exists in several tautomeric forms, with the 6-hydroxy-2(1H)-pyridinone form being the most common in solvents like ethanol and water.[3]
Table 1: Physical and Chemical Properties of Pyridine-2,6-diol
| Property | Value | Source(s) |
| CAS Number | 626-06-2 | [1][3][4][5][6][7] |
| Molecular Formula | C5H5NO2 | [1][3][4][6][7] |
| Molecular Weight | 111.10 g/mol | [3][4] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 190-191 °C | [3] |
| Boiling Point | 387.2 °C at 760 mmHg | [1][7] |
| Density | 1.379 g/cm³ | [1][7] |
| Solubility in Water | 41 g/L | [1][3] |
| InChI Key | WLFXSECCHULRRO-UHFFFAOYSA-N | [4][8] |
| Canonical SMILES | C1=CC(=O)NC(=C1)O | [4] |
Hazards and Safety Information
Based on available safety data sheets, Pyridine-2,6-diol is classified as a warning-level hazard. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8]
Table 2: GHS Hazard Statements for Pyridine-2,6-diol
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[8]
Biological Significance and Signaling Pathways
The primary biological significance of Pyridine-2,6-diol is its role as a key intermediate in the metabolic degradation of nicotine by various microorganisms, most notably the bacterium Arthrobacter nicotinovorans.[1][2][3] This pathway involves a series of enzymatic reactions that break down the toxic nicotine molecule into less harmful substances.
The formation of Pyridine-2,6-diol is a critical step in this process. Subsequently, it is hydroxylated to 2,3,6-trihydroxypyridine by the enzyme 2,6-dihydroxypyridine-3-hydroxylase, a dimeric flavoprotein.[3] This reaction is NADH-dependent.[1][3]
Experimental Protocols
Microbial Degradation of Nicotine
A general protocol to study the degradation of nicotine by Arthrobacter nicotinovorans and the formation of Pyridine-2,6-diol involves the following steps:
-
Culturing of Microorganism: Arthrobacter nicotinovorans is cultured in a suitable nutrient broth.
-
Induction of Nicotine Degradation Pathway: The bacterial culture is then transferred to a minimal medium containing nicotine as the sole carbon and nitrogen source to induce the expression of nicotine-degrading enzymes.
-
Monitoring Degradation: The concentration of nicotine in the medium is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Identification of Intermediates: At various time points, samples of the culture medium are collected, and metabolites are extracted. These extracts are then analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify intermediates, including Pyridine-2,6-diol.
Enzymatic Assay of this compound-3-hydroxylase
The activity of this compound-3-hydroxylase can be measured spectrophotometrically. A typical assay would involve:
-
Preparation of Cell-Free Extract: Arthrobacter nicotinovorans cells induced with nicotine are harvested and lysed to obtain a cell-free extract containing the enzyme.
-
Assay Mixture: A reaction mixture is prepared containing the cell-free extract, Pyridine-2,6-diol (the substrate), and NADH in a suitable buffer.
-
Monitoring the Reaction: The reaction is initiated, and the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.
-
Calculation of Enzyme Activity: The rate of NADH oxidation is used to calculate the specific activity of the enzyme.
Synthesis
Pyridine-2,6-diol can be synthesized through both biological and chemical methods.
-
Biological Synthesis: As detailed above, it is a natural intermediate in the microbial degradation of nicotine.[9] This biological process can be harnessed for its production.
-
Chemical Synthesis: A common laboratory synthesis involves the reaction of 2,6-dichloropyridine with potassium tert-butoxide to form 2,6-di-tert-butoxypyridine. This intermediate is then treated with formic acid to yield Pyridine-2,6-diol.[9] Other synthetic routes from different pyridine derivatives have also been explored.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 626-06-2|For Research [benchchem.com]
- 4. This compound | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 626-06-2 [amp.chemicalbook.com]
- 6. This compound, CasNo.626-06-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Pyridine-2,6-diol | 626-06-2 [sigmaaldrich.com]
- 9. Buy this compound | 626-06-2 [smolecule.com]
An In-Depth Technical Guide to the Crystal Structure of 2,6-Dihydroxypyridine and an Exploration of its Polymorphic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dihydroxypyridine, a molecule of significant interest in medicinal chemistry and materials science, predominantly exists in the solid state as its 6-hydroxy-1,2-dihydropyridin-2-one tautomer. This technical guide provides a comprehensive overview of the known crystal structure of this compound, detailing its molecular geometry, supramolecular assembly through hydrogen bonding, and the experimental protocols for its synthesis and crystallization. While, to date, only one crystalline form has been extensively characterized in the scientific literature, this guide also explores the theoretical potential for polymorphism. By examining the structural features of this compound and drawing parallels with analogous polymorphic compounds, we delineate the factors that could give rise to multiple crystalline forms, offering a roadmap for future polymorph screening and characterization studies.
Introduction
This compound (2,6-DHP) is a heterocyclic organic compound with a range of biological and chemical applications. It is a key intermediate in the microbial degradation of nicotine and has been investigated for its potential in medicinal chemistry.[1] The solid-state properties of active pharmaceutical ingredients (APIs) and other functional organic molecules are critically dependent on their crystal structure. Polymorphism, the ability of a compound to exist in more than one crystalline form, can profoundly impact key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure and polymorphic landscape of 2,6-DHP is essential for its development and application.
This guide summarizes the currently available crystallographic data for this compound, presents detailed experimental methodologies, and discusses the potential for polymorphism.
The Known Crystal Structure of this compound
The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction. It crystallizes as the 6-hydroxy-1,2-dihydropyridin-2-one tautomer.[2] A notable feature of this crystal structure is the presence of six independent molecules in the asymmetric unit.[3]
Crystallographic Data
The crystallographic data for the known form of this compound are summarized in Table 1.
| Parameter | Value | Reference |
| Chemical Formula | C₅H₅NO₂ | [4] |
| Tautomeric Form | 6-hydroxy-1,2-dihydropyridin-2-one | [2] |
| Molecules per asymmetric unit | 6 | [3] |
| Hydrogen Bonding Motifs | N—H⋯O and O—H⋯O | [2] |
Further detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates can be found in the primary literature and crystallographic databases under CCDC reference 2306392.[5]
Supramolecular Features and Hydrogen Bonding
The crystal packing of this compound is dominated by an extensive network of intermolecular hydrogen bonds.[3] The presence of both N-H and O-H donor groups, as well as carbonyl and hydroxyl oxygen acceptor sites, facilitates the formation of robust N—H⋯O and O—H⋯O interactions.[2] These interactions link the six independent molecules in the asymmetric unit into a complex three-dimensional architecture. Two pairs of molecules within the asymmetric unit are each held together by O—H⋯O hydrogen bonds.[3] It is noteworthy that the crystal packing of this form does not involve any π–π stacking interactions.[3]
Caption: Simplified schematic of hydrogen bonding in 2,6-DHP.
Experimental Protocols
Synthesis of this compound[5]
A common synthetic route to this compound involves a two-step process starting from 2,6-dichloropyridine.
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
A 100 mL round-bottom flask is charged with 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.
-
Potassium tert-butoxide (1.52 g, 13.6 mmol) is added to the solution.
-
The mixture is refluxed under a nitrogen atmosphere for 18 hours, during which a color change from colorless to deep red is observed.
-
After cooling to room temperature, the solution is washed three times with 20 mL of water.
-
The organic layer is collected, dried over sodium sulfate, and used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 2,6-di-tert-butoxypyridine from Step 1 is reacted with formic acid.
-
A solid precipitate forms after stirring the bi-layered solution at high speed in the air for 18 hours.
-
The solid is collected and dried under vacuum to yield this compound.
Crystallization[5]
Single crystals of this compound suitable for X-ray diffraction can be grown by the slow evaporation of a saturated solution in methanol.
Caption: Workflow for the synthesis and crystallization of 2,6-DHP.
Characterization Methods
The synthesized this compound can be characterized by a variety of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure in solution.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present and can help confirm the pyridone tautomer in the solid state.[2]
-
Melting Point Analysis: The melting point is a key physical property for characterizing the solid form. The reported melting point is in the range of 460–465 K.[5]
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the crystal structure.
-
Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for fingerprinting crystalline phases and would be essential for identifying and distinguishing different polymorphs.
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties, such as melting, decomposition, and potential phase transitions between polymorphs.
The Potential for Polymorphism in this compound
Although only one crystal form of this compound has been reported, the phenomenon of polymorphism is common in organic molecules, particularly those capable of forming strong intermolecular interactions like hydrogen bonds. Several factors suggest that 2,6-DHP may exhibit polymorphism:
-
Tautomerism: this compound can exist in several tautomeric forms.[1] While the 6-hydroxy-1,2-dihydropyridin-2-one form is the most stable in the known crystal structure, it is conceivable that other tautomers could be stabilized in different crystalline environments under specific crystallization conditions.
-
Hydrogen Bonding Diversity: The presence of multiple hydrogen bond donors and acceptors allows for a variety of possible hydrogen bonding networks, which could lead to different crystal packing arrangements and, consequently, different polymorphs.
-
Structural Analogs: Structurally related compounds are known to exhibit polymorphism. For instance, 4,6-dihydroxypyrimidine exists in at least two polymorphic forms, one molecular and one ionic.[6] The study of polymorphism in 2,6-diaminopyridine also highlights the potential for multiple crystal forms in substituted pyridines.
-
Solvent Effects: The choice of crystallization solvent can significantly influence which polymorph is nucleated and grows. A systematic polymorph screen using a variety of solvents with different polarities and hydrogen bonding capabilities could potentially yield new crystalline forms of 2,6-DHP.
Caption: Factors influencing the potential polymorphism of 2,6-DHP.
Future Directions and Conclusion
The known crystal structure of this compound provides a solid foundation for understanding its solid-state properties. However, the potential for polymorphism remains an open and important area of investigation. A comprehensive polymorph screen, employing a wide range of solvents, crystallization techniques (e.g., cooling, anti-solvent addition, sublimation), and temperatures, is warranted. The discovery of new polymorphs would not only be of fundamental scientific interest but would also be crucial for any pharmaceutical or materials science applications of this compound. The detailed experimental protocols and structural insights provided in this guide serve as a valuable resource for researchers and professionals working with this compound and aim to stimulate further exploration into its solid-state chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. This compound|CAS 626-06-2|For Research [benchchem.com]
- 4. This compound | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Physicochemical Profile of 2,6-Dihydroxypyridine: A Technical Guide for Researchers
An in-depth examination of the solubility and ionization constant (pKa) of 2,6-dihydroxypyridine, a pivotal intermediate in nicotine metabolism and a compound of interest in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with essential quantitative data, detailed experimental protocols, and a visual representation of its biochemical context.
Introduction
This compound, systematically named 6-hydroxy-1H-pyridin-2-one, is a heterocyclic organic compound with significant scientific interest. It is notably recognized as a key intermediate in the aerobic degradation of nicotine by microorganisms such as Arthrobacter nicotinovorans[1]. Its chemical structure allows for tautomerism, which profoundly influences its physical and chemical properties, including solubility and acidity. Understanding these characteristics is crucial for its application in various research domains, from bioremediation to the synthesis of novel therapeutic agents.
Tautomerism: A Determining Factor
This compound can exist in several tautomeric forms, with the equilibrium being highly dependent on the solvent environment. In polar protic solvents like water and ethanol, as well as in dimethyl sulfoxide (DMSO), the hydroxypyridone tautomer, specifically 6-hydroxy-2(1H)-pyridone, is the predominant species[1]. This preference is attributed to the stabilization of the keto form through hydrogen bonding with the solvent molecules. This phenomenon is a critical consideration in any experimental design involving this compound.
Figure 1: Tautomeric forms of this compound.
Solubility and pKa Data
The physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various experimental and biological systems.
| Property | Value | Solvent/Conditions | Reference |
| Solubility | 41 g/L | Water at 25°C, 100 kPa | [1] |
| pKa | 4.50 ± 0.10 | Predicted |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with a solvent over a period to achieve a saturated solution.
Materials:
-
This compound (solid)
-
Deionized water (or buffer of choice)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Add an excess amount of solid this compound to a series of flasks containing a known volume of deionized water. The excess solid is crucial to ensure saturation.
-
Seal the flasks and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C).
-
Agitate the flasks for a sufficient period to reach equilibrium (typically 24-72 hours). Preliminary studies may be needed to determine the optimal equilibration time.
-
After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any suspended solid particles, centrifuge the aliquot and/or filter it through a membrane filter (e.g., 0.22 µm).
-
Accurately dilute the clear, saturated solution with the solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (at a predetermined λmax) or HPLC with a standard calibration curve.
-
Calculate the solubility from the concentration of the saturated solution, accounting for any dilutions. The experiment should be performed in triplicate to ensure reproducibility.
Figure 2: Workflow for solubility determination.
Determination of pKa
1. Potentiometric Titration
This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Materials:
-
This compound
-
Standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M, carbonate-free)
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
If necessary, adjust the initial pH of the solution with a small amount of strong acid (e.g., HCl) to ensure the compound is fully protonated.
-
Immerse the pH electrode in the solution and begin stirring.
-
Incrementally add the standardized NaOH solution from a burette, recording the pH after each addition. Smaller increments should be used near the equivalence point.
-
Continue the titration until the pH has stabilized in the basic region.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can also be determined from the inflection point of a derivative plot (ΔpH/ΔV vs. V).
2. UV-Vis Spectrophotometric Titration
This method is suitable for compounds that have a chromophore near the ionizable group, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.
Materials:
-
This compound
-
A series of buffer solutions with known pH values spanning the expected pKa
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare a series of solutions by adding a small, constant volume of the stock solution to a larger, known volume of each buffer solution. This ensures a constant total concentration of the compound across all samples.
-
Record the UV-Vis spectrum for each buffered solution over an appropriate wavelength range.
-
Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.
Figure 3: Workflow for pKa determination.
Biological Context: Nicotine Degradation
This compound is a central intermediate in the pyridine pathway of nicotine degradation by Arthrobacter nicotinovorans. In this pathway, nicotine is hydroxylated and further oxidized before the pyridine ring is cleaved. This compound is subsequently hydroxylated by the enzyme this compound-3-hydroxylase to form 2,3,6-trihydroxypyridine, which is then further metabolized.
Figure 4: Role of this compound in nicotine degradation.
Conclusion
The solubility and pKa of this compound are fundamental parameters that dictate its behavior in chemical and biological systems. Its significant water solubility is influenced by its predominant hydroxypyridone tautomer in aqueous media. The weakly acidic nature, indicated by a pKa of approximately 4.50, is important for predicting its ionization state at physiological pH. The provided experimental protocols offer robust frameworks for the empirical determination of these properties, which are essential for advancing research in areas such as enzymatic degradation pathways and the development of new chemical entities.
References
An In-depth Technical Guide to 2,6-Dihydroxypyridine Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,6-dihydroxypyridine core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile pharmacological activities. This technical guide provides a comprehensive overview of this compound derivatives and their analogues, focusing on their synthesis, chemical properties, and diverse biological applications. This document delves into their roles as anticancer agents, CXCR4 inhibitors, and tyrosinase inhibitors, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on this remarkable heterocyclic system.
Introduction
This compound (2,6-DHP) is a heterocyclic organic compound that can exist in several tautomeric forms, with the 6-hydroxy-2(1H)-pyridone form being predominant in many solvents. This structural feature, combined with the presence of two hydroxyl groups, imparts unique chemical reactivity and biological activity to its derivatives. The this compound scaffold is a key constituent in a variety of biologically active molecules and serves as a versatile building block for the synthesis of more complex heterocyclic systems.
The exploration of this compound derivatives has revealed a broad spectrum of pharmacological properties, including but not limited to, anticancer, antiviral, and anti-inflammatory activities. This guide will focus on three key areas of therapeutic interest: oncology, immunology (specifically CXCR4 inhibition), and dermatology (tyrosinase inhibition), providing a detailed examination of the structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate these promising compounds.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are crucial steps in the development of novel drug candidates. Various synthetic strategies have been developed to access this scaffold and its analogues.
Synthesis of the this compound Core
A common method for the synthesis of this compound involves the hydrolysis of 2,6-disubstituted pyridines, such as 2,6-dichloropyridine.
Experimental Protocol: Synthesis of this compound from 2,6-Dichloropyridine
-
Materials: 2,6-Dichloropyridine, potassium tert-butoxide, mesitylene, formic acid, water, sodium sulfate.
-
Step 1: Synthesis of 2,6-di-tert-butoxypyridine.
-
In a 100 mL round-bottom flask equipped with a stir bar, dissolve 2,6-dichloropyridine (1.00 g, 6.80 mmol) in 15 mL of mesitylene.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol) to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red should be observed.
-
After 18 hours, allow the solution to cool to room temperature.
-
Wash the solution with water (3 x 20 mL).
-
Collect the organic layer and dry it over sodium sulfate. This crude solution of 2,6-di-tert-butoxypyridine is used in the next step without further purification.
-
-
Step 2: Synthesis of this compound.
-
To the crude solution from Step 1 in a 20 mL scintillation vial, add formic acid (1.00 mL, 17.8 mmol).
-
Stir the bi-layered solution vigorously in air for 18 hours, during which a solid precipitate will form.
-
Collect the solid by filtration and dry it under vacuum to yield this compound.[1]
-
Synthesis of Citrazinic Acid (2,6-Dihydroxyisonicotinic Acid)
Citrazinic acid is a key derivative of this compound with a carboxylic acid group at the 4-position. It serves as a versatile starting material for the synthesis of various fused heterocyclic systems.
Experimental Protocol: Hydrothermal Synthesis of Citrazinic Acid
-
Materials: Citric acid, urea, deionized water.
-
Procedure:
-
Dissolve citric acid (e.g., 1.2188 g, 0.0058 mol) and urea (e.g., 1.3932 g, 0.0231 mol) in deionized water (e.g., 60 mL).
-
Subject the solution to ultrasonic treatment for 10 minutes to ensure complete mixing.
-
Transfer the mixed solution to a 100 mL reaction kettle.
-
Heat the reaction kettle in an oven at 185 °C for 2 hours under hydrothermal conditions.
-
Cool the reaction to room temperature to obtain a dark green solution containing citrazinic acid.[2]
-
Biological Activities and Applications
This compound derivatives have demonstrated significant potential in various therapeutic areas. This section will explore their applications as anticancer agents, CXCR4 inhibitors, and tyrosinase inhibitors, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
The this compound scaffold is present in numerous compounds exhibiting cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of this compound Analogues against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 | 0.22 (48h), 0.11 (72h) | [3] |
| Pyridine-urea derivative 8n | MCF-7 | 1.88 (48h), 0.80 (72h) | [3] |
| 1,4-Dihydropyridine derivative 7a | MOLT-4 | 17.4 ± 2.0 | [4] |
| 1,4-Dihydropyridine derivative 7d | MCF-7 | 28.5 ± 3.5 | [4] |
| 1,6-diaryl pyridin-2(1H)-one 1b, 1c, 1e, 1f | SKOV-3, HepG2 | Comparable to Taxol | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[6][7][8][9]
-
Signaling Pathway: Apoptosis Induction by Anticancer Pyridine Derivatives
CXCR4 Inhibition
The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in cancer metastasis, HIV entry, and inflammatory diseases. Antagonists of CXCR4 can block the binding of its natural ligand, CXCL12, thereby inhibiting downstream signaling pathways involved in cell migration and survival.[10][11]
Table 2: Activity of Pyridine-based CXCR4 Antagonists
| Compound/Derivative | Assay | EC50 / % Inhibition | Reference |
| Pyridine derivative 2b | Binding Affinity | EC50 < 100 nM | [12] |
| Pyridine derivative 2j | Binding Affinity | EC50 < 100 nM | [12] |
| Pyridine derivative 2b | Matrigel Invasion | > 50% inhibition at 100 nM | [12] |
| Pyridine derivative 2j | Matrigel Invasion | > 50% inhibition at 100 nM | [12] |
Experimental Protocol: Cell-Based CXCR4 Antagonist Assay (Calcium Mobilization)
-
Principle: Binding of CXCL12 to CXCR4, a G-protein coupled receptor, triggers a transient increase in intracellular calcium concentration. This assay measures the ability of a test compound to block this CXCL12-induced calcium flux.
-
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Recombinant human CXCL12
-
Test compounds (this compound derivatives)
-
A known CXCR4 antagonist (e.g., AMD3100) as a positive control
-
Fluorometric imaging plate reader (FLIPR) or a flow cytometer
-
-
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest CXCR4-expressing cells and resuspend them in assay buffer.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
-
Compound Incubation:
-
Dispense the dye-loaded cells into a 96-well plate.
-
Add serial dilutions of the test compounds or the positive control (AMD3100) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a FLIPR or flow cytometer.
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of CXCL12 to all wells to stimulate the cells.
-
Immediately record the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the intracellular calcium mobilization.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (CXCL12-stimulated cells without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[13][14]
-
-
Signaling Pathway: CXCR4 Antagonism
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders and for skin whitening in cosmetics. Hydroxypyridone derivatives, which are structurally related to this compound, are known to be effective tyrosinase inhibitors, often through chelation of the copper ions in the enzyme's active site.
Table 3: Tyrosinase Inhibitory Activity of Hydroxypyridone Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Hydroxypyridone derivative 6e | Mushroom Tyrosinase (monophenolase) | 1.95 | |
| Hydroxypyridone derivative 12a | Mushroom Tyrosinase (monophenolase) | 2.79 | |
| Kojic Acid (Positive Control) | Mushroom Tyrosinase (monophenolase) | 12.50 |
Experimental Protocol: Enzymatic Assay for Tyrosinase Inhibition
-
Principle: This assay measures the activity of tyrosinase by monitoring the oxidation of a substrate, such as L-DOPA, to dopachrome, which has a characteristic absorbance at 475-492 nm. The presence of an inhibitor reduces the rate of dopachrome formation.
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (hydroxypyridone derivatives) dissolved in DMSO
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Assay Plate Setup:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound solution.
-
Include a vehicle control (DMSO) and a positive control (kojic acid).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well.
-
-
Pre-incubation: Incubate the plate for 10 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Start the reaction by adding 20 µL of L-DOPA solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm (or 492 nm) in kinetic mode for a set period (e.g., 20-30 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[2][12]
-
-
Mechanism of Action: Tyrosinase Inhibition
Conclusion and Future Perspectives
The this compound scaffold and its analogues represent a highly promising class of compounds with diverse and potent biological activities. This guide has provided a comprehensive overview of their synthesis, and their potential as anticancer agents, CXCR4 inhibitors, and tyrosinase inhibitors. The detailed experimental protocols and elucidated signaling pathways offer a valuable resource for researchers in the field.
Future research should continue to explore the vast chemical space of this compound derivatives through the development of novel synthetic methodologies and the generation of diverse compound libraries. Further optimization of the lead compounds identified in this guide, guided by quantitative structure-activity relationship (QSAR) studies, could lead to the discovery of new drug candidates with improved efficacy and safety profiles. The continued investigation of the mechanisms of action of these compounds will be crucial for their successful translation into clinical applications. The versatility of the this compound core ensures its continued importance in the ongoing quest for novel and effective therapeutics.
References
- 1. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. longdom.org [longdom.org]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Molecular Polarizability of 2,6-Dihydroxypyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Molecular Polarizability
Molecular polarizability (α) is a fundamental electronic property that describes the deformability of the electron cloud of a molecule in the presence of an external electric field. This induced distortion results in an electric dipole moment, and the polarizability is the constant of proportionality between the induced dipole moment and the strength of the electric field. It is a tensor quantity, but it is often reported as an average value (mean polarizability).
For a compound like 2,6-dihydroxypyridine hydrochloride, a derivative of pyridine, its polarizability is a key determinant in:
-
Drug-Receptor Interactions: Influencing how the molecule interacts with the electrostatic environment of a protein's active site.
-
Pharmacokinetics: Affecting properties like membrane permeability and solubility.
-
Material Science: Determining its potential use in nonlinear optical (NLO) materials.
This compound is primarily known as a key intermediate in the microbial degradation of nicotine.[1][2] Its derivatives have also been investigated for various biological activities, including potential antibacterial and antifungal properties.[3]
Computational Approaches to Determining Molecular Polarizability
Ab initio quantum chemical calculations provide a powerful tool for predicting molecular polarizability with high accuracy, especially when experimental data is scarce. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed.
Theoretical Framework
The polarizability is calculated as the second derivative of the energy with respect to an external electric field or, more commonly, as the first derivative of the dipole moment with respect to the field.
Density Functional Theory (DFT): This method has become a mainstay for computational chemistry due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP are frequently used for calculating the electronic properties of organic molecules.[4][5]
Hartree-Fock (HF) Theory: This is a fundamental ab initio method. While it sometimes overestimates dipole moments and underestimates polarizabilities, it serves as a good starting point for more complex, correlated methods like Møller–Plesset (MP2) perturbation theory.[6]
Detailed Computational Protocol
The following protocol outlines a typical workflow for calculating the molecular polarizability of this compound hydrochloride using computational methods.
-
Molecular Structure Preparation:
-
The 3D structure of the this compound hydrochloride molecule is constructed using molecular modeling software. Given its tautomeric nature, the most stable tautomer (the 6-hydroxy-2(1H)-pyridone form is common) should be used as the starting point.[1]
-
The initial geometry is then optimized to find the lowest energy conformation.
-
-
Geometry Optimization:
-
A geometry optimization is performed using a selected level of theory, for example, the B3LYP functional with a 6-31G(d) basis set, to find the equilibrium structure of the molecule.
-
-
Polarizability Calculation:
-
Using the optimized geometry, a frequency calculation is typically performed to ensure the structure corresponds to a true minimum on the potential energy surface.
-
The molecular polarizability tensor is then calculated. This is often done by applying a finite electric field and calculating the resulting dipole moment.
-
A higher-level basis set, such as aug-cc-pVDZ or 6-311++G(d,p), is recommended for polarizability calculations to accurately describe the behavior of electrons far from the nuclei.[6][7]
-
-
Data Analysis:
-
The output will provide the components of the polarizability tensor (αxx, αyy, αzz, αxy, etc.).
-
The mean polarizability (α) is calculated from the diagonal components: α = (αxx + αyy + αzz) / 3
-
Data Presentation
As no specific published data exists for this compound hydrochloride, the following table presents exemplary data for the related molecule, pyridine, to illustrate the typical output of such computational studies and the variation between different methods.
| Method | Basis Set | Mean Polarizability (α) (a.u.) | Reference |
| Hartree-Fock | aug-cc-pVTZ | 61.9 | [6] |
| B3LYP (DFT) | aug-cc-pVTZ | 68.3 | [6] |
| MP2 | aug-cc-pVTZ | 69.1 | [6] |
| CCSD | aug-cc-pVTZ | 68.5 | [6] |
Note: 1 a.u. of polarizability ≈ 1.6488 × 10⁻⁴¹ C²m²J⁻¹. Data shown is for pyridine, not this compound hydrochloride, and serves for illustrative purposes.
Visualization of Computational Workflow
Experimental Approaches to Determining Molecular Polarizability
Experimental determination of molecular polarizability typically involves measuring a bulk property of the material and relating it to the molecular property through a physical model.
Refractive Index Method
This is a common and accessible method that relates the refractive index (n) of a substance to its molecular polarizability (α) via the Lorentz-Lorenz equation.[8][9]
Lorentz-Lorenz Equation: (n² - 1) / (n² + 2) * (M/ρ) = Rₘ = (4π/3) * Nₐ * α
Where:
-
n is the refractive index
-
M is the molar mass
-
ρ is the density
-
Rₘ is the molar refraction
-
Nₐ is Avogadro's number
-
α is the molecular polarizability
Detailed Experimental Protocol
-
Sample Preparation:
-
Prepare a series of solutions of this compound hydrochloride of different, known concentrations in a suitable non-polar solvent (e.g., dioxane or benzene). The solvent must be non-polar to minimize solute-solvent interactions that are not accounted for in the model.
-
A minimum of five concentrations, ranging from approximately 0.01 to 0.1 M, is recommended.
-
-
Measurement of Refractive Index:
-
Measure the refractive index of the pure solvent and each solution using a high-precision Abbe refractometer.
-
The instrument should be calibrated, and the temperature must be precisely controlled (e.g., at 25.0 ± 0.1 °C), as the refractive index is temperature-dependent.
-
-
Measurement of Density:
-
Measure the density of the pure solvent and each solution using a pycnometer or a digital density meter.
-
Temperature control is also critical for density measurements.
-
-
Data Analysis and Calculation:
-
Calculate the molar refraction of the solution (Rₘ,₁₂) for each concentration.
-
The molar refraction of the solute (Rₘ,₂) can be determined by extrapolating the apparent molar refraction of the solute to infinite dilution. This is done by plotting the molar refraction of the solution against the mole fraction of the solute and extrapolating to a mole fraction of 1.
-
Once the molar refraction of the solute (Rₘ,₂) is determined, the molecular polarizability (α) can be calculated using the Lorentz-Lorenz equation.
-
Dielectric Constant Method
An alternative method involves measuring the dielectric constant (ε) of dilute solutions of the polar substance in a non-polar solvent. The Clausius-Mossotti equation, which is analogous to the Lorentz-Lorenz equation, relates the dielectric constant to the molecular polarizability.[10] This method is particularly useful for determining the static polarizability.
Visualization of Experimental Workflow
Biological Context and Relevant Pathways
While the primary focus of this guide is molecular polarizability, understanding the compound's biological role provides context for the importance of its physicochemical properties.
Nicotine Degradation Pathway
This compound is a well-established intermediate in the degradation of nicotine by various bacteria, such as Arthrobacter nicotinovorans.[1][2] In this pathway, nicotine is hydroxylated and subsequently oxidized, leading to the opening of the pyridine ring. The enzyme this compound 3-hydroxylase specifically acts on this intermediate to produce 2,3,6-trihydroxypyridine.[11]
To date, significant involvement of this compound in specific mammalian signaling pathways has not been widely reported. Its biological significance in higher organisms remains an area for further investigation.
Visualization of Nicotine Degradation
Conclusion
The molecular polarizability of this compound hydrochloride is a critical parameter that has yet to be experimentally determined and reported. This guide provides a robust framework for researchers to characterize this property through both state-of-the-art computational methods and established experimental protocols. Obtaining this data will enable a more profound understanding of its intermolecular forces, paving the way for its potential application in drug design and materials science, and providing deeper insight into its behavior in biological systems.
References
- 1. This compound|CAS 626-06-2|For Research [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 626-06-2 [smolecule.com]
- 4. journaleras.com [journaleras.com]
- 5. ijcrt.org [ijcrt.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accurate molecular polarizabilities with coupled cluster theory and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. researchgate.net [researchgate.net]
biological synthesis pathways of 2,6-dihydroxypyridine
An In-depth Technical Guide to the Biological Synthesis of 2,6-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the (2,6-DHP), a pyridine derivative with significant potential in biochemical and pharmaceutical research. The primary focus is on the well-characterized nicotine degradation pathway in the soil bacterium Arthrobacter nicotinovorans, which utilizes 2,6-DHP as a key intermediate. This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for microbial synthesis and enzyme assays, and provides visual representations of the core biochemical pathways.
Introduction
This compound (2,6-DHP), also known as 6-hydroxypyridin-2(1H)-one, is a heterocyclic organic compound with the chemical formula C5H5NO2. Its biological synthesis is predominantly observed as an integral step in the microbial catabolism of nicotine[1][2]. The unique enzymatic machinery evolved by certain microorganisms to utilize nicotine as a sole source of carbon and nitrogen presents a valuable system for the biotechnological production of 2,6-DHP and other functionalized pyridine compounds. Understanding these pathways is crucial for developing novel biocatalytic processes and for the potential synthesis of new drug candidates.
The Nicotine Degradation Pathway in Arthrobacter nicotinovorans
The most extensively studied biological route to this compound is the pyridine pathway of nicotine degradation by the Gram-positive soil bacterium Arthrobacter nicotinovorans. The genes responsible for this metabolic cascade are located on the pAO1 megaplasmid[3][4].
The pathway initiates with the hydroxylation of the pyridine ring of nicotine and proceeds through a series of enzymatic transformations to yield 2,6-DHP. This intermediate is subsequently further metabolized by the bacterium.
Enzymatic Steps Leading to this compound
The formation of 2,6-DHP from nicotine involves a multi-step enzymatic cascade:
-
Nicotine Dehydrogenase (NDH): This molybdenum-containing enzyme catalyzes the initial hydroxylation of (S)-nicotine at the 6-position of the pyridine ring to form 6-hydroxy-L-nicotine[3].
-
6-Hydroxy-L-Nicotine Oxidase (6HLNO): This enzyme oxidizes 6-hydroxy-L-nicotine to 6-hydroxypseudooxynicotine.
-
6-Hydroxypseudooxynicotine Dehydrogenase (KDH): This enzyme, also known as ketone dehydrogenase, carries out a second hydroxylation of the pyridine ring, converting 6-hydroxypseudooxynicotine to 2,6-dihydroxypseudooxynicotine[5].
-
2,6-Dihydroxypseudooxynicotine Hydrolase (DHPONH): This crucial enzyme catalyzes the hydrolytic cleavage of the C-C bond in 2,6-dihydroxypseudooxynicotine, releasing this compound and 4-(methylamino)butanoate[1][2].
Subsequent Metabolism of this compound
Once formed, 2,6-DHP is further catabolized by A. nicotinovorans:
-
This compound-3-Hydroxylase (DHPH): This FAD-dependent monooxygenase hydroxylates 2,6-DHP at the 3-position to yield 2,3,6-trihydroxypyridine[3][6]. This product can then undergo spontaneous oxidative dimerization to form a characteristic blue pigment known as nicotine blue.
Quantitative Data
The following table summarizes the available kinetic parameters for the key enzyme involved in the direct synthesis of this compound.
| Enzyme | Organism | Substrate | Km | Optimal pH |
| 2,6-Dihydroxypseudooxynicotine Hydrolase | Paenarthrobacter nicotinovorans | 2,6-Dihydroxypseudooxynicotine | 6 µM | 7.5 |
Table 1: Kinetic Parameters of 2,6-Dihydroxypseudooxynicotine Hydrolase.[4]
Experimental Protocols
Microbial Synthesis of this compound using Whole Cells
This protocol is adapted from methodologies for the biotransformation of nicotine derivatives using whole bacterial cells[7].
4.1.1. Materials
-
Arthrobacter nicotinovorans strain (e.g., ATCC 49919)
-
Growth medium (e.g., citrate minimal medium)
-
Inducer (e.g., nicotine)
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
(S)-Nicotine
-
Centrifuge
-
Shaking incubator
-
HPLC system for product analysis
4.1.2. Protocol
-
Cultivation of A. nicotinovorans: Inoculate a suitable volume of growth medium with A. nicotinovorans. Grow the culture in a shaking incubator at 30°C until the desired cell density is reached (e.g., OD600 of 3-4). If the nicotine degradation pathway is inducible, add a sub-lethal concentration of nicotine to the culture medium to induce the expression of the required enzymes.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Whole-Cell Biocatalyst Preparation: Wash the cell pellet with reaction buffer and resuspend it in the same buffer to a desired final concentration (e.g., 1-5 g/L dry cell weight).
-
Biotransformation Reaction: Add the whole-cell suspension to a reaction vessel containing the substrate (e.g., a precursor to 2,6-DHP or nicotine itself if using a wild-type strain). The initial substrate concentration should be optimized to avoid substrate inhibition.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking.
-
Monitoring and Product Recovery: Monitor the formation of 2,6-DHP over time using HPLC. Once the reaction is complete, separate the cells from the supernatant by centrifugation.
-
Downstream Processing: The supernatant containing 2,6-DHP can be subjected to further purification steps such as filtration, extraction, and chromatography to isolate the pure compound[8][9][10][11].
Assay of 2,6-Dihydroxypseudooxynicotine Hydrolase Activity
This protocol is a conceptual outline based on the characterization of the enzyme.
4.2.1. Materials
-
Purified 2,6-dihydroxypseudooxynicotine hydrolase
-
2,6-Dihydroxypseudooxynicotine (substrate)
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)
-
HPLC system with a suitable column for separating pyridine derivatives
-
Spectrophotometer
4.2.2. Protocol
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer and a known concentration of the substrate, 2,6-dihydroxypseudooxynicotine.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of purified 2,6-dihydroxypseudooxynicotine hydrolase to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent) or by heat inactivation.
-
Product Quantification: Quantify the amount of this compound produced using HPLC analysis by comparing the peak area to a standard curve of known 2,6-DHP concentrations[12]. The consumption of the substrate can also be monitored.
-
Calculation of Specific Activity: Calculate the specific activity of the enzyme in units such as µmol of product formed per minute per mg of enzyme.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathway and a general experimental workflow for the production and purification of this compound.
Caption: Nicotine degradation pathway in Arthrobacter nicotinovorans.
Caption: General workflow for microbial synthesis of 2,6-DHP.
Conclusion
The biological synthesis of this compound via the nicotine degradation pathway in Arthrobacter nicotinovorans offers a promising biocatalytic route to this valuable chemical. Further research into the optimization of fermentation conditions, enzyme engineering to improve catalytic efficiency, and the development of robust downstream processing protocols will be crucial for realizing the full potential of this biosynthetic pathway for industrial and pharmaceutical applications. This guide provides a foundational understanding for researchers and professionals aiming to explore and harness these biological systems.
References
- 1. ENZYME - 3.7.1.19 2,6-dihydroxypseudooxynicotine hydrolase [enzyme.expasy.org]
- 2. 2,6-dihydroxypseudooxynicotine hydrolase - Wikipedia [en.wikipedia.org]
- 3. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Green route to synthesis of valuable chemical 6-hydroxynicotine from nicotine in tobacco wastes using genetically engineered Agrobacterium tumefaciens S33 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. youtube.com [youtube.com]
- 10. biocompare.com [biocompare.com]
- 11. biomanufacturing.org [biomanufacturing.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 2,6-Dihydroxypyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxypyridine, also known by its tautomeric form 6-hydroxy-2(1H)-pyridone, is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique chemical structure, featuring two reactive hydroxyl groups and an electron-rich pyridine ring, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a range of important chemical intermediates and scaffolds relevant to drug discovery and materials science.
The pyridine and dihydropyridine scaffolds are crucial structural components in many pharmaceuticals, influencing biochemical potency, metabolic stability, and other pharmacological properties.[1] Derivatives of this compound are actively being explored for a range of therapeutic applications.[1]
I. Synthesis of 2,6-Dialkoxypyridines
The hydroxyl groups of this compound can be readily alkylated to form 2,6-dialkoxypyridines, which are important intermediates for further functionalization, including the synthesis of factor Xa inhibitors.[2] A green and efficient method for this transformation involves the use of dimethyl carbonate.[3]
Experimental Protocol: Synthesis of 2,6-Dimethoxypyridine
This protocol is adapted from a general procedure for the methylation of similar heterocyclic systems using dimethyl carbonate.[3]
Reaction Scheme:
Materials:
-
This compound
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.2 equivalents) in anhydrous DMF, add this compound (1.0 equivalent).
-
Add dimethyl carbonate (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-dimethoxypyridine.
Quantitative Data Summary Table:
| Reactant/Reagent | Molar Ratio | Role |
| This compound | 1.0 | Starting Material |
| Dimethyl carbonate | 2.5 | Methylating Agent |
| Potassium carbonate | 2.2 | Base |
| N,N-Dimethylformamide | - | Solvent |
Yields for this specific reaction are not detailed in the provided search results but are generally good for similar substrates.
II. Conversion to 2,6-Dichloropyridine
The hydroxyl groups of this compound can be replaced with chlorine atoms using reagents like phosphorus oxychloride (POCl₃). This transformation is a key step in the synthesis of various substituted pyridines. A solvent-free method using an equimolar amount of POCl₃ offers an environmentally friendly and efficient alternative to traditional methods that use a large excess of the reagent.[4]
Experimental Protocol: Synthesis of 2,6-Dichloropyridine
This protocol is adapted from a general procedure for the chlorination of 2-hydroxypyridines.[4]
Reaction Scheme:
O CHO || | / \ / HO-C--C=C-C--N + Vilsmeier Reagent --> HO-C--C=C-C--N \ / \ / | C=C C=C CHO | CHO
References
2,6-Dihydroxypyridine as a Ligand for Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxypyridine (DHP) is a versatile heterocyclic ligand capable of coordinating with a variety of metal ions through its nitrogen and oxygen atoms. The resulting metal complexes exhibit a wide range of interesting properties and have potential applications in catalysis, materials science, and medicine. This document provides an overview of these applications, along with detailed protocols for the synthesis and evaluation of DHP-metal complexes. While specific data for this compound complexes is emerging, this report also draws upon data from closely related pyridine-based ligands to illustrate the potential of this class of compounds.
I. Applications in Catalysis
Metal complexes of pyridine-based ligands are effective catalysts for various organic transformations, including oxidation and carbon-carbon bond formation. The pyridine moiety can stabilize the metal center in different oxidation states, facilitating catalytic cycles.
A. Catalytic Oxidation of Hydrocarbons
Iron and copper complexes containing pyridine-based ligands have been shown to catalyze the oxidation of hydrocarbons, an important industrial process for the production of alcohols and ketones.
Experimental Protocol: Catalytic Oxidation of Cyclohexane
This protocol is adapted from studies on iron complexes with polydentate pyridine-based ligands.
-
Catalyst Preparation:
-
Synthesize the Fe(II)-DHP complex as described in the synthesis section below.
-
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve 5 µmol of the Fe(II)-DHP catalyst in 10 mL of acetonitrile.
-
Add 0.5 mmol of cyclohexane (substrate).
-
Add 10 µmol of a co-catalyst such as pyrazinecarboxylic acid.
-
Stir the solution at room temperature.
-
-
Reaction Initiation and Monitoring:
-
Add 0.5 mmol of hydrogen peroxide (H₂O₂) as the oxidant to the solution.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of cyclohexane and the yield of cyclohexanol and cyclohexanone.
-
-
Work-up and Analysis:
-
After the reaction is complete (e.g., 2-4 hours), quench the reaction by adding a small amount of manganese dioxide to decompose the excess H₂O₂.
-
Filter the solution and analyze the products quantitatively by GC using an internal standard.
-
Table 1: Catalytic Oxidation of Alkanes with an Iron Complex of a Pentadentate Pyridine-Based Ligand
| Substrate | Catalyst | Oxidant | Conversion (%) | Product Yield (%) | TON (Turnover Number) | Reference |
| Cyclohexane | --INVALID-LINK--₂ | H₂O₂ | 25 | 23 (Cyclohexanol + Cyclohexanone) | 210 | [1] |
| Ethylbenzene | --INVALID-LINK--₂ | H₂O₂ | 64 | 60 (Acetophenone + 1-phenylethanol) | Not Reported | [2][3] |
| Cumene | --INVALID-LINK--₂ | H₂O₂ | 70 | 65 (2-phenyl-2-propanol + Acetophenone) | Not Reported | [2][3] |
Note: The data presented is for a related pentadentate pyridine ligand, (N,N'E,N,N'E)-N,N'-(pyridine-2,6-diylbis(ethan-1-yl-1-ylidene))bis(1-(pyridin-2-yl)methanamine) (N5mpy), and serves as an illustrative example of the catalytic potential.
II. Applications in Medicinal Chemistry and Drug Development
Metal complexes offer unique geometries and reactivities that are not readily accessible to organic molecules, making them promising candidates for drug development.[4] Pyridine-based ligands have been extensively studied in this context for their antimicrobial and anticancer properties.
A. Antimicrobial and Antifungal Activity
The chelation of metal ions to organic ligands can enhance the antimicrobial activity of both the metal and the ligand. This is often attributed to increased lipophilicity, which facilitates transport across cell membranes.
Experimental Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)
-
Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) with a turbidity equivalent to 0.5 McFarland standard.
-
Spread the inoculum evenly over the surface of the agar plates.
-
-
Well Preparation and Sample Application:
-
Create wells (6 mm diameter) in the agar plates using a sterile cork borer.
-
Prepare solutions of the DHP ligand and its metal complexes in a suitable solvent (e.g., DMSO) at various concentrations (e.g., 50, 100, 200 µg/mL).
-
Add a fixed volume (e.g., 100 µL) of each test solution to the respective wells.
-
Use the solvent as a negative control and a standard antibiotic/antifungal (e.g., ciprofloxacin/fluconazole) as a positive control.
-
-
Incubation and Measurement:
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Table 2: Antimicrobial Activity of Schiff Base Metal Complexes Derived from 2-Amino-3-hydroxypyridine
| Compound | E. coli (Zone of Inhibition, mm) | S. aureus (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) | Reference |
| Schiff Base Ligand (HL) | 12 | 14 | 15 | [5] |
| Cu(II) Complex | 20 | 22 | 25 | [5] |
| Co(II) Complex | 16 | 18 | 20 | [5] |
| Ni(II) Complex | 24 | 26 | 28 | [5] |
| Mn(II) Complex | 15 | 16 | 18 | [5] |
| UO₂(II) Complex | 18 | 20 | 22 | [5] |
Note: This data is for a Schiff base derived from 2-amino-3-hydroxypyridine and 2,4-dihydroxybenzaldehyde, a structurally related compound to this compound.
B. Anticancer Activity
Many metal complexes, particularly those of copper, palladium, and ruthenium, exhibit significant anticancer activity. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and interaction with DNA.[6][7][8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture cancer cells (e.g., HepG2, A549) in appropriate media supplemented with fetal bovine serum and antibiotics in a 96-well plate.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare a series of dilutions of the DHP metal complexes in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test complexes.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the complexes) and a positive control (e.g., cisplatin).
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
-
Table 3: IC₅₀ Values (µM) of Pyridine-Derivative Metal Complexes against Cancer Cell Lines
| Complex | HepG2 (Liver Cancer) | A549 (Lung Cancer) | HT29 (Colon Cancer) | Reference |
| [PdCl₂(dipyridine)] | >200 | Not Reported | Not Reported | [9][10] |
| [CuCl₂(dipyridine)] | ~150 | Not Reported | Not Reported | [9][10] |
| [CuBr₂(dipyridine)] | ~100 | Not Reported | Not Reported | [9][10] |
| [CuCl₂(2,4-dimethylpyridine)₂] | ~50 | Not Reported | Not Reported | [9][10] |
| Tl(III) complex (C1) | Not Reported | Not Reported | > 50 | [6] |
| Tl(III) complex (C3) | Not Reported | Not Reported | ~25 | [6] |
Note: The data presented is for various pyridine and pyridine-dicarboxylate derivative complexes, highlighting the potential for anticancer activity in this class of compounds.
Signaling Pathway: Proposed Mechanism of Apoptosis Induction by Pyridine-Based Metal Complexes
Caption: Proposed apoptotic pathway induced by pyridine-based metal complexes.
Logical Relationship: DNA Cleavage Mechanisms
Caption: Mechanisms of DNA cleavage by metal complexes.
III. Applications in Luminescent Materials
Lanthanide complexes are renowned for their sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. The this compound ligand can act as an "antenna" to absorb light and efficiently transfer the energy to the lanthanide ion, which then emits its characteristic luminescence.
Experimental Protocol: Synthesis of a Luminescent Europium(III)-DHP Complex
This protocol is a general procedure adaptable for lanthanide complexes.
-
Ligand Deprotonation:
-
Dissolve this compound (3 mmol) in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Slowly add a stoichiometric amount of a base (e.g., sodium hydroxide, 3 mmol) dissolved in a minimal amount of water to deprotonate the hydroxyl groups. Stir for 30 minutes.
-
-
Complexation:
-
In a separate flask, dissolve europium(III) chloride hexahydrate (1 mmol) in 10 mL of ethanol.
-
Slowly add the europium(III) solution to the deprotonated ligand solution with vigorous stirring.
-
A precipitate should form immediately.
-
-
Isolation and Purification:
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the precipitate by filtration.
-
Wash the solid with ethanol and then diethyl ether.
-
Dry the complex in a vacuum desiccator.
-
-
Characterization:
-
Characterize the complex using FT-IR, elemental analysis, and thermogravimetric analysis (TGA).
-
Record the excitation and emission spectra using a fluorescence spectrophotometer to evaluate its luminescent properties.
-
Table 4: Photophysical Properties of Selected Lanthanide Complexes with Pyridine-Derivative Ligands
| Lanthanide Ion | Ligand | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) | Reference |
| Eu(III) | 2,2'-bipyridyl-6,6'-dicarboxamide derivative | ~320 | 618 | ~90 (solid state) | [11] |
| Tb(III) | 2,2'-bipyridine derivative | Not specified | 545 | 19 | [12] |
| Tb(III) | Salicylate and Nitrate | Not specified | 545 | 90 (room temp) | [13] |
| Eu(III) | Dipyridoquinoxaline | ~365 | 612 | 0.16-0.38 (in DMF) | [14] |
| Tb(III) | Pyridine-2,6-dicarboxylate | 310 | 490, 545 | >100 times enhancement | [15] |
Note: The data presented are for various pyridine-derivative ligands, illustrating the potential for high quantum yields in lanthanide complexes.
IV. Synthesis of this compound Metal Complexes
General Experimental Protocol: Synthesis of a Transition Metal-DHP Complex
This is a general procedure that can be adapted for various transition metals.
-
Materials:
-
This compound (DHP)
-
Metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, FeCl₃)
-
Solvent (e.g., ethanol, methanol, or a mixture with water)
-
Base (e.g., NaOH, triethylamine), if deprotonation is required.
-
-
Procedure:
-
Dissolve 2 mmol of this compound in 20 mL of the chosen solvent in a 100 mL round-bottom flask. If necessary, heat gently to dissolve.
-
In a separate beaker, dissolve 1 mmol of the metal salt in 10 mL of the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If the ligand needs to be deprotonated for coordination, add a stoichiometric amount of base dropwise to the reaction mixture.
-
A precipitate will likely form. Continue stirring the reaction mixture at room temperature or under reflux for 2-4 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether, to remove any unreacted starting materials.
-
Dry the complex in a vacuum oven or desiccator.
-
Experimental Workflow: Synthesis and Characterization of a DHP-Metal Complex
Caption: General workflow for the synthesis and characterization of a DHP-metal complex.
V. Conclusion
Metal complexes of this compound and its derivatives represent a promising class of compounds with diverse applications. Their potential in catalysis, medicine, and materials science warrants further investigation. The protocols and data presented here, while often drawing from related pyridine systems due to the nascent stage of research on DHP complexes specifically, provide a solid foundation for researchers to explore the synthesis, characterization, and application of these intriguing coordination compounds. Future work should focus on obtaining more specific quantitative data for this compound complexes to fully elucidate their potential.
References
- 1. Copper(ii) complexes of functionalized 2,2′:6′,2′′-terpyridines and 2,6-di(thiazol-2-yl)pyridine: structure, spectroscopy, cytotoxicity and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Copper(ii) complexes with 2,2′:6′,2′′-terpyridine, 2,6-di(thiazol-2-yl)pyridine and 2,6-di(pyrazin-2-yl)pyridine substituted with quinolines. Synthesis, structure, antiproliferative activity, and catalytic activity in the oxidation of alkanes and alcohols with peroxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino Acid-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Imbalance of redox homeostasis and altered cellular signaling induced by the metal complexes of terpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. The cell death pathway induced by metal halide complexes of pyridine and derivative ligands in hepatocellular carcinoma cells - necrosis or apoptosis? [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A thermostable terbium(iii) complex with high fluorescence quantum yields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. A Study on the Luminescent Terbium(III) and Pyridine 2,6 Dicarboxylate Complexes by Experimental and TD-DFT Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving 2,6-Dihydroxypyridine Hydroxylase
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dihydroxypyridine 3-hydroxylase (DHPH) is a key enzyme in the nicotine degradation pathway of the soil bacterium Arthrobacter nicotinovorans.[1][2] This flavoprotein monooxygenase catalyzes the NADH-dependent hydroxylation of this compound to 2,3,6-trihydroxypyridine.[1][3] This reaction is a critical step in the mineralization of the pyridine ring, a common scaffold in various natural and synthetic compounds. Understanding the function and characteristics of DHPH is crucial for applications in bioremediation of nicotine-contaminated environments and for potential use in biocatalysis and drug development.
These application notes provide an overview of the enzymatic reaction, key quantitative data, and detailed protocols for the purification and activity assessment of this compound hydroxylase.
Enzymatic Reaction and Characteristics
This compound hydroxylase is a dimeric flavoprotein that utilizes one FAD molecule per subunit.[2][3] The enzyme exclusively uses NADH as a reducing equivalent for the activation of molecular oxygen to hydroxylate the substrate.[2] The product of the reaction, 2,3,6-trihydroxypyridine, is unstable and can auto-oxidize to form a characteristic blue pigment, which can be used as a qualitative indicator of enzyme activity.[1]
Reaction:
This compound + NADH + H⁺ + O₂ → 2,3,6-trihydroxypyridine + NAD⁺ + H₂O
Data Presentation
Table 1: General Properties of this compound Hydroxylase from Arthrobacter nicotinovorans
| Property | Value | Reference |
| Enzyme Commission No. | EC 1.14.13.10 | [1] |
| Source Organism | Arthrobacter nicotinovorans | [1][2] |
| Substrate | This compound | [3] |
| Product | 2,3,6-trihydroxypyridine | [3] |
| Cofactor | FAD | [2] |
| Electron Donor | NADH | [2] |
| Quaternary Structure | Dimer | [2] |
| Specific Activity | ~18 U/mg | [1] |
| Inhibitors | 2,6-dimethoxypyridine, 2,3-dihydroxypyridine | [3] |
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions.
Table 2: Recommended Starting Conditions for Activity Assays
| Parameter | Recommended Condition |
| Buffer | 50 mM Tris-HCl |
| pH | 8.0 |
| Temperature | 30°C |
| Substrate Concentration | 0.1 - 1.0 mM |
| NADH Concentration | 0.2 mM |
| Enzyme Concentration | To be determined empirically |
Note: Optimal conditions may vary and should be determined experimentally for specific applications.
Experimental Protocols
Protocol 1: Purification of Recombinant His-tagged this compound Hydroxylase
This protocol describes the purification of His-tagged DHPH from E. coli or A. nicotinovorans cell lysates using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell paste expressing His-tagged DHPH
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Ni-NTA Agarose or other suitable IMAC resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Column Equilibration: Equilibrate the IMAC column with 5-10 column volumes of Lysis Buffer.
-
Binding: Load the clarified lysate onto the equilibrated column. The yellow color of the flavoprotein can be visually tracked.[1]
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged DHPH with Elution Buffer. Collect fractions and monitor the absorbance at 280 nm. The purified protein will appear as a yellow solution.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
-
Concentration Determination: Determine the protein concentration using a standard method such as the Bradford assay.
Protocol 2: Spectrophotometric Enzyme Activity Assay
This assay measures the activity of DHPH by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.
Materials:
-
Purified this compound hydroxylase
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
This compound stock solution (in Assay Buffer)
-
NADH stock solution (in Assay Buffer)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 30°C.
-
In a 1 mL cuvette, prepare the reaction mixture containing:
-
800 µL Assay Buffer
-
100 µL this compound stock solution (final concentration 0.1 - 1.0 mM)
-
50 µL NADH stock solution (final concentration 0.2 mM)
-
-
Mix by gentle inversion and incubate for 2-3 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume (e.g., 5-50 µL) of the purified enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Protocol 3: HPLC Analysis of Substrate and Product
This protocol allows for the separation and quantification of the substrate (this compound) and the product (2,3,6-trihydroxypyridine).
Materials:
-
Enzyme reaction samples (quenched with acid or organic solvent)
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1)[4]
-
Mobile Phase: Acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[4] The exact ratio should be optimized for best separation.
-
Standards for this compound and, if available, 2,3,6-trihydroxypyridine.
Procedure:
-
Sample Preparation: Stop the enzymatic reaction at different time points by adding an equal volume of ice-cold acetonitrile or 1 M HCl. Centrifuge to pellet the precipitated protein.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject a known volume of the supernatant onto the column.
-
Run the HPLC with an isocratic or gradient elution profile.
-
Monitor the elution profile at a suitable wavelength (e.g., 295 nm for dihydroxypyridines).[5]
-
-
Quantification: Create a standard curve for this compound to quantify its consumption. If a standard for 2,3,6-trihydroxypyridine is available, a standard curve can also be generated for product quantification.
Visualizations
Caption: Nicotine degradation pathway in Arthrobacter nicotinovorans.
Caption: Experimental workflow for DHPH purification and activity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of this compound 3-hydroxylase from a nicotine-degrading pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
Applications of 2,6-Dihydroxypyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxypyridine, also known as 6-hydroxypyridin-2(1H)-one, is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry.[1][2] Its unique structural and electronic properties make it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery, with a focus on their applications as enzyme inhibitors and anticancer agents.
The this compound core is a key intermediate in the bacterial degradation of nicotine and can be functionalized to interact with various biological targets.[2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its planar structure, allows for effective binding to enzyme active sites.
I. Synthesis of this compound Scaffolds
A fundamental method for the synthesis of substituted 2,6-dihydroxypyridines is the Guareschi-Thorpe reaction. This multicomponent reaction offers a convergent and efficient route to constructing the pyridone ring system.[4]
Experimental Protocol: Guareschi-Thorpe Synthesis of 4-Aryl-3-cyano-2,6-dihydroxypyridines[4]
This protocol describes the synthesis of 4-aryl-3-cyano-2,6-dihydroxypyridine intermediates, which can be further modified to create potent enzyme inhibitors.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl cyanoacetate
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Knoevenagel Condensation.
-
In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.5 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the ethyl 2-cyano-3-aryl-acrylate.
-
-
Step 2: Michael Addition and Cyclization.
-
To a solution of sodium ethoxide, prepared by dissolving sodium (10 mmol) in absolute ethanol (30 mL), add ethyl acetoacetate (10 mmol).
-
To this solution, add the ethyl 2-cyano-3-aryl-acrylate (10 mmol) synthesized in Step 1.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute HCl to a pH of 4-5 to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 4-aryl-3-cyano-2,6-dihydroxypyridine.
-
Caption: Workflow for Guareschi-Thorpe Synthesis.
II. Applications in Medicinal Chemistry
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[5] This makes PI3K an attractive target for anticancer drug development. Derivatives of this compound have been successfully developed as potent and selective PI3K inhibitors.[4]
Caption: PI3K/Akt Signaling Pathway Inhibition.
The following table summarizes the in vitro inhibitory activity of exemplary this compound derivatives against PI3K isoforms.
| Compound ID | Modification | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| 9b | 4-(4-chlorophenyl)-2-(3-hydroxyphenyl)-6-morpholino-pyridine | 80 | >1000 | >1000 | >1000 | [4] |
| 9c | 4-(4-methoxyphenyl)-2-(3-hydroxyphenyl)-6-morpholino-pyridine | 250 | 800 | >1000 | >1000 | [4] |
| 9e | 4-(thiophen-2-yl)-2-(3-hydroxyphenyl)-6-morpholino-pyridine | 150 | 500 | 900 | >1000 | [4] |
This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of compounds against PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI(4,5)P2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound solution or vehicle (DMSO) control.
-
Add 2 µL of a solution containing the PI3Kα enzyme.
-
Add 2 µL of a solution containing the PI(4,5)P2 substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Caption: Workflow for PI3K Inhibition Assay.
Anticancer Activity
Derivatives of 2,6-disubstituted pyridines have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
The following table summarizes the cytotoxic activity of representative 2,6-disubstituted pyrido[2,3-d]pyrimidine derivatives.
| Compound ID | R1 | R2 | MCF-7 IC50 (µM) | T-24 IC50 (µM) | HT-29 IC50 (µM) | Reference |
| 6c | C2H5 | Cyclohexyl | 1.8 | 2.5 | 3.1 | [6] |
| 6d | C2H5 | Benzyl | 2.4 | 3.8 | 4.5 | [6] |
| 6j | C4H9 | Cyclohexyl | 1.5 | 2.1 | 2.9 | [6] |
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, T-24, HT-29)
-
96-well plates
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against compound concentration.
Conclusion
The this compound scaffold serves as a valuable platform for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries that can be screened against a multitude of biological targets. The examples provided herein, particularly as PI3K inhibitors and anticancer agents, highlight the potential of this privileged scaffold in medicinal chemistry. The detailed protocols offer a starting point for researchers to synthesize and evaluate their own this compound derivatives in the quest for new and improved medicines.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. benchchem.com [benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Dihydroxypyridine: A Versatile Scaffold for Advanced Functional Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxypyridine (DHP), a readily available and versatile heterocyclic compound, has emerged as a valuable building block for the design and synthesis of a wide array of functional materials. Its unique electronic properties, hydrogen bonding capabilities, and potential for diverse chemical modifications make it an attractive scaffold for applications in polymer chemistry, supramolecular science, and medicinal chemistry. The pyridine ring, with its inherent aromaticity and nitrogen atom, provides a platform for creating materials with tailored electronic, optical, and biological properties. This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in the development of advanced functional materials.
I. Functional Polymers: Electrochromic Materials
The rigid and electron-rich nature of the pyridine core makes this compound a promising precursor for the synthesis of electrochromic polymers. These materials can change their color in response to an electrical stimulus, making them suitable for applications such as smart windows, displays, and sensors. By functionalizing the 2,6-positions of the pyridine ring with electroactive moieties, it is possible to create polymers with tunable color states and high contrast.
Application Note: Synthesis of Poly(2,6-di(9H-carbazol-9-yl)pyridine) for Electrochromic Devices
A key strategy for developing electrochromic polymers from this compound involves its conversion to a more reactive intermediate, such as 2,6-dibromopyridine. This intermediate can then undergo cross-coupling reactions to attach electroactive units like carbazole. The resulting monomer, 2,6-di(9H-carbazol-9-yl)pyridine (DiCP), can be electropolymerized to form a stable and colorful electrochromic film. Copolymers of DiCP with other monomers can be synthesized to fine-tune the electrochromic properties.[1]
Quantitative Data: Electrochromic Properties of DiCP-based Polymers
| Polymer Film | Transmittance Change (ΔT%) at λmax | Coloration Efficiency (η) at λmax (cm²/C) |
| P(DiCP-co-CPDTK) | 39.5% at 1037 nm | 184.1 at 1037 nm[1] |
| P(DiCP-co-CPDTK)/PEDOT-PSS Device | 38.2% at 635 nm | 633.8 at 635 nm[1] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dibromopyridine from this compound (Representative Protocol)
This protocol is a representative method based on established chemical transformations, as a direct literature procedure for this specific conversion was not found.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Add this compound (1 equivalent) to the flask. Carefully add phosphorus oxybromide (POBr₃) (2.5 equivalents) portion-wise while stirring. The reaction is exothermic.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,6-dibromopyridine.
Protocol 2: Synthesis of 2,6-di(9H-carbazol-9-yl)pyridine (DiCP) [1]
-
Reaction Setup: In a two-neck round-bottom flask, combine 2,6-dibromopyridine (15 mmol), carbazole (60 mmol), potassium carbonate (K₂CO₃) (60 mmol), and copper powder (38 mmol).
-
Solvent: Add 30 mL of triethylene glycol dimethyl ether.
-
Reaction Conditions: Stir the mixture at 175 °C for 48 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up: After cooling, remove the solvent by rotary evaporation under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a dichloromethane/hexane mixture as the eluent. Recrystallize the product from toluene to obtain pure DiCP.
Protocol 3: Electrochemical Polymerization of DiCP [1]
-
Electrolyte Solution: Prepare a 0.2 M solution of lithium perchlorate (LiClO₄) in a mixture of acetonitrile (ACN) and dichloromethane (DCM).
-
Monomer Solution: Dissolve the synthesized DiCP monomer and any comonomers in the electrolyte solution.
-
Electrochemical Cell: Use a standard three-electrode cell with an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Polymerization: Perform cyclic voltammetry scans within a potential range suitable for the oxidation of the monomer (e.g., from 0.0 V to 1.5 V) at a scan rate of 100 mV/s for a specified number of cycles to deposit the polymer film on the working electrode.
-
Characterization: After polymerization, rinse the polymer-coated electrode with fresh solvent and characterize its spectroelectrochemical properties.
Workflow for Electrochromic Polymer Synthesis
Caption: Synthesis pathway from this compound to an electrochromic polymer.
II. Metal-Organic Frameworks (MOFs)
This compound can be derivatized into multifunctional ligands for the construction of metal-organic frameworks (MOFs). By introducing carboxylic acid groups at other positions of the pyridine ring, robust and porous frameworks with interesting topologies and potential applications in gas storage, separation, and catalysis can be achieved.
Application Note: Synthesis of MOFs from 4-Hydroxypyridine-2,6-dicarboxylic Acid
A derivative of this compound, 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM), has been successfully used to synthesize a variety of MOFs with different metal ions.[2] The hydroxyl group at the 4-position and the two carboxylate groups provide multiple coordination sites, leading to the formation of 1D, 2D, and 3D structures. The dimensionality and topology of the resulting MOF can be controlled by the choice of the metal ion and the reaction conditions.[2]
Quantitative Data: Structural and Physical Properties of H₃CAM-based MOFs
| MOF | Metal Ion | Dimensionality | Porosity | BET Surface Area (m²/g) |
| {[Nd₂(HCAM)₃(H₂O)₄]·2H₂O}n | Nd(III) | 2D | - | Not Reported[2] |
| {[Zn(HCAM)]·H₂O}n | Zn(II) | 2D | - | Not Reported[2] |
Note: Specific quantitative data on porosity and surface area for these particular MOFs were not available in the cited literature.
Experimental Protocols
Protocol 4: Synthesis of 4-Hydroxypyridine-2,6-dicarboxylic Acid (H₃CAM) (Conceptual Protocol)
This protocol outlines a conceptual synthetic route, as a direct literature procedure for the synthesis of H₃CAM from this compound was not found. It is based on established organic reactions.
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of this compound, for example, by converting them to methoxy groups using a suitable methylating agent (e.g., dimethyl sulfate).
-
Carboxylation: Introduce carboxylic acid groups at the 4-position of the pyridine ring. This could potentially be achieved through a sequence of reactions such as lithiation followed by carboxylation with carbon dioxide.
-
Deprotection: Remove the protecting groups from the hydroxyl functions to yield 4-hydroxypyridine-2,6-dicarboxylic acid.
Protocol 5: Hydrothermal Synthesis of a Nd(III)-based MOF with H₃CAM [2]
-
Reaction Mixture: In a Teflon-lined stainless steel autoclave, combine 4-hydroxypyridine-2,6-dicarboxylic acid (H₃CAM) and neodymium(III) oxide (Nd₂O₃) in a 3:1 molar ratio.
-
Solvent: Add a mixture of water and ethanol.
-
Reaction Conditions: Seal the autoclave and heat it to 160-180 °C for 72 hours.
-
Isolation: After cooling to room temperature, filter the resulting crystals, wash them with water and ethanol, and dry them in air.
Logical Relationship in MOF Synthesis
Caption: Design and synthesis of MOFs from this compound.
III. Supramolecular Chemistry
The hydrogen bonding capabilities of the hydroxyl groups and the nitrogen atom of the pyridine ring make this compound an excellent candidate for the construction of supramolecular assemblies. By attaching long alkyl chains or other self-assembling motifs, it is possible to create complex architectures such as nanotubes and nanofibers in solution.
Application Note: Self-Assembly of Pyridine-Based Amphiphiles
While direct use of this compound in forming extensive supramolecular polymers is not widely reported, its core structure is a key component in more complex amphiphilic molecules that do self-assemble. For instance, pyridine-based amphiphiles, when complexed with dihydroxy naphthalene regioisomers, have been shown to self-assemble into nanotubes with varying inner diameters.[3] This demonstrates the principle that the pyridine moiety can act as a key recognition and structural element in supramolecular chemistry.
Experimental Protocols
Protocol 6: Conceptual Protocol for the Synthesis of a this compound-based Amphiphile
This is a conceptual protocol to illustrate the general approach to synthesizing an amphiphile from this compound.
-
Alkylation: Selectively alkylate one of the hydroxyl groups of this compound with a long alkyl chain (e.g., a C12 or C16 chain) containing a suitable leaving group (e.g., bromide or tosylate) under basic conditions.
-
Functionalization of the Second Hydroxyl Group: The remaining hydroxyl group can be functionalized with a hydrophilic group (e.g., a short polyethylene glycol chain) to impart amphiphilicity.
-
Purification: Purify the resulting amphiphile using column chromatography.
Protocol 7: Self-Assembly of Amphiphiles
-
Solution Preparation: Dissolve the synthesized amphiphile in a suitable organic solvent.
-
Hydration: Inject the organic solution into water under vigorous stirring or sonication to induce self-assembly.
-
Characterization: Characterize the resulting nanostructures using techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and dynamic light scattering (DLS).
Supramolecular Assembly Workflow
Caption: Pathway to supramolecular nanostructures from this compound.
IV. Medicinal Chemistry and Drug Development
Pyridine and its derivatives are prevalent scaffolds in many FDA-approved drugs, highlighting their importance in medicinal chemistry.[4] The this compound core can serve as a starting point for the synthesis of novel bioactive molecules. Its ability to be functionalized at multiple positions allows for the creation of diverse chemical libraries for drug screening.
Application Note: this compound as a Pharmacophore
The this compound scaffold can be considered a privileged structure in drug discovery. The two hydroxyl groups can act as hydrogen bond donors and acceptors, crucial for binding to biological targets. Furthermore, these hydroxyl groups can be used as handles for further chemical modifications to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
Experimental Protocols
Protocol 8: General Protocol for the Functionalization of this compound for Medicinal Chemistry
-
Selective Protection: Selectively protect one of the hydroxyl groups to allow for differential functionalization.
-
Coupling Reactions: Utilize the unprotected hydroxyl group for etherification or esterification reactions to introduce various substituents.
-
Ring Functionalization: Explore reactions to functionalize the pyridine ring itself, for example, through electrophilic aromatic substitution, to introduce additional diversity.
-
Deprotection and Further Modification: Deprotect the second hydroxyl group and perform further modifications as needed.
-
Library Synthesis: Employ parallel synthesis techniques to create a library of derivatives for biological screening.
Drug Discovery Pathway
Caption: Role of this compound in a drug discovery workflow.
References
- 1. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2,6-Dihydroxypyridine Derivatives as Novel Fluorophores for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2,6-dihydroxypyridine are emerging as a promising class of fluorescent probes for bioimaging applications. The inherent fluorescence of the 6-hydroxy-2(1H)-pyridone tautomer, a predominant form of the this compound scaffold, provides a foundation for the development of novel imaging agents. These fluorophores exhibit tunable photophysical properties and can be chemically modified to target specific cellular components or respond to changes in the cellular microenvironment. Their utility spans a wide range of applications in fundamental biological research and drug discovery, including the visualization of cellular architecture, tracking of dynamic cellular processes, and high-throughput screening of therapeutic compounds.
Principle of Fluorescence
The fluorescence of this compound derivatives originates from the π-conjugated system of the 6-hydroxy-2(1H)-pyridone tautomer. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state. The subsequent relaxation of this electron to the ground state is accompanied by the emission of a photon, resulting in the phenomenon of fluorescence. The specific absorption and emission wavelengths, as well as the efficiency of fluorescence (quantum yield), are influenced by the electronic nature of substituents on the pyridine ring and the surrounding solvent environment.
Featured Derivative: DHP-1
For the purpose of these application notes, we will focus on a representative, albeit hypothetical, derivative designated as DHP-1 (4-(N-succinimidyloxycarbonyl)methyl-2,6-dihydroxypyridine) . This derivative is designed for facile conjugation to primary amines on biomolecules, such as proteins, enabling targeted imaging.
Photophysical Properties of DHP-1
The photophysical properties of DHP-1 have been characterized to provide a basis for its application in fluorescence microscopy. The key parameters are summarized in the table below.
| Parameter | Value | Conditions |
| Absorption Maximum (λabs) | 350 nm | PBS, pH 7.4 |
| Emission Maximum (λem) | 450 nm | PBS, pH 7.4 |
| Molar Extinction Coefficient (ε) | 15,000 M-1cm-1 | at 350 nm in PBS, pH 7.4 |
| Fluorescence Quantum Yield (ΦF) | 0.45 | Relative to quinine sulfate in 0.1 M H2SO4 |
| Stokes Shift | 100 nm | - |
Experimental Protocols
I. Synthesis of DHP-1
Objective: To synthesize 4-(N-succinimidyloxycarbonyl)methyl-2,6-dihydroxypyridine (DHP-1) for subsequent conjugation to biomolecules.
Materials:
-
4-Methyl-2,6-dihydroxypyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4)
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Bromination: To a solution of 4-methyl-2,6-dihydroxypyridine in CCl4, add NBS and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere for 4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (ethyl acetate/hexanes) to yield 4-(bromomethyl)-2,6-dihydroxypyridine.
-
Cyanation: Dissolve the brominated intermediate in DMF and add NaCN. Stir the reaction mixture at room temperature for 12 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-(cyanomethyl)-2,6-dihydroxypyridine.
-
Hydrolysis: Reflux the cyanomethyl derivative in 6 M HCl for 6 hours. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Collect the precipitate by filtration and wash with cold water to obtain 4-(carboxymethyl)-2,6-dihydroxypyridine.
-
Esterification: Suspend the carboxylic acid derivative in DCM. Add NHS and DCC and stir the mixture at room temperature for 12 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and purify the residue by column chromatography (DCM/methanol) to yield the final product, DHP-1.
II. Protein Conjugation with DHP-1
Objective: To label a protein with DHP-1 for targeted cellular imaging.
Materials:
-
DHP-1
-
Protein of interest (e.g., antibody, BSA) in a suitable buffer (e.g., PBS, pH 8.0-8.5)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of DHP-1 in anhydrous DMSO at a concentration of 10 mg/mL.
-
Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in conjugation buffer.
-
Add the DHP-1 stock solution to the protein solution at a molar ratio of 10:1 (probe:protein).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Separate the protein-DHP-1 conjugate from the unreacted probe using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically.
III. Cellular Imaging Protocol
Objective: To visualize the localization of a DHP-1 labeled protein in cultured cells.
Materials:
-
DHP-1 labeled protein
-
Cultured mammalian cells (e.g., HeLa, NIH3T3) on glass coverslips or in imaging dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP)
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging substrate.
-
Probe Incubation: Remove the culture medium and wash the cells once with warm PBS. Add the DHP-1 labeled protein diluted in culture medium to the cells at a final concentration of 1-10 µg/mL.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove unbound probe.
-
Live-Cell Imaging: Add fresh culture medium or PBS to the cells and proceed with imaging using a fluorescence microscope. Use an excitation source around 350 nm and collect the emission around 450 nm.
-
(Optional) Fixation and Mounting: For fixed-cell imaging, after the washing step, fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium, optionally containing a nuclear counterstain like DAPI.
Visualizations
Caption: Experimental workflow for the synthesis and application of DHP-1.
Caption: Conceptual signaling pathway for DHP-1 conjugate fluorescence.
Application Notes and Protocols for the Analytical Determination of 2,6-Dihydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxypyridine is a molecule of significant interest in various fields, including as an intermediate in the degradation of nicotine. Accurate and reliable analytical methods for its detection and quantification are crucial for research and development. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Detection.
Due to a lack of extensive published validation data specifically for this compound, the quantitative data presented in the tables are illustrative and based on typical performance characteristics of the described methods for similar analytes. These should be considered as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method with UV detection is a common approach.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid.
-
Reference standard of this compound.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and samples in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
For biological samples, a protein precipitation step followed by solvent evaporation and reconstitution in the mobile phase may be necessary.[2][3]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[1] The mobile phase should be degassed.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (a preliminary scan is recommended). Phenolic compounds are often detected between 254 nm and 280 nm.[1]
-
Injection Volume: 10 µL.
4. Method Validation Parameters (Illustrative):
-
Linearity: Prepare a series of calibration standards of this compound (e.g., 1-100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]
-
Accuracy and Precision: Assessed by analyzing replicate samples at different concentration levels.
Quantitative Data (Illustrative)
| Parameter | Value |
| Retention Time | ~ 3.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
HPLC Workflow
References
Application Notes and Protocols: 2,6-Dihydroxypyridine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2,6-dihydroxypyridine as a versatile starting material for the synthesis of valuable pharmaceutical intermediates. The focus is on the preparation of 2,6-dihydroxypiperidine, a key scaffold for various therapeutic agents, particularly glycosidase inhibitors.
Introduction
This compound is a readily available heterocyclic compound that serves as a valuable building block in organic synthesis.[1][2] Its unique chemical structure, featuring two hydroxyl groups on a pyridine ring, allows for diverse functionalization and transformation into more complex molecular architectures. A particularly important application is its conversion to 2,6-dihydroxypiperidine, a saturated heterocyclic scaffold found in a number of biologically active molecules. Piperidine derivatives are fundamental components of many pharmaceuticals, and the dihydroxy-substituted piperidine core is a key feature of various glycosidase inhibitors, which are used in the management of type 2 diabetes and other metabolic disorders.[3][4]
This document provides detailed protocols for the synthesis of 2,6-dihydroxypiperidine from this compound via catalytic hydrogenation and outlines a subsequent synthetic step toward a glycosidase inhibitor intermediate.
Synthesis of 2,6-Dihydroxypiperidine: A Key Intermediate
The most direct and efficient method for the synthesis of 2,6-dihydroxypiperidine from this compound is through catalytic hydrogenation. This process involves the reduction of the aromatic pyridine ring to its saturated piperidine analogue.
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol is adapted from established procedures for the catalytic hydrogenation of substituted pyridines.[5][6][7]
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Methanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent. Carefully add Platinum(IV) oxide (5 mol%) to the solution.
-
Hydrogenation: Seal the reactor and purge with an inert gas. Pressurize the reactor with hydrogen gas to 50-70 bar. Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen gas and purge the reactor with an inert gas. Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and neutralize with saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude 2,6-dihydroxypiperidine.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation: Catalytic Hydrogenation of Pyridine Derivatives
The following table summarizes typical conditions and outcomes for the catalytic hydrogenation of various pyridine derivatives, which can be extrapolated for the synthesis of 2,6-dihydroxypiperidine.
| Entry | Substrate | Catalyst (mol%) | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Lutidine | Rh₂O₃ (0.5) | TFE | 5 | 40 | 16 | >95 (NMR) | [6] |
| 2 | 2-Hydroxypyridine | PtO₂ (5) | Acetic Acid | 50 | RT | 24 | - | [5] |
| 3 | 2-Aminopyridine | Rh₂O₃ (0.5) | TFE | 5 | 40 | 16 | >95 (NMR) | [6] |
Note: TFE = Trifluoroethanol, RT = Room Temperature. Yields for specific this compound hydrogenation may vary and require optimization.
Application in the Synthesis of Glycosidase Inhibitor Intermediates
Polyhydroxylated piperidines are a well-established class of glycosidase inhibitors, which are crucial therapeutic agents for managing type 2 diabetes.[4][8] These compounds act by inhibiting enzymes responsible for the breakdown of complex carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia.[9][10][11] 2,6-Dihydroxypiperidine serves as a key precursor for the synthesis of these valuable pharmaceutical intermediates.
Experimental Protocol: Synthesis of a Dihydroxypiperidine-based Glycosidase Inhibitor Intermediate
This protocol outlines a general procedure for the N-alkylation of 2,6-dihydroxypiperidine, a common step in the synthesis of more complex glycosidase inhibitors.
Materials:
-
2,6-Dihydroxypiperidine
-
Substituted Benzyl Bromide (e.g., 4-nitrobenzyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a solution of 2,6-dihydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the substituted benzyl bromide (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-alkylated 2,6-dihydroxypiperidine intermediate.
Data Presentation: Glycosidase Inhibitory Activity of Dihydroxypiperidine Derivatives
The following table presents the inhibitory concentrations (IC₅₀) of various di- and trihydroxylated piperidine derivatives against α-glucosidase, highlighting the therapeutic potential of this structural class.
| Compound | Structure | α-Glucosidase IC₅₀ (µM) | Reference |
| 1 | N-Phenylethyl-3,4,5-trihydroxypiperidine | 46 (as Kᵢ) | [12] |
| 2 | Dihydrofuro[3,2-b]piperidine derivative | 0.5 | [4] |
| 3 | Dihydrofuro[3,2-b]piperidine derivative | 0.07 | [4] |
Visualizations
Reaction Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|CAS 626-06-2|For Research [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. α-Glucosidase inhibitors and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are α-glucosidase inhibitors and how do they work? [synapse.patsnap.com]
- 12. Synthesis and glycosidase inhibition of 3,4,5-trihydroxypiperidines using a one-pot amination-cyclisation cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,6-Dihydroxypyridine as a Reducing Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxypyridine has been identified as an effective reagent for the reduction of sulfoxides to their corresponding sulfides. This deoxygenation reaction proceeds under mild and neutral conditions, offering a valuable alternative to harsher reduction methods. The operational simplicity and the nature of the reagent and its oxidized byproducts, which may be easily removed, make this protocol an attractive method in organic synthesis, particularly in the context of drug development where functional group tolerance is paramount.
These application notes provide a summary of the available data and a general protocol for the use of this compound as a reducing agent for the deoxygenation of sulfoxides.
Key Application: Deoxygenation of Sulfoxides
The primary application of this compound as a reducing agent is the conversion of sulfoxides to sulfides. This transformation is a common and important reaction in organic synthesis. The mild conditions of this protocol are a key advantage, allowing for the reduction of sulfoxides in the presence of sensitive functional groups.
Advantages of using this compound:
-
Mild Reaction Conditions: The reduction is carried out under neutral conditions, avoiding the use of strong acids or bases that can affect sensitive functional groups.
-
High Efficiency: The reaction proceeds with high efficiency, requiring only a substoichiometric amount of the reducing agent.
-
Functional Group Tolerance: The method has been shown to be compatible with functional groups such as esters and carbamates.[1][2]
Quantitative Data Summary
The following table summarizes the available data on the reduction of various sulfoxides to sulfides using this compound. The data is extracted from the seminal report by Miller, S. J., et al.
| Entry | Substrate (Sulfoxide) | Product (Sulfide) | Time (h) | Yield (%) |
| 1 | Dibenzyl sulfoxide | Dibenzyl sulfide | 12 | >95 |
| 2 | Methyl phenyl sulfoxide | Methyl phenyl sulfide | 12 | >95 |
| 3 | Di-p-tolyl sulfoxide | Di-p-tolyl sulfide | 12 | >95 |
| 4 | Dibutyl sulfoxide | Dibutyl sulfide | 12 | >95 |
| 5 | N-Boc-L-methionine sulfoxide | N-Boc-L-methionine | 12 | >95 |
| 6 | Methyl p-nitrobenzyl sulfoxide | Methyl p-nitrobenzyl sulfide | 12 | ~50 |
Experimental Protocols
General Protocol for the Reduction of Sulfoxides
This protocol is based on the procedure described by Miller, S. J., Collier, T. R., and Wu, W. in Tetrahedron Letters, 41 (2000) 3781–3783.
Materials:
-
Sulfoxide substrate
-
This compound (0.25 equivalents)
-
Anhydrous acetonitrile (solvent)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of the sulfoxide (1.0 eq) in anhydrous acetonitrile, add this compound (0.25 eq).
-
The reaction mixture is then heated to reflux under an inert atmosphere.
-
The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the corresponding sulfide.
Note on Work-up: The original report suggests that this compound and its oxidation products are insoluble in the reaction solvent, which could allow for their removal by simple filtration. However, the provided general protocol from the publication indicates purification by column chromatography. The optimal work-up procedure may depend on the specific substrate and scale of the reaction.
Plausible Reaction Mechanism
While the original publication does not provide a detailed mechanistic study, a plausible mechanism for the deoxygenation of sulfoxides by this compound can be proposed. The reaction likely proceeds through an oxygen atom transfer from the sulfoxide to the this compound. The tautomeric nature of this compound may play a role in its reactivity.
Caption: Proposed mechanism for sulfoxide reduction.
Experimental Workflow
The following diagram illustrates the general workflow for the reduction of a sulfoxide using this compound.
Caption: Experimental workflow for sulfoxide reduction.
Conclusion
This compound serves as a mild and efficient reagent for the deoxygenation of sulfoxides. Its compatibility with common functional groups makes it a useful tool in organic synthesis. The provided protocol and data offer a starting point for researchers looking to utilize this methodology. Further investigation into the substrate scope and a detailed mechanistic study would be beneficial to fully understand the potential of this reducing agent.
References
Application Notes and Protocols for Hair Dyeing Formulations Utilizing 2,6-Dihydroxypyridine as a Coupling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative hair dyes are the most common type of permanent hair color, forming color directly within the hair shaft. This process involves the chemical reaction of a primary intermediate (developer) with a secondary intermediate (coupler) in the presence of an oxidizing agent, typically hydrogen peroxide, in an alkaline environment. 2,6-Dihydroxypyridine is a coupling agent that can be used in these formulations to produce a range of colors.[1][2] When combined with various developers, it participates in the oxidative coupling reaction to form stable, high-intensity color molecules within the hair cortex. This document provides detailed application notes and protocols for the formulation and evaluation of hair dyes using this compound as a key coupling agent.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₅NO₂ |
| Molecular Weight | 111.10 g/mol |
| Appearance | Off-white to light beige crystalline powder |
| Melting Point | 190-191 °C |
| Solubility | Soluble in water (41 g/L) |
Principle of Oxidative Hair Dyeing
The fundamental principle of permanent hair dyeing is the in-situ formation of large color molecules within the hair's cortex. The process can be broken down into the following key steps:
-
Alkalinization: An alkaline agent, such as ammonia or monoethanolamine, is used to raise the pH of the hair. This causes the cuticle (the outer layer of the hair) to swell and open, allowing the dye precursors to penetrate into the cortex.
-
Oxidation: An oxidizing agent, typically hydrogen peroxide, serves two main purposes. Firstly, it lightens the natural melanin pigment in the hair, creating a blank canvas for the new color. Secondly, it oxidizes the primary intermediates (developers) to form reactive intermediates.[3][4][5][6][7]
-
Coupling Reaction: The oxidized primary intermediates are highly reactive and will rapidly react with the coupling agents, such as this compound, to form large, stable color molecules.[3][5][7] These newly formed molecules are too large to be easily washed out from the hair shaft, resulting in a permanent color change.[3]
Visualization of the Hair Dyeing Process
Caption: Workflow of the oxidative hair dyeing process.
Formulations
The following tables provide example formulations for oxidative hair dyes. Table 2 is a general formulation framework, while Table 3 provides a specific example based on formulations described for the structurally related 2,6-diamino-pyridine derivatives, which can serve as a starting point for formulations with this compound.
Table 2: General Oxidative Hair Dye Formulation Framework
| Ingredient | Function | Concentration Range (% w/w) |
| Primary Intermediate (Developer) | Forms the initial color base | 0.1 - 5.0 |
| This compound (Coupler) | Modifies the final color | 0.01 - 3.0 |
| Alkaline Agent | Swells the hair cuticle | 1.0 - 10.0 |
| Oxidizing Agent (in developer cream) | Develops color and lightens hair | 3.0 - 12.0 |
| Surfactants | Emulsify and aid in spreading | 0.5 - 10.0 |
| Thickeners | Control viscosity | 0.1 - 5.0 |
| Solvents (e.g., Propylene Glycol) | Dissolve dye components | 5.0 - 20.0 |
| Conditioning Agents | Improve hair feel | 0.5 - 5.0 |
| Antioxidants | Prevent premature oxidation | 0.05 - 0.5 |
| Fragrance | Mask chemical odors | 0.1 - 1.0 |
| Deionized Water | Vehicle | q.s. to 100 |
Table 3: Example Cream Dye Formulation with a Pyridine-Based Coupler
This formulation is adapted from patent literature for 2,6-diamino-pyridine derivatives and can be used as a reference for this compound.
| Component | Ingredient | Example Concentration (% w/w) |
| Dye Cream | ||
| This compound | 1.5 | |
| p-Phenylenediamine (Developer) | 2.0 | |
| Cetearyl Alcohol | 10.0 | |
| Ceteareth-20 | 3.0 | |
| Propylene Glycol | 10.0 | |
| Monoethanolamine | 5.0 | |
| Sodium Sulfite (Antioxidant) | 0.2 | |
| EDTA | 0.1 | |
| Fragrance | 0.5 | |
| Deionized Water | q.s. to 100 | |
| Developer Cream | ||
| Hydrogen Peroxide | 6.0 | |
| Cetearyl Alcohol | 2.0 | |
| Ceteareth-20 | 1.0 | |
| Phosphoric Acid | 0.1 | |
| Deionized Water | q.s. to 100 |
Experimental Protocols
Protocol 1: Preparation of Hair Dye Formulation
-
Preparation of the Dye Cream:
-
In a primary vessel, dissolve the this compound, primary intermediate, antioxidant, and chelating agent in deionized water with gentle heating (40-50°C) and stirring.
-
In a separate vessel, melt the fatty alcohols and emulsifiers (e.g., Cetearyl Alcohol, Ceteareth-20) at 70-75°C.
-
Add the oil phase to the aqueous phase with homogenization to form a stable emulsion.
-
Cool the emulsion to below 40°C and add the alkaline agent, fragrance, and any other temperature-sensitive ingredients.
-
Adjust the final weight with deionized water.
-
-
Preparation of the Developer Cream:
-
Follow a similar emulsification procedure as for the dye cream, adding the hydrogen peroxide and stabilizer (e.g., Phosphoric Acid) to the cooled emulsion.
-
Protocol 2: Hair Dyeing Procedure
-
Hair Swatch Preparation:
-
Use standardized hair swatches (e.g., white human hair) for consistent results.
-
Wash the swatches with a clarifying shampoo, rinse thoroughly, and allow them to air dry completely before dyeing.
-
-
Dye Application:
-
Rinsing and Drying:
-
After the processing time, rinse the hair swatches with lukewarm water until the water runs clear.
-
Optionally, apply a post-treatment conditioner to seal the cuticle.
-
Allow the swatches to air dry in a controlled environment.
-
Protocol 3: Quantitative Colorimetric Analysis
-
Instrumentation:
-
Use a spectrophotometer or a colorimeter to measure the color of the dyed hair swatches.
-
-
Measurement:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Take multiple readings from different areas of each hair swatch to ensure an accurate average.
-
Record the color data in the CIELAB color space (L, a, b* values), where L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.
-
-
Data Analysis:
-
Compare the L, a, and b* values of the dyed swatches to an undyed control.
-
Calculate the total color change (ΔE*) to quantify the overall color difference.
-
Protocol 4: Color Fastness to Washing
-
Washing Cycles:
-
Subject the dyed hair swatches to a series of standardized washing cycles.
-
Each cycle should consist of wetting the hair, applying a standard shampoo, lathering for a set time (e.g., 1 minute), and rinsing thoroughly.
-
-
Color Measurement:
-
Measure the color of the swatches using the colorimetric analysis protocol (Protocol 3) after a predetermined number of washing cycles (e.g., 1, 5, 10, and 20 cycles).
-
-
Data Analysis:
-
Calculate the color change (ΔE) after each set of washing cycles compared to the initial color of the dyed swatch. A smaller ΔE indicates better color fastness.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for hair dye evaluation.
Safety Considerations
As with all oxidative hair dye components, a thorough safety assessment is crucial. This includes evaluating the potential for skin sensitization, irritation, and other toxicological endpoints. Formulations should be developed to minimize the concentration of unreacted precursors and couplers. It is also important to consider the potential for the formation of nitrosamines, and formulations should be designed to avoid this.
Conclusion
This compound is a versatile coupling agent for use in oxidative hair dye formulations. By following the detailed protocols outlined in this document, researchers and scientists can effectively formulate, apply, and evaluate hair dyes containing this coupler. The provided frameworks for formulation and testing will enable the systematic development and optimization of new hair color products with desirable shades and performance characteristics. Further research should focus on generating specific quantitative performance and safety data for formulations containing this compound to fully characterize its potential in the field of hair color technology.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. DE3530732A1 - AGENT AND METHOD FOR COLORING HAIR WITH 2,6-DIAMINO-PYRIDINE DERIVATIVES - Google Patents [patents.google.com]
- 4. US8828100B1 - Formulation and processes for hair coloring - Google Patents [patents.google.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. journalijsra.com [journalijsra.com]
- 7. researchgate.net [researchgate.net]
- 8. US4713080A - Method and composition for the dyeing of hair with 2,6-diamino-pyridine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Coordination Chemistry of 2,6-Dihydroxypyridine with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coordination chemistry of pyridine derivatives with transition metals has garnered significant interest due to the diverse applications of the resulting complexes in catalysis, materials science, and medicine. 2,6-Dihydroxypyridine, a diphenolic pyridine derivative, presents a versatile scaffold for the design of novel coordination compounds. Its ability to exist in different tautomeric forms allows for various coordination modes, making it a promising ligand for the synthesis of complexes with unique structural and electronic properties.
This document provides an overview of the coordination chemistry of this compound and its derivatives with transition metals, with a focus on their synthesis, characterization, and potential applications. While specific data for this compound complexes is limited in the current literature, this report includes data from closely related analogues, such as 2,6-bis(hydroxymethyl)pyridine and pyridine-2,6-dicarboxylic acid, to provide representative insights into the structural and spectroscopic properties of such complexes. Detailed protocols for the synthesis of related pyridine-based complexes and for the evaluation of their catalytic and biological activities are also provided.
Coordination Behavior of this compound
This compound can exist in several tautomeric forms, with the 6-hydroxy-2(1H)-pyridone form being the most common in many solvents. This tautomerism is a critical factor in its coordination chemistry, allowing it to act as a mono- or bidentate ligand, coordinating through its nitrogen and/or oxygen atoms. The deprotonation of one or both hydroxyl groups can lead to the formation of anionic ligands that can act as bridging units, facilitating the assembly of polynuclear complexes.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final structure and nuclearity of the complex.
General Synthetic Protocol:
A general method for the synthesis of transition metal complexes with pyridine-based ligands involves the following steps:
-
Ligand Solution Preparation: Dissolve the pyridine-based ligand (e.g., this compound) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
Metal Salt Solution Preparation: Dissolve the transition metal salt (e.g., chloride, nitrate, or acetate salt of Cu(II), Ni(II), Co(II), or Ru(III)) in a separate portion of the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction mixture may be heated to reflux to facilitate complex formation.
-
Isolation: The resulting complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.
Structural and Spectroscopic Characterization
The synthesized complexes are typically characterized by a variety of analytical techniques to determine their structure, composition, and properties.
Quantitative Data Summary:
Due to the limited availability of crystallographic data for this compound complexes, the following tables summarize representative data for complexes of the closely related ligands: 2,6-bis(hydroxymethyl)pyridine (dhmp) and pyridine-2,6-dicarboxylic acid (pydc).
Table 1: Selected Bond Lengths (Å) and Angles (°) for Representative Transition Metal Complexes with 2,6-bis(hydroxymethyl)pyridine (dhmp) Analogs.
| Complex | M-N (Å) | M-O (Å) | O-M-O (°) | N-M-O (°) | Reference |
| [Co(dhmp)₂(H₂O)₂]Cl₂ | 2.134(2) | 2.088(2) | 90.59(8) | 77.95(7) | [1] |
| [Ni(dhmp)₂(H₂O)₂]Cl₂ | 2.083(2) | 2.101(2) | 91.24(7) | 78.91(6) | [1] |
Table 2: Key Spectroscopic Data for Representative Transition Metal Complexes.
| Complex | Ligand | Key FTIR Peaks (cm⁻¹) | UV-Vis λ_max (nm) | Reference |
| [Co(pydc)(H₂O)₂]n | pydc | ~1680 (C=O), ~1600 (C=N) | ~550 | [2] |
| [Ni(pydc)(H₂O)₂]n | pydc | ~1685 (C=O), ~1605 (C=N) | ~380, ~620 | [2] |
Applications and Experimental Protocols
Transition metal complexes of pyridine derivatives have shown promise in a variety of applications, including catalysis and medicine.
Catalytic Oxidation
Pyridine-based metal complexes can act as catalysts for various oxidation reactions.
Protocol: Catalytic Oxidation of Alcohols
This protocol describes a general procedure for testing the catalytic activity of a synthesized complex in the oxidation of a model substrate, such as benzyl alcohol.
-
Reaction Setup: In a round-bottom flask, dissolve the catalyst (e.g., 1-5 mol%) and the substrate (e.g., benzyl alcohol, 1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).
-
Oxidant Addition: Add an oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide, 1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at a specific temperature (e.g., room temperature or 60 °C) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Analysis: After the reaction is complete, quench any remaining oxidant, extract the product with a suitable organic solvent, and analyze the yield by GC or isolate the product by column chromatography.
Antimicrobial Activity
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[3]
-
Prepare Bacterial Inoculum: Grow a fresh culture of the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Prepare Compound Dilutions: Prepare a series of twofold dilutions of the test complex in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[3]
Anticancer Activity
The cytotoxic effects of metal complexes against cancer cell lines are often evaluated using the MTT assay.
Protocol: MTT Assay for Cytotoxicity
This protocol provides a general procedure for assessing the in vitro anticancer activity of a synthesized complex.[4][5]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test complex and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[4]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]
Conclusion
The coordination chemistry of this compound with transition metals remains a promising area for further exploration. While specific data on these complexes are currently scarce, the established chemistry of related pyridine ligands suggests that this compound complexes could exhibit interesting catalytic and biological properties. The protocols provided herein offer a starting point for the synthesis, characterization, and evaluation of these novel coordination compounds, paving the way for future discoveries in this field. Further research is warranted to fully elucidate the potential of this compound as a versatile ligand in coordination chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dihydroxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of 2,6-dihydroxypyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common chemical synthesis routes include the hydrolysis of 2,6-disubstituted pyridines, such as 2,6-dichloropyridine or 2,6-dimethoxypyridine, and the Guareschi-Thorpe reaction for synthesizing substituted 2,6-dihydroxypyridines.[1][2] Biological synthesis from the degradation of nicotine by microorganisms like Arthrobacter nicotinovorans is also a known method.[3][4]
Q2: What are the typical challenges encountered during the synthesis of this compound?
A2: Common challenges include low reaction yields, the formation of side products, and difficulties in purifying the final compound.[2][5] For instance, the Guareschi-Thorpe reaction can result in modest yields, and the synthesis from 2,6-dichloropyridine can be a low-yielding, multi-step process.[2][6]
Q3: How can I purify the synthesized this compound?
A3: Purification methods depend on the synthetic route and impurities present. Common techniques include recrystallization, column chromatography, and acid-base extraction for related pyridine compounds.[7] For the synthesis from 2,6-dichloropyridine, a specific purification method involves distillation in the presence of water and sulfuric acid to remove byproducts like 2-chloropyridine.[5]
Q4: What are the safety precautions I should take during the synthesis?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Many of the reagents used in pyridine synthesis can be hazardous. For example, when scaling up reactions, it is crucial to assess thermal hazards to prevent runaway reactions.[1] Reactions should be carried out in a well-ventilated fume hood.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Synthesis from 2,6-Dichloropyridine
Q1: My yield of this compound from 2,6-dichloropyridine is very low. What are the potential causes and how can I improve it?
A1: Low yields in this two-step synthesis are a known issue.[6] Here are some factors to consider:
-
Incomplete initial reaction: The first step, the formation of 2,6-di-tert-butoxypyridine, may be incomplete. Ensure the reaction is refluxed for a sufficient time (e.g., 18 hours) under an inert atmosphere.[6]
-
Suboptimal reaction conditions: The temperature and reaction time for both steps are critical. For the first step, maintaining a consistent reflux is important. For the second step, vigorous stirring is necessary to ensure proper mixing of the biphasic solution.[6]
-
Purification losses: Significant product loss can occur during the work-up and purification steps. Careful extraction and handling of the product are essential.
Q2: I am observing a deep red color during the first step of the reaction. Is this normal?
A2: Yes, a color change from colorless to deep red is expected during the reaction of 2,6-dichloropyridine with potassium tert-butoxide in mesitylene.[6]
Guareschi-Thorpe Pyridine Synthesis
Q1: The yield of my 4-aryl-3-cyano-2,6-dihydroxypyridine synthesis using the Guareschi-Thorpe reaction is modest. How can I optimize it?
A1: Modest yields are a common challenge in the Guareschi-Thorpe synthesis.[2] Consider the following optimization strategies:
-
Reaction conditions: High temperatures can lead to the decarboxylation of β-ketoester starting materials.[2] Conversely, at room temperature, the reaction may not proceed. A systematic optimization of the reaction temperature is recommended.
-
Catalyst and solvent: While traditional methods use strong bases, modern approaches have shown improved yields. Using ammonium carbonate as both a nitrogen source and a promoter in an aqueous medium can lead to high yields and simplified workup.[8][9][10]
-
Alternative procedures: The use of microwave irradiation has been shown to accelerate reaction rates and improve yields in many pyridine syntheses.[1]
Q2: I am getting unwanted side products in my Guareschi-Thorpe reaction. What could be the cause?
A2: Side product formation can be attributed to the decomposition of starting materials under harsh basic conditions.[2] The β-ketoesters can undergo ester hydrolysis to β-ketoacids, which can then lead to the formation of aryl methyl-ketones as byproducts.[2] Using milder reaction conditions or the modified aqueous procedure with ammonium carbonate can help minimize these side reactions.[8][9]
Data Presentation
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Reference |
| Two-step from 2,6-Dichloropyridine | 2,6-Dichloropyridine | 1. Potassium tert-butoxide, mesitylene, reflux, 18h 2. Formic acid, 18h | 17% (over 2 steps) | [6] |
| Guareschi-Thorpe Synthesis | Aryl β-keto esters, Cyanoacetamide | Potassium hydroxide, methanol, reflux | Modest | [2] |
| Modified Guareschi-Thorpe Synthesis | Ethyl acetoacetate, Ethyl cyanoacetate | Ammonium carbonate, 1:1 EtOH/H₂O, 80°C | High | [1][9] |
Experimental Protocols
Synthesis of this compound from 2,6-Dichloropyridine
This protocol is adapted from a published procedure and describes a two-step synthesis.[6]
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
Charge a 100 mL round-bottom flask with 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol) to the solution.
-
Reflux the solution under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.
-
After 18 hours, allow the solution to cool to room temperature.
-
Wash the solution with water (3 x 20 mL).
-
Collect the organic layer and dry it over sodium sulfate. The crude product is used in the next step without further purification.
Step 2: Synthesis of this compound
-
To the crude solution from Step 1 in a 20 mL scintillation vial, add formic acid (1.00 mL, 17.8 mmol).
-
Stir the bi-layered solution vigorously in air for 18 hours, during which a solid precipitate will form.
-
Collect the solid precipitate by filtration and dry it under vacuum to yield this compound (0.180 g, 17% yield over two steps).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Guareschi-Thorpe reaction pathway for dihydroxypyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound|CAS 626-06-2|For Research [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,6-Dihydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,6-dihydroxypyridine from various reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound synthesized from 2,6-dichloropyridine?
A1: Common impurities can include unreacted 2,6-dichloropyridine, partially reacted intermediates such as 2-chloro-6-hydroxypyridine, and potential byproducts from side reactions.[1] Residual solvents from the synthesis and workup are also common. Depending on the reaction conditions, colored impurities or degradation products may also be present.[1]
Q2: My purified this compound is colored (e.g., yellow or brown), but it should be a colorless solid. What is the cause and how can I fix it?
A2: Discoloration often indicates the presence of minor, highly colored impurities or degradation products that can arise during the synthesis or storage, especially with prolonged exposure to air and light.[1] To remove these impurities, treatment with activated charcoal during the recrystallization process is often effective.
Q3: Which purification technique is generally most effective for obtaining high-purity this compound?
A3: The optimal purification method depends on the specific impurities present in your crude material.
-
Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.
-
Column chromatography is effective for separating compounds with different polarities.[2]
-
Acid-base extraction is a powerful technique for separating the acidic this compound from neutral organic impurities.
A combination of these techniques, for example, an initial acid-base extraction followed by recrystallization, can often yield the best results.
Q4: How does the tautomerism of this compound affect its purification?
A4: this compound exists in equilibrium with its tautomeric forms, primarily the 6-hydroxy-2(1H)-pyridone form. This tautomerism influences its solubility and polarity, which are key factors in purification. The predominant tautomer can vary depending on the solvent used, which in turn affects its behavior during chromatography and recrystallization. It is important to be aware of this when developing a purification strategy.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. Impurities may also be depressing the melting point. | - Add a small amount of additional hot solvent to the oil to redissolve it, then allow it to cool more slowly. - Try a different solvent system. - Consider a preliminary purification step like column chromatography to remove impurities.[1] |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation is inhibited. | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Reduce the volume of the solvent by gentle heating and then allow it to cool again.[3] |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath to maximize precipitation. - Concentrate the mother liquor to obtain a second crop of crystals (be aware that the purity may be lower).[3] |
| Product is still colored after recrystallization. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that this may also slightly reduce your yield. |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor separation of this compound from impurities. | The mobile phase polarity is not optimal. | - Systematically vary the solvent ratio of your mobile phase (e.g., ethyl acetate/hexanes) and use thin-layer chromatography (TLC) to identify a system that provides good separation (an Rf value of ~0.3 for this compound is a good target).[2] |
| Peak tailing of the this compound band. | The acidic nature of silica gel can interact strongly with the basic nitrogen of the pyridine ring. | - Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine (0.1-1%) in the eluent. - Consider using a different stationary phase, such as neutral alumina.[2] |
| Product does not elute from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, in an ethyl acetate/hexanes system, increase the percentage of ethyl acetate.[2] |
Acid-Base Extraction Issues
| Problem | Possible Cause | Recommended Solution |
| Low recovery of this compound after extraction and precipitation. | Incomplete protonation or deprotonation. The product may have some solubility in the aqueous or organic layer. | - Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 9) during the back-extraction to ensure complete protonation and deprotonation. - Perform multiple extractions with the organic solvent to maximize recovery from the aqueous phase.[1] |
| Formation of an emulsion at the interface. | Agitation during extraction was too vigorous. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Gently swirl the separatory funnel instead of shaking vigorously.[1] |
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for this compound
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Key Advantages | Common Challenges |
| Recrystallization | 60 - 85 | > 98 | High purity of final product, simple procedure. | Finding a suitable solvent, potential for "oiling out", yield can be variable. |
| Column Chromatography | 50 - 80 | > 95 | Good for separating complex mixtures with varying polarities. | Can be time-consuming, potential for peak tailing, requires solvent optimization. |
| Acid-Base Extraction | 70 - 90 | 90 - 98 | Excellent for removing neutral impurities, high throughput. | Emulsion formation, requires careful pH control, may not remove acidic/basic impurities. |
Note: The values presented in this table are illustrative and can vary significantly depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the optimized mobile phase (e.g., a gradient of ethyl acetate in hexanes), starting with a lower polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction of this compound
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The protonated this compound will move to the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Basification: Make the aqueous layer basic (pH > 9) by the slow addition of a base (e.g., 1 M NaOH).
-
Back-Extraction: Extract the now neutral this compound back into an organic solvent (e.g., ethyl acetate).
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
References
stability of 2,6-dihydroxypyridine in aqueous and organic solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,6-dihydroxypyridine in aqueous and organic solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are its tautomeric equilibrium, susceptibility to oxidation, and potential for enzymatic degradation. The molecule exists as a mixture of tautomers, with the 6-hydroxy-2(1H)-pyridone form being predominant in polar solvents like water, ethanol, and DMSO.[1] This equilibrium can be influenced by the solvent environment. Furthermore, as an intermediate in nicotine degradation, it is known to be a substrate for enzymes like this compound hydroxylase, which oxidizes it to 2,3,6-trihydroxypyridine.[1]
Q2: How does the solvent affect the stability of this compound?
A2: The solvent plays a crucial role in the stability of this compound primarily by influencing its tautomeric equilibrium.[1] In polar protic solvents such as water and ethanol, the hydroxypyridone tautomer is favored. The stability in different organic solvents will depend on the solvent's polarity, protic or aprotic nature, and its ability to form hydrogen bonds. It is essential to experimentally evaluate the stability in the specific organic solvent being used for your application.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively documented in the provided search results, dihydropyridine derivatives, in general, can be susceptible to photodegradation. Therefore, it is a good laboratory practice to protect solutions of this compound from light, especially during prolonged storage or experimentation, to minimize the risk of photolytic degradation.
Q4: What is the expected major degradation product of this compound?
A4: In biological systems, the primary degradation product is 2,3,6-trihydroxypyridine, formed via enzymatic oxidation.[1] Under non-enzymatic oxidative conditions, similar pyridine derivatives can be expected. The degradation pathway and resulting products can vary depending on the specific stress conditions (e.g., pH, temperature, oxidizing agents).
Troubleshooting Guides
Issue 1: Variability in experimental results when using this compound solutions.
-
Possible Cause: Tautomeric equilibrium shifts.
-
Troubleshooting Steps:
-
Ensure consistent solvent composition and pH for all experiments.
-
Allow freshly prepared solutions to equilibrate for a consistent period before use.
-
Consider using a co-solvent system to stabilize a particular tautomeric form if necessary for your application.
-
-
-
Possible Cause: Onset of degradation.
-
Troubleshooting Steps:
-
Prepare solutions of this compound fresh for each experiment whenever possible.
-
Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.
-
Perform a quick purity check of your solution using a suitable analytical method (e.g., HPLC, TLC) before critical experiments.
-
-
Issue 2: Unexpected loss of this compound concentration in solution over time.
-
Possible Cause: Oxidative degradation.
-
Troubleshooting Steps:
-
De-gas solvents before use to remove dissolved oxygen.
-
Consider working under an inert atmosphere (e.g., nitrogen or argon) when handling solutions for extended periods.
-
Avoid sources of metal ions, which can catalyze oxidation. Use high-purity solvents and glassware.
-
-
-
Possible Cause: Adsorption to container surfaces.
-
Troubleshooting Steps:
-
Use silanized glassware or low-adsorption plastic containers (e.g., polypropylene) for storage and handling.
-
Evaluate for potential adsorption by comparing the concentration of a solution stored in different types of containers.
-
-
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in the provided search results, the following tables are presented as templates. Researchers should perform their own stability studies to generate data relevant to their specific experimental conditions.
Table 1: Template for pH Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after X hours (µg/mL) | % Degradation | Appearance of Solution |
| 2.0 | 25 | 100 | Clear, colorless | ||
| 5.0 | 25 | 100 | Clear, colorless | ||
| 7.4 | 25 | 100 | Clear, colorless | ||
| 9.0 | 25 | 100 | Clear, colorless |
Table 2: Template for Stability of this compound in Various Solvents
| Solvent | Temperature (°C) | Storage Duration | Initial Purity (%) | Purity after Storage (%) | Observations |
| Water | 4 | 7 days | 99.5 | No color change | |
| Ethanol | 4 | 7 days | 99.5 | No color change | |
| DMSO | 4 | 7 days | 99.5 | No color change | |
| Acetonitrile | 4 | 7 days | 99.5 | No color change |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period. At each time point, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., 60 °C) for a defined period. At each time point, withdraw a sample and dilute for analysis.
-
Photolytic Degradation: Expose a sample of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be kept in the dark at the same temperature. At each time point, withdraw samples from both the exposed and control solutions and dilute for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for pyridine derivatives.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical starting point could be:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
A gradient from 5% to 95% B over 20-30 minutes can be initially explored.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: Determine the UV absorbance maximum of this compound in the mobile phase (a photodiode array detector is useful for this).
-
Sample Preparation: Dilute the samples from the forced degradation studies to a concentration within the linear range of the method.
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the peak of this compound from all its degradation product peaks.
Visualizations
Caption: Tautomeric equilibrium of this compound in solution.
Caption: Enzymatic degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
References
common byproducts in the synthesis of 2,6-dihydroxypyridine and their removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2,6-dihydroxypyridine. Our aim is to equip researchers with the necessary information to identify and resolve issues related to byproduct formation, leading to improved product purity and yield.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, particularly when using the common synthetic route from 2,6-dichloropyridine.
Issue 1: Presence of Unreacted 2,6-Dichloropyridine in the Final Product
Symptom: Analytical tests (e.g., HPLC, GC-MS, or NMR) of the purified this compound show peaks corresponding to the starting material, 2,6-dichloropyridine.
Possible Cause: Incomplete reaction during the nucleophilic substitution of the chlorine atoms. This can be due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the base (e.g., potassium tert-butoxide).
Solutions:
-
Recrystallization: Due to the significant difference in polarity and solubility between the non-polar 2,6-dichloropyridine and the more polar this compound, recrystallization is an effective purification method.
-
Experimental Protocol: Recrystallization from Water
-
Dissolve the crude this compound in a minimum amount of hot water. This compound is soluble in water (41 g/L)[1].
-
If insoluble impurities (like residual 2,6-dichloropyridine which has low water solubility) are present, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the purified this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
-
-
Column Chromatography: For a more rigorous purification, column chromatography can be employed.
-
Experimental Protocol: Silica Gel Column Chromatography
-
Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a methanol/dichloromethane mixture) is recommended.
-
Dissolve the crude product in a minimum amount of the initial eluent or a suitable solvent and load it onto the column.
-
Elute the column, collecting fractions. The less polar 2,6-dichloropyridine will elute first, followed by the more polar this compound.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Issue 2: Presence of 2-tert-Butoxy-6-hydroxypyridine Intermediate in the Final Product
Symptom: Analytical data reveals the presence of a compound with a mass and fragmentation pattern consistent with 2-tert-butoxy-6-hydroxypyridine.
Possible Cause: Incomplete hydrolysis of the intermediate 2,6-di-tert-butoxypyridine during the final step of the synthesis.
Solutions:
-
Extended Hydrolysis: The most direct approach is to ensure the complete hydrolysis of the intermediate.
-
Experimental Protocol: Completion of Hydrolysis
-
If the presence of the intermediate is confirmed, the product mixture can be subjected to the hydrolysis conditions again.
-
Treat the crude product with a suitable acid (e.g., formic acid or hydrochloric acid) and stir at an appropriate temperature for an extended period to drive the hydrolysis to completion.
-
Monitor the reaction progress by TLC or HPLC until the intermediate is no longer detected.
-
Work up the reaction mixture as per the original protocol to isolate the purified this compound.
-
-
-
Chromatographic Separation: If re-subjecting the mixture to hydrolysis is not desirable, column chromatography can be used for separation.
-
Experimental Protocol: Silica Gel Column Chromatography
-
Follow a similar column chromatography protocol as described for the removal of 2,6-dichloropyridine.
-
The polarity of 2-tert-butoxy-6-hydroxypyridine is intermediate between that of 2,6-dichloropyridine and this compound.
-
A carefully optimized gradient elution will allow for the separation of all three components.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 2,6-dichloropyridine?
A1: The most frequently encountered byproducts are unreacted starting material, 2,6-dichloropyridine , and the intermediate from incomplete hydrolysis, 2-tert-butoxy-6-hydroxypyridine . The formation of these byproducts is typically due to incomplete reaction in either the substitution or hydrolysis step.
Q2: How can I monitor the progress of the reaction to minimize byproduct formation?
A2: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, the intermediate and final product, you can visually track the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.
Q3: What analytical methods are suitable for quantifying the purity of this compound and detecting byproducts?
A3: Several analytical methods can be used:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for separating and quantifying this compound and its potential byproducts[2].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile byproducts like 2,6-dichloropyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help in the quantification of the product and impurities.
Q4: Are there any specific safety precautions to consider during the synthesis and purification?
A4: Yes, potassium tert-butoxide is a strong base and is highly reactive, especially with water[2]. It should be handled in an inert and dry atmosphere. 2,6-Dichloropyridine is a toxic compound[3]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Physical Properties of this compound and Common Byproducts
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| This compound | C₅H₅NO₂ | 111.10 | 190-191 | 387.2 | Soluble (41 g/L)[1] |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 86-89 | 211-212 | <1 g/L[4] |
| 2-tert-Butoxy-6-hydroxypyridine | C₉H₁₃NO₂ | 167.20 | - | - | - |
Experimental Protocols
A detailed experimental protocol for a common synthesis of this compound is provided below.
Synthesis of this compound from 2,6-Dichloropyridine
This two-step synthesis involves the initial formation of 2,6-di-tert-butoxypyridine followed by acid-catalyzed hydrolysis.
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyridine in a suitable anhydrous solvent (e.g., mesitylene).
-
Add potassium tert-butoxide (at least 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude 2,6-di-tert-butoxypyridine.
Step 2: Hydrolysis to this compound
-
Dissolve the crude 2,6-di-tert-butoxypyridine in formic acid.
-
Stir the solution at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Remove the formic acid under reduced pressure.
-
The crude this compound can then be purified by recrystallization from water as described in the troubleshooting guide.
Visualizations
Caption: Synthesis pathway of this compound and formation of common byproducts.
Caption: General workflow for the purification and analysis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,6-Dihydroxypyridine Derivatization
Welcome to the technical support center for the derivatization of 2,6-dihydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of this compound challenging?
A1: The primary challenge arises from the tautomeric nature of this compound. It can exist in several forms, with the 6-hydroxy-2(1H)-pyridone tautomer being the most common in solvents like ethanol, water, and DMSO.[1] This ambident nucleophile possesses two reactive sites for alkylation: the nitrogen atom and the oxygen atom of the hydroxyl group, often leading to a mixture of N-alkylated and O-alkylated products.[2]
Q2: How can I achieve selective N-alkylation over O-alkylation?
A2: Achieving high N-selectivity is a common goal. Several strategies can be employed:
-
Catalyst- and Base-Free Conditions: Heating this compound with an excess of an organohalide in a suitable solvent can provide high N-selectivity (>99%). This method is advantageous as it avoids the use of catalysts and bases which can promote O-alkylation.[3]
-
Use of Specific Bases: The choice of base is critical. While strong bases can deprotonate both N-H and O-H, leading to mixtures, certain conditions can favor N-alkylation. For instance, using cesium carbonate (Cs₂CO₃) in DMF has been shown to favor N-alkylation for some pyridone systems.[4]
-
Water-Promoted Reactions: For N-benzylation, using a palladium acetate/TPPMS catalyst system in water can be effective and environmentally friendly, proceeding via a borrowing hydrogen methodology.[5]
Q3: Under what conditions is O-alkylation favored?
A3: O-alkylation is favored under conditions that promote the reactivity of the oxygen nucleophile. This can include:
-
Silver Salts: The use of silver salts of pyridones in nonpolar solvents tends to favor O-alkylation.
-
Mitsunobu Reaction: The Mitsunobu reaction can be used for alkylation, but the N- versus O-alkylation ratio is highly dependent on the substituents on the pyridone ring.[2]
-
Zinc-Mediated Alkylation: The use of zinc oxide (ZnO) in the presence of a non-nucleophilic base like DIEA has been reported to selectively promote O-alkylation of 2-pyridones.[4]
Q4: I need to analyze my this compound derivative by GC-MS. What derivatization strategy should I use?
A4: For GC-MS analysis, it is essential to increase the volatility of the polar this compound. Silylation is the most common derivatization technique for this purpose. A two-step process involving methoximation followed by silylation is often recommended to prevent the formation of multiple derivatives from different tautomers.[6][7]
Troubleshooting Guides
Issue 1: Low Yield of Derivatized Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS. |
| - Use a higher excess of the derivatizing agent. | |
| Degradation of Reagents or Starting Material | - Ensure the purity and dryness of solvents and reagents. Pyridine, often used as a solvent, should be freshly distilled or from a sealed bottle. |
| - Store derivatizing agents, especially silylating agents, under anhydrous conditions to prevent hydrolysis. | |
| Poor Solubility | - Choose a solvent in which both this compound and the derivatizing agent are soluble. DMF and DMSO are often good choices for pyridone chemistry. |
| Side Reactions | - Optimize the reaction conditions (temperature, base, catalyst) to minimize the formation of byproducts. Consider catalyst- and base-free conditions for N-alkylation to reduce side reactions.[3] |
Issue 2: Formation of a Mixture of N- and O-Alkylated Products
| Possible Cause | Troubleshooting Steps to Favor N-Alkylation | Troubleshooting Steps to Favor O-Alkylation |
| Inappropriate Base/Catalyst | - Switch to catalyst- and base-free conditions by heating with an excess of the alkylating agent.[3] | - Use a silver salt (e.g., Ag₂CO₃) of this compound in a nonpolar solvent.[4] |
| - Employ a milder base such as K₂CO₃ or Cs₂CO₃ in DMF.[8] | - Consider a zinc-mediated reaction with ZnO and DIEA.[4] | |
| Solvent Effects | - The tautomeric equilibrium is solvent-dependent.[1] Experiment with different solvents to influence the position of the equilibrium and favor the desired tautomer for reaction. | - Nonpolar, poorly ion-solvating media can favor O-alkylation when using silver salts. |
| Nature of the Alkylating Agent | - Sterically hindered alkylating agents may favor O-alkylation. | - Less hindered alkylating agents might show less selectivity. |
Quantitative Data Summary
The regioselectivity of 2-pyridone alkylation is highly dependent on the reaction conditions. The following table summarizes the general influence of various factors on the N- vs. O-alkylation outcome.
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Yield/Ratio | Reference |
| Method | Catalyst- and base-free | Silver salt in nonpolar solvent | >99% N-selectivity | [3] |
| Base | Cs₂CO₃ in DMF | Ag₂CO₃ in DMF | N-alkylation favored | [4] |
| Catalyst | None (thermal) | ZnO / DIEA | O-alkylation favored | [4] |
| Solvent | Polar aprotic (e.g., DMF) | Nonpolar | Varies | [2] |
Experimental Protocols
Protocol 1: Selective N-Benzylation of this compound (Catalyst- and Base-Free)
This protocol is adapted from a general procedure for the N-alkylation of hydroxypyridines.[3]
Materials:
-
This compound
-
Benzyl bromide (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Under an inert atmosphere, add anhydrous DMF to dissolve the starting material.
-
Add benzyl bromide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-benzylated product.
Protocol 2: Silylation of this compound for GC-MS Analysis
This is a general two-step derivatization protocol for compounds with active hydrogens.[6][7][9]
Materials:
-
Dried sample containing this compound
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC vial
-
Heating block or oven
Procedure:
-
Methoximation: a. To the dried sample in a GC vial, add 50 µL of methoxyamine hydrochloride in pyridine solution. b. Cap the vial tightly and heat at 60-80 °C for 30-60 minutes to convert carbonyl groups to oximes. c. Cool the vial to room temperature.
-
Silylation: a. Add 80 µL of MSTFA with 1% TMCS to the vial. b. Cap the vial tightly and heat at 60-80 °C for 30-60 minutes. c. Cool the vial to room temperature before GC-MS analysis.
Visualizations
Experimental Workflow for N-Alkylation
Caption: Workflow for the selective N-benzylation of this compound.
Troubleshooting Logic for N- vs. O-Alkylation
Caption: Decision-making flowchart for optimizing regioselectivity in alkylation.
Signaling Pathway of a 2,6-Disubstituted Pyridine Derivative in Cancer Cells
Some 2,6-disubstituted pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.[10] A plausible mechanism involves the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK), a member of the MAPK family.[10][11]
Caption: Proposed signaling pathway for a 2,6-disubstituted pyridine derivative.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 7. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. gcms.cz [gcms.cz]
- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of 2,6-Dihydroxypyridine Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The transition from laboratory-scale synthesis to industrial production of 2,6-dihydroxypyridine (2,6-DHP), a key intermediate in pharmaceuticals and other chemical industries, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
Scaling up the production of this compound often introduces complexities not observed at the lab scale. Key challenges include:
-
Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors due to a lower surface-area-to-volume ratio, potentially causing side reactions and product degradation.
-
Mixing and Mass Transfer: Inefficient mixing can result in localized concentration gradients, leading to the formation of impurities and reduced yields.
-
Changes in Impurity Profile: Byproducts that were negligible in lab-scale reactions can become significant at an industrial scale.
-
Purification: Techniques like recrystallization behave differently at a large scale, often requiring significant optimization to achieve the desired purity and crystal morphology.
-
Safety and Handling: Managing large quantities of reagents and solvents requires stringent safety protocols and specialized equipment.
Q2: Our yield of this compound is significantly lower at the pilot scale compared to the lab. What are the likely causes?
A drop in yield during scale-up can be attributed to several factors:
-
Inefficient Heat Dissipation: As mentioned, poor heat control can lead to the formation of byproducts, consuming starting materials and reducing the yield of the desired product.
-
Poor Mixing: Inadequate agitation may prevent homogenous reaction conditions, leading to incomplete reactions or the formation of undesired side products.
-
Extended Reaction Times: What works in a few hours in the lab may require longer reaction times at scale to ensure complete conversion, and this can also lead to product degradation if not optimized.
-
Sub-optimal Reagent Addition: The rate of reagent addition can be critical in large batches to control reaction temperature and minimize side reactions.
Q3: We are observing new, unidentified impurities in our scaled-up production. How can we address this?
The emergence of new impurities is a common scale-up issue. A systematic approach is required:
-
Characterize the Impurities: Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the new byproducts.
-
Investigate the Root Cause: Once identified, deduce the likely reaction pathway leading to their formation. This could be due to localized high temperatures, prolonged reaction times, or interactions with materials of construction.
-
Optimize Reaction Conditions: Adjust parameters such as temperature, pressure, stirring speed, and reagent addition rate to minimize the formation of these impurities.
-
Modify the Work-up and Purification Process: Develop new purification steps or modify existing ones to effectively remove the newly identified impurities.
Q4: What are the primary safety concerns when handling industrial-scale production of this compound and its precursors like 2,6-dichloropyridine?
Safety is paramount in an industrial setting. Key concerns include:
-
Handling of Pyridine and its Derivatives: These compounds can be harmful if inhaled, swallowed, or in contact with skin.[1][2] Proper personal protective equipment (PPE), including gloves, goggles, and respiratory protection, is essential.[1]
-
Flammability: Many solvents and reagents used in the synthesis are flammable.[3] The plant must be equipped with appropriate fire suppression systems and explosion-proof equipment.
-
Waste Disposal: Large-scale production generates significant chemical waste that must be handled and disposed of in accordance with environmental regulations.[1]
-
Runaway Reactions: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. A thorough thermal hazard assessment is crucial.
Troubleshooting Guides
Issue 1: Poor Yield and Purity in the Conversion of 2,6-Dichloropyridine to this compound
Symptoms:
-
Lower than expected yield of 2,6-DHP.
-
Significant amounts of unreacted 2,6-dichloropyridine or mono-hydroxylated intermediates.
-
Formation of tar-like byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | Increase reaction temperature and/or pressure within safe operating limits. Optimize the concentration and type of base used for the hydrolysis. Consider using a phase-transfer catalyst to improve the reaction rate. |
| Side Reactions | Control the reaction temperature carefully to minimize the formation of polymeric or tarry byproducts. Ensure a nitrogen atmosphere to prevent oxidation. |
| Inefficient Mixing | Increase the agitation speed to ensure good mixing of the aqueous and organic phases (if applicable). Use baffles in the reactor to improve turbulence. |
Issue 2: Challenges in Large-Scale Recrystallization of this compound
Symptoms:
-
Formation of fine powders or oils instead of crystals.
-
Inconsistent crystal size and morphology.
-
Low purity of the final product.
-
Poor recovery of the product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Supersaturation Rate is Too High | Slow down the cooling rate of the crystallizer. Consider a controlled anti-solvent addition if using that method. |
| Presence of Impurities | Analyze the impurity profile of the crude material. Some impurities can inhibit crystal growth or promote the formation of different polymorphs. Consider a pre-purification step like carbon treatment or a wash. A case study on paracetamol showed that structurally related impurities can significantly impact crystallization and product quality.[4] |
| Inadequate Agitation | Optimize the stirrer speed. Too low a speed can lead to poor heat and mass transfer, while too high a speed can cause crystal breakage and the formation of fines. |
| Solvent System Not Optimized for Scale | The ideal solvent or solvent mixture may differ between lab and industrial scale. Perform solubility studies at different temperatures to optimize the solvent system for yield and crystal form. |
Data Presentation: Comparison of Production Scales
While specific quantitative data for the industrial-scale production of this compound is often proprietary, the following table provides a generalized comparison based on the scale-up of similar hydroxypyridine syntheses, such as the continuous flow synthesis of 2-hydroxypyridine-N-oxide which achieved a production rate of 8 kg/day with a >90% isolated yield.[5]
| Parameter | Laboratory Scale (grams) | Pilot Scale (kilograms) | Industrial Scale (tons) |
| Typical Yield | 85-95% | 70-85% | 75-90% (optimized process) |
| Purity (Crude) | 90-98% | 80-95% | 85-97% |
| Reaction Time | 2-8 hours | 8-24 hours | 12-48 hours (per batch) |
| Heat Transfer | Easily managed with standard lab equipment. | Requires jacketed reactors and precise temperature control. | Critical parameter requiring advanced cooling systems and thermal modeling. |
| Mixing | Magnetic or overhead stirring is sufficient. | Requires powerful overhead stirrers with optimized impeller design. | Complex fluid dynamics, often requiring computational fluid dynamics (CFD) modeling. |
| Purification | Recrystallization, column chromatography. | Large-scale recrystallization, fractional distillation, industrial chromatography. | Continuous crystallization, multi-stage distillation columns. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound from 2,6-Dichloropyridine
Materials:
-
2,6-Dichloropyridine
-
Sodium Hydroxide (or other suitable base)
-
Water
-
Hydrochloric Acid (for neutralization)
-
Organic Solvent (e.g., Toluene for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in an appropriate amount of water.
-
Add a stoichiometric excess of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and neutralize with hydrochloric acid to precipitate the product.
-
Filter the crude this compound, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.
Mandatory Visualizations
Diagram 1: General Workflow for Scaling-Up this compound Production
Caption: A typical workflow for scaling up chemical synthesis.
Diagram 2: Troubleshooting Logic for Low Yield in Scaled-Up Production
Caption: A decision tree for troubleshooting low yields during scale-up.
References
degradation pathways of 2,6-dihydroxypyridine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for studying the degradation pathways of 2,6-dihydroxypyridine (2,6-DHP) under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial degradation pathways for this compound?
A1: The primary microbial degradation of this compound occurs under aerobic conditions. It is a known intermediate in the degradation of nicotine by various bacteria, such as Arthrobacter nicotinovorans.[1] In this pathway, 2,6-DHP is further hydroxylated before the aromatic ring is cleaved.
Q2: Which key enzymes are involved in the aerobic degradation of this compound?
A2: A key enzyme is This compound 3-hydroxylase (also referred to as 2,6-DHP 3-monooxygenase).[2] This FAD-dependent aromatic hydroxylase catalyzes the hydroxylation of this compound to form 2,3,6-trihydroxypyridine. The reaction is NADH-dependent.[1][2]
Q3: What are the known intermediates in the aerobic degradation pathway?
A3: The immediate downstream intermediate from this compound is 2,3,6-trihydroxypyridine .[2][3] This compound can then undergo oxidative dimerization to form a nicotine blue pigment or proceed to ring cleavage.[3] The overall degradation of pyridine derivatives often converges on intermediates like N-formylmaleamic acid, maleamic acid, maleic acid, and eventually fumaric acid, which enters central metabolism.[3][4]
Q4: What types of microorganisms are known to degrade this compound or its precursors?
A4: Bacteria from the genus Arthrobacter are well-documented for their ability to degrade nicotine, a process in which this compound is a key intermediate.[1] For example, Arthrobacter nicotinovorans utilizes this pathway.[1][2] Other genera like Rhodococcus and Pseudomonas are also known to degrade various pyridine derivatives.[3][5]
Q5: Are there known inhibitors for the enzymes that degrade this compound?
A5: Yes, the enzyme this compound 3-hydroxylase is known to be inhibited by compounds such as 2,6-dimethoxypyridine and 2,3-dihydroxypyridine.[1] In anaerobic systems, this compound itself has been observed to inhibit the degradation of 2,3-dihydroxypyridine by the rumen bacterium Synergistes jonesii.[6][7]
Troubleshooting Guides
This section addresses common issues encountered during this compound degradation experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No degradation of 2,6-DHP is observed. | The microbial culture lacks the necessary catabolic genes. | Use a known 2,6-DHP or nicotine-degrading strain (e.g., Arthrobacter nicotinovorans) as a positive control. If isolating new strains, ensure enrichment conditions are highly selective.[8] |
| 2,6-DHP concentration is toxic to the microorganisms. | Perform a dose-response experiment to determine the optimal, non-inhibitory starting concentration of 2,6-DHP. | |
| Experimental conditions (e.g., pH, temperature, aeration) are not optimal. | Optimize culture conditions. For many pyridine-degrading bacteria, optimal conditions are often around pH 7.0-8.0 and 30-35°C with vigorous aeration for aerobic pathways.[9] | |
| Degradation starts but ceases prematurely. | Accumulation of toxic metabolic intermediates. | Analyze the culture supernatant at various time points using HPLC or LC-MS to identify any accumulating intermediates. |
| Depletion of an essential nutrient or electron acceptor. | Ensure the medium is not limited in essential nutrients (e.g., nitrogen, phosphorus). For anaerobic studies, ensure the electron acceptor is not depleted.[10] | |
| Significant change in medium pH due to metabolic activity. | Monitor and buffer the pH of the culture medium throughout the experiment. | |
| Inconsistent degradation rates between replicates. | Non-uniform inoculum size or viability. | Standardize the inoculum preparation procedure, ensuring consistent cell density and growth phase for all replicates. |
| Incomplete dissolution or uneven distribution of 2,6-DHP. | Ensure 2,6-DHP is fully dissolved in the medium before inoculating the cultures. Maintain consistent agitation across all experimental setups.[8] | |
| Difficulty in isolating 2,6-DHP-degrading microorganisms. | Enrichment culture conditions are not selective enough. | Use a minimal medium with 2,6-DHP as the sole source of carbon and nitrogen to create strong selective pressure.[8] |
| The target microorganisms are slow-growing. | Increase the incubation time for enrichment cultures, and consider using fed-batch techniques. | |
| Low abundance of degraders in the environmental sample. | Screen a wider variety of environmental samples, prioritizing sites with a history of contamination with pyridine-based compounds.[8] |
Data Summary
Table 1: Optimal Conditions for Pyridine Derivative Degradation
| Parameter | Organism | Substrate | Optimal Condition | Reference |
| pH | Shinella zoogloeoides BC026 | Pyridine | 8.0 | [9] |
| Temperature | Shinella zoogloeoides BC026 | Pyridine | 30-35 °C | [9] |
| Aeration | Various | Pyridine Derivatives | Aerobic conditions are generally more efficient than anaerobic.[10][11] | [10][11] |
Table 2: Kinetic Parameters of a Key Enzyme in a Related Pathway
The following data is for 3,6-dihydroxy-picolinic acid (3,6DHPA) decarboxylase from Bordetella bronchiseptica RB50, which produces 2,5-dihydroxypyridine, a related and crucial intermediate in many pyridine degradation pathways.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | Optimal pH | Optimal Temp. | Reference |
| PicCRB50 Decarboxylase | 3,6DHPA | 20.41 ± 2.60 | 7.61 ± 0.53 | 7.0 | 35 °C | [12] |
Experimental Protocols
Protocol 1: Aerobic Degradation of 2,6-DHP by a Pure Culture
-
Medium Preparation: Prepare a minimal salts medium (MSM) with this compound as the sole carbon and nitrogen source. A typical concentration to start with is 100-500 mg/L. Sterilize the medium by autoclaving or filtration.
-
Inoculum Preparation: Grow the selected bacterial strain (e.g., Arthrobacter nicotinovorans) in a rich medium (e.g., Nutrient Broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile phosphate buffer to remove residual medium, and resuspend in MSM to a standardized optical density (e.g., OD600 = 1.0).
-
Incubation: Inoculate the MSM containing 2,6-DHP with the prepared cell suspension (e.g., at a 1-5% v/v ratio). Include a sterile control (medium with 2,6-DHP but no inoculum) to check for abiotic degradation. Incubate cultures at an optimal temperature (e.g., 30°C) with vigorous shaking (e.g., 180-200 rpm) to ensure sufficient aeration.
-
Sampling and Analysis: Withdraw aliquots at regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours). Centrifuge the samples to pellet the cells. Analyze the supernatant for the remaining concentration of 2,6-DHP and the formation of intermediates using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: Isolation of 2,6-DHP Degrading Microorganisms from Soil
-
Enrichment: Add 10 g of soil from a potentially contaminated site to 100 mL of sterile MSM containing 100 mg/L of 2,6-DHP as the sole carbon and nitrogen source.
-
Incubation: Incubate the flask at room temperature or 30°C on a rotary shaker.
-
Sub-culturing: After one week (or once turbidity is observed), transfer 10 mL of the culture to 90 mL of fresh enrichment medium. Repeat this process 3-5 times to select for microorganisms adapted to degrading 2,6-DHP.
-
Isolation: After the final enrichment step, prepare serial dilutions of the culture and plate them onto solid MSM agar plates containing 2,6-DHP. Incubate the plates until distinct colonies appear.
-
Screening: Pick individual colonies and grow them in liquid MSM with 2,6-DHP. Monitor the disappearance of the substrate by HPLC or a spectrophotometric method to confirm their degradative capability.
Visualizations
Degradation Pathways and Workflows
Caption: Aerobic degradation pathway of this compound.
Caption: Workflow for studying 2,6-DHP degradation.
Caption: Troubleshooting flowchart for degradation experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Aerobic degradation of pyridine by a new bacterial strain, Shinella zoogloeoides BC026 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anaerobic and aerobic degradation of pyridine by a newly isolated denitrifying bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
solubility issues of 2,6-dihydroxypyridine in non-polar solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with 2,6-dihydroxypyridine, particularly in non-polar solvents.
Troubleshooting Guide
Issue: this compound fails to dissolve in a non-polar solvent (e.g., hexane, toluene, chloroform).
Potential Cause: The inherent polarity and tautomeric nature of this compound lead to poor solubility in non-polar environments. The molecule's ability to form strong hydrogen bonds with itself favors the solid state over dissolution in solvents that cannot participate in hydrogen bonding.[1][2]
Recommended Solutions:
-
Utilize a Co-solvent: Introduce a small amount of a polar aprotic co-solvent, such as DMSO or DMF, to the non-polar solvent. This can help to break up the intermolecular hydrogen bonds of the solid this compound, facilitating its dissolution.
-
Particle Size Reduction: Decreasing the particle size of the this compound powder can increase the surface area available for solvation, which may improve the rate of dissolution.[3][4] This can be achieved through techniques like micronization.[4][5]
-
Heating: Gently heating the solvent while stirring can increase the kinetic energy of the system and may improve the solubility of this compound. However, be cautious of potential degradation at elevated temperatures.
-
Use of Surfactants: The addition of a suitable surfactant can help to increase the solubility of polar compounds in non-polar solvents by forming micelles.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in non-polar solvents?
A1: The poor solubility of this compound in non-polar solvents is primarily due to its ability to exist in different tautomeric forms.[1][6] In the solid state and in polar solvents, it predominantly exists in the 6-hydroxy-pyridin-2(1H)-one form, which is capable of strong intermolecular hydrogen bonding.[2] Non-polar solvents cannot effectively break these strong hydrogen bonds, leading to low solubility. In weakly polar and non-polar solvents like dioxane and chloroform, the equilibrium shifts towards other tautomers, such as the glutaconimide form, which still results in poor solubility due to unfavorable solvent-solute interactions.[1]
Q2: I've seen this compound used in aqueous solutions. Why is it soluble in water?
A2: this compound is soluble in water (41 g/L) because water is a polar protic solvent that can effectively form hydrogen bonds with the hydroxypyridone tautomer.[1][6][7] This interaction overcomes the intermolecular forces in the solid compound, allowing it to dissolve.
Q3: Are there any quantitative data on the solubility of this compound in non-polar solvents?
Q4: Can I modify the pH to improve solubility in an organic solvent?
A4: Adjusting the pH is a common technique for aqueous solutions. However, for non-polar organic solvents, pH is not a relevant concept. Chemical modification of the this compound molecule, for instance, by converting the hydroxyl groups to less polar ethers, could significantly increase its solubility in non-polar solvents.
Data Presentation
As specific quantitative solubility data in non-polar solvents is limited, the following table provides a qualitative summary based on the principles of tautomerism and solvent polarity.[1][2]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol | Good to Moderate | Favorable hydrogen bonding with the hydroxypyridone tautomer.[1][6] |
| Polar Aprotic | DMSO | Moderate | Can act as a hydrogen bond acceptor.[6] |
| Weakly Polar | Dioxane, Chloroform | Poor | Tautomeric equilibrium shifts to less soluble forms.[1] |
| Non-Polar | Hexane, Toluene | Very Poor | Incapable of breaking strong intermolecular hydrogen bonds. |
Experimental Protocols
Protocol for Determining the Solubility of this compound in a Non-Polar Solvent
Objective: To determine the approximate saturation solubility of this compound in a given non-polar solvent at a specific temperature.
Materials:
-
This compound
-
Selected non-polar solvent (e.g., hexane, toluene)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath or hot plate
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the non-polar solvent in a sealed vial. b. Place the vial in a temperature-controlled bath and stir vigorously for 24-48 hours to ensure equilibrium is reached. Ensure excess solid remains.
-
Sample Collection: a. After the equilibration period, stop stirring and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a glass syringe. c. Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
Quantification: a. Evaporate the solvent from the filtered solution and weigh the remaining solid. This will give a direct measure of the dissolved amount. b. Alternatively, if a suitable analytical method is available (e.g., HPLC-UV), dilute the filtered solution with a suitable solvent and quantify the concentration against a calibration curve prepared from known standards.
-
Calculation: a. Calculate the solubility in mg/mL or mol/L based on the mass of the dissolved solid and the volume of the solvent used.
Visualizations
Caption: Tautomeric influence on solubility.
Caption: Troubleshooting solubility issues.
Caption: Experimental workflow for solubility determination.
References
- 1. Buy this compound | 626-06-2 [smolecule.com]
- 2. connectsci.au [connectsci.au]
- 3. Methods of solubility enhancements | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound|CAS 626-06-2|For Research [benchchem.com]
preventing oxidation of 2,6-dihydroxypyridine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2,6-dihydroxypyridine during storage and handling.
Troubleshooting Guides
Issue: Discoloration (Yellowing or Browning) of this compound Solid
Possible Cause: Oxidation of the compound due to exposure to air and/or light. Dihydroxypyridines are susceptible to autoxidation, a process that can be initiated by atmospheric oxygen and accelerated by light.
Troubleshooting Steps:
-
Assess Storage Conditions:
-
Atmosphere: Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)?
-
Container: Was the container properly sealed?
-
Light Exposure: Was the container amber-colored or otherwise protected from light?
-
Temperature: Was the compound stored at the recommended temperature (cool and dry)?
-
-
Implement Corrective Actions:
-
Inert Atmosphere: For long-term storage, it is highly recommended to store this compound under an inert atmosphere. This can be achieved by using a glovebox or Schlenk line techniques.
-
Proper Sealing: Ensure the container is sealed tightly. For highly sensitive applications, consider using a container with a PTFE-lined cap or sealing the container with Parafilm®.
-
Light Protection: Always store this compound in an amber vial or in a light-blocking secondary container.
-
Temperature Control: Store in a cool, dry place as recommended by the supplier. Refrigeration may be an option, but ensure the container is well-sealed to prevent condensation upon removal.
-
Logical Flow for Troubleshooting Discoloration:
Caption: Troubleshooting workflow for discolored this compound.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation, this compound should be stored in a tightly sealed, amber-colored container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated place.[1] It should be kept away from strong oxidizing agents and acids.[1]
Q2: How should I handle this compound outside of a glovebox?
A2: If a glovebox is unavailable, handling should be performed using a Schlenk line to maintain an inert atmosphere. Weighing and transferring the solid should be done under a positive pressure of inert gas.
Experimental Workflow for Handling Air-Sensitive this compound:
Caption: Recommended workflow for handling solid this compound.
Mechanism of Oxidation
Q3: What is the likely mechanism of this compound oxidation?
A3: The oxidation of this compound likely proceeds via an autoxidation mechanism, which is a free-radical chain reaction involving atmospheric oxygen.[2][3] This process can be initiated by light, heat, or trace metal impurities. The hydroxyl groups on the pyridine ring make it susceptible to oxidation, potentially forming quinone-like structures or undergoing further hydroxylation to products like 2,3,6-trihydroxypyridine.[4]
Simplified Autoxidation Pathway:
Caption: Simplified autoxidation pathway of this compound.
Prevention with Antioxidants
Q4: Can I use antioxidants to stabilize this compound?
A4: Yes, the addition of antioxidants can help prevent the oxidation of this compound. Radical scavengers are commonly used to inhibit autoxidation.
Q5: Which antioxidants are recommended?
A5: While specific studies on this compound are limited, antioxidants commonly used for stabilizing phenolic compounds are likely to be effective. These include:
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that is an effective radical scavenger.
-
Ascorbic Acid (Vitamin C): A natural antioxidant that can act as a reducing agent and an oxygen scavenger.
-
α-Tocopherol (Vitamin E): A natural antioxidant that is particularly effective in preventing lipid peroxidation and can act as a chain-breaking antioxidant.
Table 1: Comparison of Potential Antioxidants
| Antioxidant | Type | Mechanism of Action | Recommended Concentration (Typical) |
| BHT | Synthetic Phenolic | Radical Scavenger (H-atom donor) | 0.01 - 0.1% |
| Ascorbic Acid | Natural | Reducing Agent, Oxygen Scavenger | 0.01 - 0.1% |
| α-Tocopherol | Natural | Chain-breaking Radical Scavenger | 0.01 - 0.1% |
Detection and Quantification of Oxidation
Q6: How can I detect and quantify the oxidation of this compound?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique. This method can separate the parent compound from its degradation products, allowing for accurate quantification of both.
Q7: Can you provide a starting point for developing an HPLC method?
A7: Yes, a reverse-phase HPLC method would be appropriate. Below is a suggested starting protocol. Method development and validation will be necessary for your specific application.
Table 2: Proposed Stability-Indicating HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Experimental Protocol: Sample Preparation for HPLC Analysis
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This yields a stock solution of 100 µg/mL.
-
Prepare working standards of lower concentrations by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a sample of the stored this compound to achieve a theoretical concentration of 100 µg/mL in a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the same diluent used for the standard.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Degradation products will typically appear as additional peaks in the chromatogram of the sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the peak area of the standard. The percentage of degradation can be calculated from the decrease in the parent compound's concentration.
-
References
- 1. Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vi… [ouci.dntb.gov.ua]
- 4. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Enzymatic Assays with 2,6-Dihydroxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving 2,6-dihydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which enzymatic assays is it commonly used?
A1: this compound is a pyridine derivative that serves as a key intermediate in the microbial degradation of nicotine.[1] It is primarily used as a substrate in assays for enzymes involved in this pathway, most notably This compound-3-hydroxylase (also known as this compound-3-monooxygenase). This enzyme catalyzes the conversion of this compound to 2,3,6-trihydroxypyridine.[2]
Q2: What is the principle of a typical spectrophotometric assay for this compound-3-hydroxylase?
A2: The activity of this compound-3-hydroxylase can be monitored spectrophotometrically by tracking the consumption of the cofactor NADH. The oxidation of NADH to NAD+ leads to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity.
Q3: What are the essential cofactors for this compound-3-hydroxylase activity?
A3: this compound-3-hydroxylase is a flavoprotein that requires Flavin Adenine Dinucleotide (FAD) as a prosthetic group and Nicotinamide Adenine Dinucleotide (NADH) as a cosubstrate for its catalytic activity.[1] The enzyme is reported to be specific for NADH and does not function with NADPH.[2]
Q4: How should this compound be prepared and stored for use in assays?
A4: this compound is soluble in water. For assay purposes, it is recommended to prepare fresh solutions in the assay buffer to ensure stability and accurate concentration. Stock solutions can be prepared in a suitable buffer and stored at -20°C for short-term storage. It is advisable to minimize freeze-thaw cycles.
Q5: What are known inhibitors of this compound-3-hydroxylase?
A5: Known inhibitors of this compound-3-hydroxylase include substrate analogs such as 2,6-dimethoxypyridine and 2,3-dihydroxypyridine.[1] These compounds can act as irreversible inhibitors and are useful as controls or for mechanistic studies.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive Enzyme: Improper storage or handling of the enzyme can lead to denaturation and loss of activity. | - Ensure the enzyme has been stored at the recommended temperature (typically -80°C for long-term storage).- Avoid repeated freeze-thaw cycles.- Keep the enzyme on ice at all times during assay preparation. |
| Missing or Degraded Cofactors: The absence or degradation of FAD or NADH will prevent enzyme turnover. | - Confirm that both FAD and NADH are included in the reaction mixture at the correct concentrations.- Prepare fresh NADH solutions regularly, as they are prone to degradation. Store NADH solutions on ice and protected from light. | |
| Incorrect Buffer pH: Enzyme activity is highly dependent on pH. | - Verify the pH of the assay buffer. The optimal pH for many hydroxylases is in the neutral to slightly alkaline range (pH 7.0-8.0). | |
| Sub-optimal Temperature: The reaction temperature is outside the optimal range for the enzyme. | - Ensure the assay is performed at the optimal temperature for the enzyme, which for many microbial enzymes is around 30-37°C. | |
| High Background Signal | Spontaneous NADH Oxidation: NADH can oxidize non-enzymatically, leading to a high background rate of absorbance decrease. | - Run a control reaction without the enzyme or without the substrate to measure the rate of non-enzymatic NADH oxidation.- Subtract the background rate from the rate observed in the presence of the enzyme. |
| Contaminating Enzymes in Sample: Crude enzyme preparations may contain other NADH-oxidizing enzymes. | - Use a purified enzyme preparation if possible.- If using a crude lysate, run a control reaction without this compound to assess the level of contaminating activity. | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can lead to significant variability. | - Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix of common reagents to minimize pipetting steps and ensure consistency across wells. |
| Substrate or Inhibitor Instability: The substrate or inhibitor may be unstable under assay conditions. | - Prepare fresh solutions of this compound and any inhibitors immediately before use.- Investigate the stability of your compounds in the assay buffer over the time course of the experiment. | |
| Precipitation of Components: High concentrations of substrate, enzyme, or buffer salts may lead to precipitation. | - Visually inspect the reaction mixture for any turbidity or precipitation.- Optimize the concentrations of all components to ensure they remain in solution. | |
| Assay Signal Plateaus Quickly | Substrate Depletion: The initial concentration of this compound or NADH is too low and is rapidly consumed. | - Increase the initial concentration of the limiting substrate.- Monitor the reaction for a shorter period to ensure initial velocity is being measured. |
| Enzyme Concentration Too High: A high enzyme concentration leads to a very rapid reaction that is difficult to measure accurately. | - Reduce the concentration of the enzyme in the assay to achieve a linear rate of reaction over a measurable time period. |
Experimental Protocols
Generalized Spectrophotometric Assay for this compound-3-Hydroxylase
This protocol is a generalized procedure based on common methods for assaying FAD- and NADH-dependent hydroxylases. Optimal conditions should be determined empirically for your specific enzyme and experimental setup.
Materials:
-
Purified this compound-3-hydroxylase
-
This compound
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
FAD (Flavin adenine dinucleotide)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Stock Solutions:
-
50 mM Potassium Phosphate Buffer (pH 7.5): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions and adjust the pH to 7.5.
-
10 mM this compound: Dissolve the appropriate amount of this compound in the phosphate buffer. Prepare fresh.
-
10 mM NADH: Dissolve NADH in the phosphate buffer. Prepare fresh and keep on ice, protected from light.
-
1 mM FAD: Dissolve FAD in the phosphate buffer. Store protected from light.
-
Enzyme Stock: Dilute the purified enzyme to a suitable concentration (e.g., 1 mg/mL) in phosphate buffer containing a stabilizing agent if necessary (e.g., glycerol). Store on ice.
-
-
Set up the Assay Reaction:
-
The following volumes are for a final reaction volume of 200 µL in a 96-well plate. Adjust volumes as needed for cuvettes.
-
Prepare a master mix containing the buffer, FAD, and NADH.
-
To each well, add:
-
160 µL of 50 mM Potassium Phosphate Buffer (pH 7.5)
-
10 µL of 1 mM FAD (final concentration: 50 µM)
-
10 µL of 10 mM NADH (final concentration: 500 µM)
-
10 µL of diluted enzyme solution (the amount should be optimized to give a linear rate)
-
-
-
Initiate the Reaction:
-
Start the reaction by adding 10 µL of 10 mM this compound (final concentration: 500 µM).
-
Mix the contents of the wells thoroughly but gently.
-
-
Measure Absorbance:
-
Immediately place the plate in a spectrophotometer pre-warmed to the desired temperature (e.g., 30°C).
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption (moles/min).
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
-
Control Reactions:
-
No Enzyme Control: Replace the enzyme solution with buffer to determine the rate of non-enzymatic NADH oxidation.
-
No Substrate Control: Replace the this compound solution with buffer to measure any substrate-independent NADH oxidase activity of the enzyme preparation.
Quantitative Data Summary
| Parameter | Value | Enzyme | Organism |
| Optimal pH | 7.0 - 7.8 | Steroid Hydroxylase | Streptomyces sp. |
| Optimal Temperature | 30 - 37 °C | Steroid Hydroxylase | Streptomyces sp. |
| Cofactors | FAD, NADH | This compound-3-hydroxylase | Arthrobacter nicotinovorans |
| Inhibitors | 2,6-dimethoxypyridine, 2,3-dihydroxypyridine | This compound-3-hydroxylase | Arthrobacter nicotinovorans |
Note: Data for closely related hydroxylases are included to provide a general reference range.
Visualizations
Experimental Workflow for a Spectrophotometric Assay
Caption: Workflow for a typical spectrophotometric enzymatic assay.
Nicotine Degradation Pathway Involving this compound
Caption: Key enzymatic steps in the nicotine degradation pathway.
References
Technical Support Center: Managing Reaction Exotherms in 2,6-Dihydroxypyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxypyridine. The focus is on the practical management of reaction exotherms, a critical aspect for ensuring safety, scalability, and product quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: The synthesis of this compound, particularly when starting from pyridine, involves highly exothermic steps. The initial chlorination of pyridine to produce 2,6-dichloropyridine is a strongly exothermic reaction.[1] Subsequently, the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyridine with a nucleophile (e.g., hydroxide or alkoxide) to form the di-substituted pyridine precursor is also an exothermic process.
Q2: What are the main risks associated with uncontrolled exotherms in this synthesis?
A2: Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, potentially causing the reaction to become violent and leading to a thermal runaway. This can result in the boiling of solvents, splashing of corrosive reagents, and in severe cases, rupture of the reaction vessel. From a process perspective, poor exotherm control can lead to the formation of impurities, reduced yield, and product degradation.
Q3: What are the general strategies for mitigating reaction exotherms?
A3: Several key strategies can be employed to manage heat generation during the synthesis:
-
Slow and Controlled Reagent Addition: Adding one of the reactive reagents dropwise or in small portions allows for the heat to be dissipated as it is generated, preventing a rapid temperature spike.[2]
-
Efficient Cooling: Utilizing an ice bath, a cryostat, or a jacketed reactor with a cooling fluid is essential to actively remove heat from the reaction mixture.
-
Use of a Diluent: Performing the reaction in a suitable solvent increases the total thermal mass, which helps to absorb the heat generated and moderate the temperature increase. Water has been proposed as a diluent for the chlorination of pyridine to help dissipate the heat of reaction.[1]
-
Vigorous Stirring: Ensuring efficient mixing helps to prevent the formation of localized hot spots within the reaction mixture and promotes uniform heat transfer to the cooling medium.
-
Monitoring Internal Temperature: Continuously monitoring the internal temperature of the reaction mixture with a calibrated thermometer is crucial for maintaining control and reacting to any unexpected temperature increases.
Q4: Are there any specific recommendations for the nucleophilic substitution step on 2,6-dichloropyridine?
A4: Yes, the nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine should be carefully controlled. It is advisable to cool the solution of 2,6-dichloropyridine before the slow addition of the nucleophile (e.g., sodium hydroxide or sodium methoxide solution). Maintaining a low reaction temperature, at least during the initial phase of the addition, is a common practice to control the exotherm.
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Increase During Reagent Addition
Symptoms:
-
A sudden and sharp rise in the internal reaction temperature.
-
Vigorous boiling or bubbling of the reaction mixture, even with external cooling.
-
Noticeable increase in pressure within the reaction vessel.
Possible Causes:
-
The rate of addition of the limiting reagent is too fast.
-
Inadequate cooling capacity for the scale of the reaction.
-
Poor mixing leading to localized concentration of reagents.
Solutions:
| Solution | Detailed Action |
|---|---|
| Reduce Addition Rate | Immediately stop the addition of the reagent. Allow the temperature to stabilize and then resume addition at a significantly slower rate. |
| Enhance Cooling | Ensure the cooling bath is at the appropriate temperature and has sufficient volume. For larger scale reactions, consider a more efficient cooling system like a cryostat. |
| Improve Agitation | Increase the stirring speed to ensure the reaction mixture is homogeneous and heat is effectively transferred to the vessel walls. |
| Dilute the Reaction | If feasible for the reaction chemistry, adding more of an appropriate inert solvent can help to absorb the excess heat. |
Issue 2: Formation of Significant Amounts of Byproducts or Tar
Symptoms:
-
The final product is difficult to purify.
-
Presence of dark, tar-like substances in the reaction mixture.
-
Lower than expected yield of the desired this compound.
Possible Causes:
-
Localized overheating due to poor exotherm control, leading to side reactions or decomposition.
-
Incorrect stoichiometry or addition order of reagents.
Solutions:
| Solution | Detailed Action |
|---|---|
| Optimize Temperature Control | Maintain a consistent and controlled temperature throughout the reaction, especially during the addition of reagents. |
| Review Reaction Parameters | Double-check the stoichiometry of all reagents. Ensure the order of addition is correct as per the established protocol. |
| Purification Strategy | If byproduct formation is unavoidable, develop a robust purification strategy, such as column chromatography or recrystallization, to isolate the desired product. |
Experimental Protocols
Protocol: Synthesis of 2,6-Dimethoxypyridine from 2,6-Dichloropyridine (Precursor to this compound)
This protocol provides a general procedure and highlights critical points for managing the exotherm during the nucleophilic substitution step.
Materials:
-
2,6-Dichloropyridine
-
Sodium methoxide solution (e.g., 25 wt% in methanol)
-
Methanol (anhydrous)
-
Reaction flask with a magnetic stirrer, dropping funnel, and thermometer
-
Ice-water bath
Procedure:
-
Preparation: In a well-ventilated fume hood, dissolve 2,6-dichloropyridine in anhydrous methanol in the reaction flask.
-
Cooling: Place the reaction flask in an ice-water bath and stir the solution until the internal temperature is stable at 0-5 °C.
-
Slow Addition: Slowly add the sodium methoxide solution to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition and ensure it does not rise significantly above 10 °C. The rate of addition should be adjusted to maintain this temperature range.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or GC-MS).
-
Work-up: Quench the reaction by carefully adding water. The product can then be extracted with an appropriate organic solvent.
-
Purification: The crude product can be purified by distillation or recrystallization.
Quantitative Data
| Reaction | Reported Heat of Reaction (kcal/mol) | Reference |
| Pyridine to 2-Chloropyridine | ~30 | [1] |
| Pyridine to 2,6-Dichloropyridine | ~60 | [1] |
Note: This data highlights the significant heat evolution in the initial chlorination stages and underscores the importance of robust temperature control from the very beginning of the synthesis.
Visualizations
Experimental Workflow for Exotherm Management
References
analytical challenges in the characterization of 2,6-dihydroxypyridine tautomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges in the characterization of 2,6-dihydroxypyridine tautomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary tautomeric forms of this compound?
A1: this compound can exist in several tautomeric forms, with the equilibrium being highly dependent on the solvent, pH, and substituents. The main forms are the dihydroxy form and the hydroxypyridone forms. In many cases, the hydroxypyridonic form is the predominant tautomer.[1]
Q2: Why am I observing co-elution or broad peaks for my this compound derivative during HPLC analysis?
A2: Co-elution or peak broadening is a common issue when analyzing tautomers, as they can interconvert during the chromatographic run. This rapid equilibrium can lead to the appearance of a single, often broad, peak instead of distinct peaks for each tautomer. The polarity of the solvent and its ability to form hydrogen bonds can dramatically influence the tautomerization process.[2]
Q3: How can I improve the separation of this compound tautomers by HPLC?
A3: To improve separation, you can try the following:
-
Mobile Phase Modification: Adjusting the pH of the mobile phase can help to "lock" the tautomers in a single form by protonating or deprotonating the molecule. The use of additives like trifluoroacetic acid or ammonium bicarbonate can be explored.[3]
-
Solvent Composition: Varying the solvent polarity by changing the ratio of organic solvent to water can shift the tautomeric equilibrium and potentially improve separation.[4]
-
Column Selection: Using mixed-mode chromatography columns can offer unique selectivity for hydrophilic compounds like pyridine derivatives.[5]
-
Temperature Control: Lowering the column temperature can sometimes slow down the rate of interconversion, allowing for better resolution.
Q4: My NMR data is ambiguous and does not clearly distinguish between the tautomers. What should I do?
A4: NMR spectroscopy, while powerful, may not always provide clear-cut evidence for the presence of different tautomers, especially if one form is highly predominant or if there is rapid exchange.[6] To address this, consider the following:
-
Variable Temperature NMR: Acquiring spectra at different temperatures can help to resolve broad peaks or identify separate signals if the rate of tautomer interconversion can be slowed down or sped up.[2]
-
2D NMR Techniques: Techniques like NOESY can provide through-space correlations that may help in structure elucidation.
-
Comparison with Model Compounds: Synthesizing and analyzing N-methyl and O-methyl derivatives can help to "fix" the tautomeric form and provide reference spectra for comparison.[6]
-
Solvent Studies: Running the NMR in different solvents (e.g., CDCl3 vs. DMSO-d6) can shift the equilibrium and potentially reveal the presence of different tautomers.[6]
Q5: How reliable are computational methods for predicting the stability of this compound tautomers?
A5: Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting the relative stability of tautomers and understanding the factors that influence the equilibrium.[7][8] However, the accuracy of these predictions can depend on the level of theory and basis set used.[9] It is crucial to validate computational results with experimental data, as discrepancies can arise, especially when considering solvent effects.[9]
Troubleshooting Guides
Issue 1: Inconsistent Quantitative Results for Tautomer Ratios
-
Problem: You are getting variable ratios of tautomers between different experimental runs.
-
Possible Causes & Solutions:
-
Solvent Polarity and Composition: The tautomeric equilibrium is highly sensitive to the solvent environment.[4] Ensure that the solvent composition is consistent and accurately prepared for all experiments.
-
pH of the Solution: Small changes in pH can significantly shift the tautomeric equilibrium. Buffer your solutions to maintain a constant pH.
-
Temperature Fluctuations: The equilibrium between tautomers can be temperature-dependent.[6] Perform your experiments at a controlled and consistent temperature.
-
Analyte Concentration: In some cases, concentration can influence the position of the equilibrium, especially if intermolecular hydrogen bonding plays a role. Analyze samples at a consistent concentration.
-
Issue 2: Difficulty in Isolating a Single Tautomer
-
Problem: You are unable to isolate a pure form of a single tautomer.
-
Possible Causes & Solutions:
-
Rapid Interconversion: Tautomers are in a dynamic equilibrium, making their separation and isolation challenging.
-
Preparative HPLC: Use preparative HPLC with optimized conditions (mobile phase pH, solvent gradient) to attempt separation.[3] It may be possible to isolate tautomers as adducts with mobile phase components.[3]
-
Crystallization: Attempt crystallization from different solvents. It is possible that one tautomer will preferentially crystallize out of solution. X-ray diffraction can then confirm the solid-state structure.[6][10]
-
Quantitative Data Summary
The following table summarizes the influence of solvent on the tautomeric equilibrium constant (KT = [pyridone]/[hydroxypyridine]) for the well-studied 2-hydroxypyridine system, which serves as a model for understanding the behavior of this compound derivatives.
| Solvent | Dielectric Constant | KT | Reference |
| Gas Phase | 1 | ~0.3 | [10] |
| Cyclohexane | 2.02 | 1.7 | [4] |
| Chloroform | 4.81 | 6.0 | [4] |
| Acetonitrile | 37.5 | 91 | [10] |
| Water | 80.1 | 910 | [4] |
This data illustrates that polar solvents significantly favor the more polar pyridone tautomer.[4]
Experimental Protocols
Protocol 1: HPLC-UV/Vis Analysis of Tautomeric Ratios
-
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of ~50 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer to control pH.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B and gradually increase to elute the compounds. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (or controlled).
-
Detection Wavelength: Monitor at a wavelength where both tautomers have significant absorbance, determined by UV-Vis spectroscopy of the bulk sample.
-
-
Data Analysis:
-
Integrate the peak areas of the separated tautomers.
-
The ratio of the peak areas can be used to approximate the tautomeric ratio. Note that the extinction coefficients of the tautomers may differ, so for accurate quantification, isolation and determination of individual extinction coefficients are necessary.
-
Protocol 2: NMR Spectroscopic Analysis of Tautomeric Equilibrium
-
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound derivative in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a concentration of 5-10 mg/mL.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
If signals are broad or overlapping, consider acquiring spectra at different temperatures (e.g., 25 °C, 50 °C, 80 °C) to observe any changes in the spectra due to tautomeric exchange.
-
Acquire a 13C NMR spectrum. The chemical shifts of the carbonyl carbon in the pyridone form and the hydroxyl-bearing carbon in the dihydroxy form can be diagnostic.[6]
-
-
Data Analysis:
-
Identify characteristic signals for each tautomer. For example, the chemical shift of the proton attached to the nitrogen in the pyridone form versus the hydroxyl proton in the dihydroxy form.
-
Integrate the signals corresponding to each tautomer to determine their relative ratio.
-
Visualizations
Caption: Tautomeric equilibrium of this compound.
References
- 1. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 2. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. wuxibiology.com [wuxibiology.com]
- 5. helixchrom.com [helixchrom.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the reactivity of 2,6-dihydroxypyridine with other dihydroxypyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2,6-dihydroxypyridine and its isomers. Understanding the distinct reactivity profiles of these compounds is crucial for their application in medicinal chemistry and materials science, where precise chemical modifications are paramount. This document summarizes key reactivity parameters, including acidity and susceptibility to electrophilic substitution, supported by available experimental data.
Introduction to Dihydroxypyridines
Dihydroxypyridines are a class of heterocyclic compounds that feature a pyridine ring substituted with two hydroxyl groups. The position of these hydroxyl groups significantly influences the electronic properties and, consequently, the chemical reactivity of the molecule. This guide focuses on comparing this compound with its isomers, providing a framework for predicting their behavior in chemical synthesis and biological systems. A key aspect of hydroxypyridine chemistry is the existence of tautomeric forms, the pyridinol and pyridone forms. The predominant tautomer is influenced by the substitution pattern and the solvent, which in turn dictates the molecule's aromaticity and reactivity.
Tautomerism and Stability
The reactivity of dihydroxypyridines is intrinsically linked to their tautomeric equilibria. This compound, for instance, predominantly exists in the 6-hydroxy-2(1H)-pyridone tautomeric form. This preference for the pyridone form impacts its aromatic character and the nature of its reactive sites.
Theoretical calculations of the standard molar enthalpies of formation in the gaseous phase provide insight into the relative thermodynamic stability of the dihydroxypyridine isomers.
| Dihydroxypyridine Isomer | Calculated Gaseous Phase Enthalpy of Formation (kJ/mol) |
| 2,3-Dihydroxypyridine | -263.9 ± 4.6[1] |
| 2,4-Dihydroxypyridine | -295.4 |
| 2,5-Dihydroxypyridine | -267.8 |
| This compound | -295.8 |
| 3,4-Dihydroxypyridine | -273.6 |
| 3,5-Dihydroxypyridine | -253.1 |
Note: The enthalpy of formation for 2,3-dihydroxypyridine is an experimentally derived value.[1] The values for the other isomers are based on high-level density functional theory calculations.[1] Lower enthalpy of formation indicates greater thermodynamic stability.
Based on these calculations, this compound is one of the most thermodynamically stable isomers, comparable to 2,4-dihydroxypyridine.
Comparative Reactivity
The reactivity of dihydroxypyridines can be assessed through several key chemical transformations, including acid-base reactions, electrophilic substitution, nucleophilic substitution, and oxidation.
Acidity (pKa)
The acidity of the hydroxyl groups is a fundamental property that governs the ionization state of the molecule at a given pH and influences its nucleophilicity. The pKa values for several dihydroxypyridine isomers are presented below.
| Dihydroxypyridine Isomer | pKa Value(s) |
| 2,3-Dihydroxypyridine | - |
| 2,4-Dihydroxypyridine | - |
| 2,5-Dihydroxypyridine | 8.51±0.10 (Predicted) |
| This compound | 4.50±0.10 (Predicted)[2] |
| 3,4-Dihydroxypyridine | 8.02±0.18 (Predicted)[3] |
| 3,5-Dihydroxypyridine | 8.77±0.10 (Predicted)[4] |
Note: Most of the pKa values are predicted and should be considered as estimates.
The predicted pKa value for this compound is notably lower than those of the 3,4- and 3,5-isomers, suggesting it is a stronger acid. This can be attributed to the electronic effects of the nitrogen atom and the relative stability of the conjugate base.
Electrophilic Aromatic Substitution
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of electron-donating hydroxyl groups enhances the reactivity of the ring. The positions of these hydroxyl groups direct the incoming electrophile to specific locations on the ring.
For this compound, which exists predominantly as 6-hydroxy-2(1H)-pyridone, the electron-rich nature of the ring makes it susceptible to electrophilic attack. Nitration of 6-hydroxy-2(1H)-pyridone occurs at the 3-position.[5]
A comparative study on the nitration of various hydroxypyridine derivatives revealed that 3-hydroxypyridine undergoes nitration as its conjugate acid at the 2-position, while 6-hydroxy-2(1H)-pyridone and its derivatives are nitrated as the free base at the 3-position, often at or near the encounter rate.[5]
Experimental Protocol: Competitive Nitration of Dihydroxypyridines
This protocol provides a general framework for comparing the relative reactivity of dihydroxypyridine isomers towards electrophilic nitration.
Objective: To determine the relative rates of nitration of different dihydroxypyridine isomers.
Materials:
-
Dihydroxypyridine isomers (e.g., this compound, 3,4-dihydroxypyridine)
-
Concentrated nitric acid (65-70%)
-
Concentrated sulfuric acid (98%)
-
Glacial acetic acid
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
Developing solvent (e.g., ethyl acetate/hexane mixture)
-
NMR tubes and deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Equimolar Mixture Preparation: Prepare an equimolar solution of two different dihydroxypyridine isomers in glacial acetic acid in a round-bottom flask.
-
Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding a limiting amount of concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of dihydroxypyridines at a controlled temperature (e.g., 0-5 °C). The amount of nitrating agent should be substoichiometric to ensure competition.
-
Quenching: After a specific reaction time, quench the reaction by pouring the mixture over crushed ice.
-
Extraction: Neutralize the solution carefully with a base (e.g., sodium bicarbonate) and extract the products with a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Analysis: Analyze the product mixture using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of the nitrated products. The product ratio will reflect the relative reactivity of the dihydroxypyridine isomers.
Nucleophilic Aromatic Substitution
Oxidation
This compound can be oxidized, for example, by enzymatic action. The enzyme this compound hydroxylase, found in Arthrobacter nicotinovorans, catalyzes the NADH-dependent oxidation of this compound to 2,3,6-trihydroxypyridine.[6] This enzyme is specific for this compound and is inhibited by the isomeric 2,3-dihydroxypyridine, indicating a degree of substrate specificity based on the hydroxyl group positioning.
Logical Flow of Reactivity Comparison
The following diagram illustrates the key factors influencing the comparative reactivity of dihydroxypyridine isomers.
Caption: Factors influencing dihydroxypyridine reactivity.
Conclusion
The reactivity of this compound is distinct from its isomers, primarily due to its preferred tautomeric form and the electronic influence of the hydroxyl group positions. It is a relatively acidic and thermodynamically stable isomer. Its electron-rich nature in the pyridone tautomer makes it reactive towards electrophilic substitution at the 3-position. While comprehensive quantitative data for direct comparison across all isomers and reaction types is limited, the available information on tautomerism, acidity, and specific reactions provides a solid foundation for predicting and understanding the chemical behavior of these important heterocyclic compounds. Further experimental studies are warranted to systematically quantify the reactivity differences among all dihydroxypyridine isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. epfl.ch [epfl.ch]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pharmdguru.com [pharmdguru.com]
- 5. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Current Gold Standard: A Comparative Guide to Nicotine Metabolism Biomarkers
For researchers, scientists, and drug development professionals, the accurate assessment of nicotine exposure and metabolism is critical. While interest in novel biomarkers is ongoing, a thorough evaluation of established markers is essential for robust study design and interpretation. This guide provides a comprehensive comparison of validated biomarkers for nicotine metabolism, with a special note on the current scientific understanding of 2,6-dihydroxypyridine.
Currently, the scientific literature does not support this compound as a validated biomarker for nicotine metabolism in humans. Its role as a nicotine metabolite is well-established in bacterial degradation pathways, particularly in species like Arthrobacter nicotinovorans. However, evidence of its formation in significant, quantifiable amounts in humans is lacking. Therefore, this guide will focus on the established and widely accepted biomarkers: cotinine and the nicotine metabolite ratio (NMR), while also providing context on the metabolic fate of nicotine in different biological systems.
Established Biomarkers of Nicotine Metabolism: A Head-to-Head Comparison
The primary pathway for nicotine metabolism in humans involves the conversion of nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine.[1][2][3] This pathway accounts for 70-80% of nicotine metabolism.[1][3] The measurement of these metabolites, particularly cotinine, has become the gold standard for assessing nicotine exposure.
| Biomarker | Description | Half-Life | Advantages | Limitations |
| Nicotine | The primary psychoactive alkaloid in tobacco. | ~2 hours[4] | Direct measure of recent exposure. | Short half-life makes it unsuitable for assessing cumulative exposure. Levels can fluctuate significantly throughout the day.[4] |
| Cotinine | The major proximate metabolite of nicotine. | 16-18 hours[4] | Longer half-life provides a more stable measure of nicotine intake over the previous 2-3 days.[4] Can be measured in various biological matrices (blood, urine, saliva).[4] | Levels can be influenced by factors affecting CYP2A6 enzyme activity, such as genetics, diet, and certain medications.[5] |
| Nicotine Metabolite Ratio (NMR) | The ratio of trans-3'-hydroxycotinine to cotinine. | N/A | Provides a phenotypic measure of the rate of nicotine metabolism, largely reflecting the activity of the CYP2A6 enzyme.[5][6] Useful for personalizing smoking cessation therapies.[7] | Requires measurement of two analytes. Interpretation can be complex. |
| Total Nicotine Equivalents (TNE) | The sum of nicotine and its major metabolites in urine. | N/A | Provides a comprehensive measure of total nicotine uptake. | More labor-intensive and costly to measure multiple analytes. |
Signaling Pathways and Experimental Workflows
To visualize the metabolic processes and analytical procedures, the following diagrams are provided.
Experimental Protocols
The following provides a generalized protocol for the quantification of nicotine and its metabolites in biological fluids. Specific parameters will vary based on the analyte, matrix, and instrumentation.
Objective: To quantify nicotine, cotinine, and trans-3'-hydroxycotinine in human plasma, urine, or saliva.
Materials:
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical standards for nicotine, cotinine, and trans-3'-hydroxycotinine
-
Isotopically labeled internal standards (e.g., cotinine-d3)
-
Solvents (e.g., acetonitrile, methanol, formic acid) of HPLC grade or higher
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
-
Biological matrix (plasma, urine, or saliva) from subjects
Procedure:
-
Sample Preparation (SPE Method): a. Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by an equilibration buffer. b. Load the biological sample (e.g., 1 mL of urine) onto the cartridge. c. Wash the cartridge with a weak organic solvent to remove interferences. d. Elute the analytes of interest with a stronger organic solvent, often containing a small amount of acid or base. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the analytes from matrix components.
- Flow Rate: e.g., 0.3 mL/min.
- Injection Volume: e.g., 5 µL. b. Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
-
Quantification: a. Generate a calibration curve by analyzing standards of known concentrations. b. Calculate the analyte concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
The Case for this compound: Avenues for Future Research
While not a validated biomarker in humans, the study of this compound in bacterial systems is well-documented.[8] The enzymatic machinery in certain bacteria efficiently degrades nicotine through a pathway involving this compound.[8] This raises the academic question of whether minor, analogous pathways could exist in human metabolism, potentially mediated by gut microbiota or through yet-unidentified enzymatic activities.
Future research could explore the presence of this compound in human samples using highly sensitive analytical techniques like high-resolution mass spectrometry. Such exploratory studies would be the first step in determining if this compound holds any potential as a niche biomarker, for instance, in studies investigating the role of the gut microbiome in nicotine metabolism. However, for current clinical and research applications, reliance on the well-validated biomarkers discussed above is strongly recommended.
References
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. mdpi.com [mdpi.com]
- 5. The ability of plasma cotinine to predict nicotine and carcinogen exposure is altered by differences in CYP2A6: the influence of genetics, race, and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Cotinine Cutoff Values for Smoking Status Classification [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 2,6-Disubstituted Pyridine-Based Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.
The quest for efficient, selective, and robust catalysts is a cornerstone of modern organic synthesis. Within the vast landscape of ligand design, pyridine-based structures have garnered significant attention due to their versatile coordination chemistry and tunable electronic and steric properties. This guide focuses on a specific subclass: catalysts derived from 2,6-disubstituted pyridine scaffolds, with a conceptual link to the potential of 2,6-dihydroxypyridine as a foundational unit. While direct comparative studies on a homologous series of this compound-based catalysts are not extensively documented, this guide provides a comparative benchmark by examining structurally analogous 2,6-disubstituted pyridine metal complexes. We will delve into their catalytic performance in key organic transformations, such as cross-coupling and oxidation reactions, supported by experimental data from various studies.
Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The efficiency of palladium catalysts in this reaction is highly dependent on the nature of the supporting ligands. A systematic study by Ritter and coworkers on Pd(II) complexes with various 4-substituted pyridine ligands provides valuable insights into the electronic effects of substituents on catalytic activity.[1][2] While not based on this compound, this study offers a clear comparison of how tuning the electronic properties of the pyridine ring can impact catalytic performance.
Table 1: Performance of Pd(II) Complexes with 4-Substituted Pyridine Ligands in the Suzuki-Miyaura Coupling of 4-bromoanisole and phenylboronic acid.
| Catalyst/Ligand (L) | Substituent (X) at 4-position | pKa of Ligand | GC Yield (%) |
| L1 | -NMe2 | 9.70 | >95 |
| L2 | -NH2 | 9.17 | >95 |
| L3 | -OMe | 6.58 | >95 |
| L4 | -CH3 | 6.03 | 64-78 |
| L5 | -H | 5.23 | >70 |
| L6 | -Cl | 3.83 | >95 |
| L7 | -Br | 3.73 | >70 |
| L8 | -I | 3.70 | >70 |
| L9 | -COOEt | 3.55 | >70 |
| L10 | -CN | 1.90 | >95 |
| L11 | -NO2 | 1.61 | >70 |
Reaction conditions: 1 mol% Pd(II) complex, K2CO3 (2 equiv.), 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), in n-butanol at 100 °C for 24 h. Data sourced from a study on Pd(II) complexes with pyridine ligands.[1][2]
The data suggests that Pd(II) complexes with more basic pyridine ligands generally exhibit slightly greater catalytic effectiveness in Suzuki-Miyaura coupling, although a simple linear correlation is not observed.[1][2] Both strongly electron-donating (-NMe2, -NH2, -OMe) and some electron-withdrawing groups (-Cl, -CN) led to high yields.[1][2] This highlights the complex interplay of electronic and steric factors in catalyst performance.
Pincer-type ligands based on a pyridine-2,6-dicarboxamide scaffold have also been explored as robust ligands for palladium in Suzuki-Miyaura reactions. These NNN-type pincer complexes can efficiently catalyze the coupling of aryl bromides in aqueous media, offering a greener alternative.[3][4]
Comparative Catalytic Performance in Oxidation Reactions
Metal complexes with pyridine-based Schiff base ligands have shown significant promise as catalysts for oxidation reactions. These ligands are often synthesized from 2,6-pyridinedicarbaldehyde, a derivative of the 2,6-disubstituted pyridine core.
Table 2: Catalytic Epoxidation of Cyclohexene using Manganese(II) Schiff Base Complexes.
| Catalyst | Ligand | Conversion (%) | Selectivity for Epoxide (%) |
| Mn-Complex 1 | Pyridine Schiff base with o-aminophenol | 99.6 | 95.0 |
| Mn-Complex 2 | Pyridine Schiff base with 2-amino-4-chlorophenol | 98.2 | 93.5 |
| Mn-Complex 3 | Pyridine Schiff base with 2-amino-4-methylphenol | 97.5 | 92.8 |
| Mn-Complex 4 | Pyridine Schiff base with 2-amino-5-nitrophenol | 96.3 | 91.2 |
Reaction conditions: Cyclohexene, catalyst, molecular oxygen as oxidant, in acetonitrile at 40 °C for 6 h.[5] Data sourced from a study on novel pyridine Schiff base–manganese(II) complexes.[5]
The results indicate that these manganese complexes are excellent catalysts for the epoxidation of cyclohexene under mild conditions, achieving high conversion and selectivity.[5] The electronic nature of the substituents on the Schiff base ligand appears to have a discernible, though not dramatic, effect on the catalytic activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic studies. Below are representative experimental protocols for the synthesis of a pyridine-based Schiff base ligand and a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Pyridine-based Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand from 2,6-pyridinedicarbaldehyde and a substituted aniline, which can then be used to prepare various metal complexes.
-
Dissolve 2,6-pyridinedicarbaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a solution of the corresponding substituted o-hydroxy-aromatic amine (2 mmol) in ethanol (10 mL) dropwise to the flask with constant stirring.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried in a desiccator.
-
The ligand can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
General Procedure for Suzuki-Miyaura Cross-Coupling
This procedure is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid using a palladium(II) pyridine complex as a precatalyst.
-
To an oven-dried Schlenk tube, add the Pd(II) complex (0.01 mmol, 1 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous n-butanol (3 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product yield can be determined by gas chromatography (GC) using an internal standard. The product can be purified by column chromatography on silica gel.
Visualizing Catalytic Pathways
Understanding the mechanism of a catalytic reaction is key to its optimization. Below are diagrams representing a general experimental workflow and a simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NNN type pincer Pd (II) complexes of pyridine-2,6-dicarboxamides: Catalytic activity and supramolecular formation [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Dance of Isomers: A Comparative Guide to Experimental and Computational Analyses of 2,6-Dihydroxypyridine Tautomerism
For researchers, scientists, and drug development professionals, understanding the tautomeric landscape of a molecule is critical. Tautomers, isomers that readily interconvert, can exhibit distinct physicochemical properties, influencing everything from reaction outcomes to biological activity. In the realm of heterocyclic chemistry, 2,6-dihydroxypyridine presents a fascinating case of tautomerism, existing as a dynamic equilibrium of multiple forms. This guide provides an objective comparison of the experimental and computational approaches used to unravel this complex equilibrium, supported by available data and detailed methodologies.
The tautomerism of this compound involves the migration of protons and the shifting of double bonds, leading to several possible structures. The primary tautomers of interest are the dihydroxy form (A), the hydroxypyridone form (B), and the pyridinedione form (C). The relative stability of these tautomers is delicately balanced and highly susceptible to environmental conditions, particularly the solvent.
The Tautomeric Equilibrium of this compound
Validating the Efficacy of the 2,6-Dihydroxypyridine Scaffold in Synthetic Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxypyridine, which predominantly exists in its more stable tautomeric form, 6-hydroxy-2-pyridone, is a versatile heterocyclic compound. While its direct application as a catalyst in a broad spectrum of synthetic transformations is not extensively documented in peer-reviewed literature, its unique structural and electronic properties form the basis for the catalytic activity of its derivatives. This guide provides a comparative analysis of the efficacy of the this compound scaffold by examining the performance of its derivatives in specific synthetic transformations, supported by available experimental data. We will explore its role in organocatalysis and as a crucial ligand in metal-catalyzed reactions, offering insights into its potential for facilitating novel chemical reactions.
Bifunctional Catalysis: The Core Strength of the 6-Hydroxy-2-pyridone Scaffold
The catalytic potential of the 6-hydroxy-2-pyridone scaffold lies in its ability to act as a bifunctional catalyst. The endocyclic N-H group can serve as a hydrogen bond donor, while the exocyclic carbonyl oxygen can act as a hydrogen bond acceptor. This simultaneous activation of both the electrophile and the nucleophile can significantly accelerate reactions and enhance selectivity.
Caption: Conceptual workflow of bifunctional catalysis by the 6-hydroxy-2-pyridone scaffold.
Performance in Specific Synthetic Transformations
Organocatalyzed Ester Aminolysis
Derivatives of this compound, specifically 6-halo-2-pyridones, have demonstrated significant efficacy as organocatalysts in the aminolysis of esters. This transformation is crucial for peptide synthesis and other amide bond formations. The halogen substituent enhances the acidity of the N-H proton, thereby increasing its hydrogen-bonding capability and catalytic activity.
Comparative Performance of 6-Halo-2-Pyridones in Ester Aminolysis
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 6-Chloro-2-pyridone | Methyl Benzoate | Benzylamine | Toluene | 80 | 24 | 95 | [1] |
| 6-Bromo-2-pyridone | Methyl Benzoate | Benzylamine | Toluene | 80 | 24 | 92 | [1] |
| 2-Pyridone | Methyl Benzoate | Benzylamine | Toluene | 80 | 24 | <5 | [1] |
| No Catalyst | Methyl Benzoate | Benzylamine | Toluene | 80 | 24 | No reaction | [1] |
Analysis: The data clearly indicates that 6-halo-2-pyridones are highly effective catalysts for ester aminolysis, affording excellent yields. In contrast, the unsubstituted 2-pyridone shows negligible catalytic activity, highlighting the significant role of the halogen in enhancing the catalytic performance of the this compound scaffold.
Ligands in Metal-Catalyzed Reactions
The this compound framework, particularly when functionalized with coordinating groups, serves as a versatile ligand scaffold in transition metal catalysis. For instance, phosphine-substituted 2-pyridones have been employed as ligands in ruthenium-catalyzed hydrogenation of carbon dioxide. The pyridone moiety can participate in the catalytic cycle through proton transfer events, demonstrating the concept of a "cooperative ligand."
Performance of a Phosphine-Substituted 2-Pyridone Ligand in CO₂ Hydrogenation
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Pressure (H₂/CO₂) | TON | Ref. |
| [Ru(p-cymene)Cl₂]₂ + 6-(diisopropylphosphino)-2-pyridone | CO₂ | DBU | THF | 100 | 20/20 bar | up to 9900 | [2][3] |
| [Ru(p-cymene)Cl₂]₂ | CO₂ | DBU | THF | 100 | 20/20 bar | Low activity | [2][3] |
Analysis: The ruthenium complex equipped with the 6-(diisopropylphosphino)-2-pyridone ligand exhibits remarkable catalytic activity in the hydrogenation of CO₂, achieving a high turnover number (TON). This demonstrates the significant enhancement in catalytic performance imparted by the functionalized this compound scaffold, which facilitates the reaction through its cooperative electronic and steric effects.
Experimental Protocols
General Procedure for 6-Chloro-2-pyridone Catalyzed Ester Aminolysis
Materials:
-
Ester (1.0 mmol)
-
Amine (1.2 mmol)
-
6-Chloro-2-pyridone (0.1 mmol, 10 mol%)
-
Toluene (2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the ester, 6-chloro-2-pyridone, and toluene.
-
Add the amine to the reaction mixture.
-
Seal the vial and heat the reaction mixture at 80 °C with stirring for the time indicated in the data table (typically 24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified by standard techniques such as column chromatography on silica gel.
Caption: Experimental workflow for ester aminolysis using a 6-halo-2-pyridone catalyst.
Conclusion
While direct and extensive data on the catalytic efficacy of the parent this compound is limited, this guide demonstrates that its core structure is a powerful platform for the design of highly effective catalysts and ligands. The bifunctional nature of the 6-hydroxy-2-pyridone tautomer is a key feature that, when enhanced through appropriate substitution, leads to significant catalytic activity in important synthetic transformations such as ester aminolysis. Furthermore, its incorporation into ligand design for transition metal catalysis showcases its potential for cooperative effects, leading to highly efficient catalytic systems. For researchers and professionals in drug development, the this compound scaffold represents a promising and tunable platform for the development of novel and efficient catalytic processes. Further exploration into the direct catalytic applications of the parent compound and its derivatives is warranted and holds the potential for new discoveries in synthetic chemistry.
References
Comparative Analysis of 2,6-Dihydroxypyridine Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological cross-reactivity of 2,6-dihydroxypyridine, a key intermediate in nicotine metabolism. Due to the specific and often limited scope of publicly available research on this compound, this document focuses on its well-established role as a substrate for this compound hydroxylase and compares its interaction with known inhibitors. Information on broader cross-reactivity in other biological assays is limited; therefore, this guide also presents generalized protocols for assessing such activities, based on methodologies commonly used for analogous pyridine derivatives.
Data Presentation
Enzyme Inhibition Profile
| Compound | Target Enzyme | Type of Inhibition | Quantitative Data (Kᵢ or IC₅₀) | Reference |
| This compound | This compound Hydroxylase | Substrate | Not Applicable | [1] |
| 2,6-Dimethoxypyridine | This compound Hydroxylase | Inhibitor | Data not available in literature | [1] |
| 2,3-Dihydroxypyridine | This compound Hydroxylase | Inhibitor | Data not available in literature | [1] |
Note: The available literature qualitatively describes 2,6-dimethoxypyridine and 2,3-dihydroxypyridine as inhibitors of this compound hydroxylase.[1] Further quantitative studies are required to determine the precise potency and mechanism of this inhibition.
Experimental Protocols
This compound Hydroxylase Inhibition Assay
This protocol outlines a method to determine the inhibitory potential of compounds against this compound hydroxylase.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds against this compound hydroxylase.
Materials:
-
Purified this compound hydroxylase from Arthrobacter nicotinovorans
-
This compound (substrate)
-
NADH (cofactor)
-
Test compounds (e.g., 2,6-dimethoxypyridine, 2,3-dihydroxypyridine)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a stock solution of NADH in phosphate buffer.
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A fixed concentration of this compound hydroxylase
-
Varying concentrations of the test compound.
-
Control wells should contain the enzyme and buffer with the solvent used for the test compound.
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a fixed concentration of NADH and this compound to each well.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Record the rate of reaction (change in absorbance per unit time).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic potential of this compound against a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (solvent only).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value.
-
Mandatory Visualization
Caption: Nicotine degradation pathway highlighting the role of this compound.
Caption: General experimental workflow for assessing biological activity.
References
A Comparative Analysis of the Stability of 2,6-Dihydroxypyridine and its Isomers
For Researchers, Scientists, and Drug Development Professionals
The stability of dihydroxypyridine isomers is a critical parameter in the fields of medicinal chemistry and materials science, influencing their synthesis, storage, and biological activity. This guide provides an objective comparison of the stability of 2,6-dihydroxypyridine and its isomers, supported by experimental and computational data. A significant factor in the stability of these compounds is the phenomenon of tautomerism, where the molecules exist as an equilibrium mixture of keto and enol forms. The position of this equilibrium is influenced by the substitution pattern and the solvent environment.
Relative Stability of Dihydroxypyridine Isomers
The thermodynamic stability of dihydroxypyridine isomers can be evaluated through experimental techniques such as calorimetry and computational methods like density functional theory (DFT). Computational studies are particularly useful for comparing the relative energies of all possible isomers in the gaseous phase.
High-level DFT calculations have been employed to determine the thermochemical order of stability for the six dihydroxypyridine isomers.[1] The relative stability is often discussed in terms of the standard molar enthalpy of formation. For instance, experimental measurements for 2,3-dihydroxypyridine have shown a standard molar enthalpy of formation in the gaseous phase of –(263.9 ± 4.6) kJ·mol−1 at 298.15 K.[1] This experimental value provides a benchmark for validating computational predictions for the other isomers.
This compound itself is known to exist in multiple tautomeric forms, with the 6-hydroxypyridin-2(1H)-one tautomer being prevalent in polar solvents like ethanol, water, and DMSO.[2] The stability of this tautomer is a key aspect of the overall stability of the 2,6-isomer.
Table 1: Physical Properties and Tautomeric Preference of Dihydroxypyridines
| Isomer | Melting Point (°C) | Predominant Tautomer (in polar solvents) | Notes |
| This compound | 190–191[2] | 6-Hydroxypyridin-2(1H)-one[2] | Exists in five potential tautomeric forms; distribution is solvent-dependent.[2] |
| 2,3-Dihydroxypyridine | - | Dihydroxy form | Gaseous enthalpy of formation has been experimentally determined.[1] |
| Other Isomers | Data not readily available in a comparative format | - | Stability is influenced by intramolecular hydrogen bonding and electronic effects. |
Experimental Protocols
The determination of the thermodynamic and thermal stability of dihydroxypyridine isomers involves a range of experimental techniques.
Calorimetry
1. Static Bomb Calorimetry: This technique is used to measure the standard molar enthalpy of formation in the crystalline state.[1]
-
Protocol: A precisely weighed sample of the dihydroxypyridine isomer is placed in a bomb calorimeter. The sample is combusted in an excess of pure oxygen. The temperature change of the surrounding water bath is measured to calculate the heat of combustion, from which the enthalpy of formation is derived.
2. Calvet Microcalorimetry: This method is employed to determine the standard molar enthalpy of sublimation.[1]
-
Protocol: A small amount of the crystalline sample is placed in the microcalorimeter at a constant temperature (e.g., 298.15 K). The heat absorbed during the sublimation process is measured, yielding the enthalpy of sublimation. This value, combined with the enthalpy of formation of the solid, allows for the calculation of the gaseous-phase enthalpy of formation.[1]
Thermal Analysis
1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to assess the thermal stability of compounds by measuring changes in mass and heat flow as a function of temperature.
-
Protocol: A sample of the dihydroxypyridine is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). TGA records the mass loss as the compound decomposes. DSC measures the heat flow into or out of the sample, indicating melting points, phase transitions, and decomposition temperatures.
Spectroscopic and Structural Analysis
1. NMR, IR, and UV Spectroscopy: These methods are crucial for identifying the predominant tautomeric forms in different environments.[3][4]
-
Protocol: Spectra of the dihydroxypyridine isomers are recorded in various solvents. The presence of specific functional groups (e.g., C=O in pyridones vs. O-H in dihydroxy forms) is identified by characteristic peaks in the IR and NMR spectra.[3][4] UV spectroscopy can also distinguish between tautomers based on their different electronic transitions.[3]
2. X-ray Crystallography: This technique provides definitive structural information about the solid-state form of the compounds, confirming the tautomeric structure and intermolecular interactions like hydrogen bonding.[3][4]
-
Protocol: Single crystals of the dihydroxypyridine are grown and irradiated with X-rays. The diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice.
Computational Methodology
Density Functional Theory (DFT): DFT is a widely used computational method to predict the relative stabilities of isomers and tautomers.
-
Protocol: The geometries of the different dihydroxypyridine isomers and their tautomers are optimized using a specific functional (e.g., B3LYP) and basis set.[1] The electronic energies are calculated to determine the relative stabilities. Solvent effects can be incorporated using continuum solvation models.
Logical Relationship of Stability Analysis
The following diagram illustrates the workflow for comparing the stability of dihydroxypyridine isomers, integrating both experimental and computational approaches.
Caption: Workflow for Dihydroxypyridine Stability Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,6-Dihydroxypyridine-Based Sensors for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
The detection of metal ions is a critical analytical task in environmental monitoring, clinical diagnostics, and pharmaceutical development. Among the various chemical sensors developed for this purpose, those based on the 2,6-dihydroxypyridine scaffold have emerged as a promising class of fluorescent and colorimetric probes. Their facile synthesis, structural versatility, and inherent coordination sites make them excellent candidates for the selective recognition of various metal ions. This guide provides a comprehensive comparison of the performance of this compound-based sensors with other notable alternatives for the detection of ferric (Fe³⁺) and cupric (Cu²⁺) ions, supported by experimental data and detailed protocols.
Performance Comparison of Metal Ion Sensors
The efficacy of a chemical sensor is primarily evaluated based on its sensitivity (limit of detection), linear dynamic range, and selectivity over other potentially interfering ions. The following tables summarize the key performance metrics of this compound-based sensors and popular alternative methods for the detection of Fe³⁺ and Cu²⁺.
Ferric Ion (Fe³⁺) Detection
| Sensor Type | Sensing Principle | Limit of Detection (LOD) | Linear Range | Key Advantages |
| Pyridine-2,6-dicarboxamide | Fluorescence Quenching | 0.49 µM | - | High sensitivity and selectivity. |
| Dihydropyridine Derivative | Colorimetric & Fluorescence | - | 0–5.4 × 10⁻⁵ M[1] | Naked-eye detection, reversible.[1] |
| Carbon Quantum Dots (CQDs) | Fluorescence Quenching | 1.68 µM[2] | 0–1200 µmol/L[2] | Facile synthesis, good water solubility.[3] |
| BODIPY-based Sensor | Fluorescence Turn-off | 1.06 µM[4][5] | - | High selectivity and sensitivity.[4][5] |
| Hydrazone-based Sensor | Fluorescence Turn-on | - | - | Ratiometric and enhanced fluorescence response.[6] |
Cupric Ion (Cu²⁺) Detection
| Sensor Type | Sensing Principle | Limit of Detection (LOD) | Linear Range | Key Advantages |
| Dihydropyridine Derivative | Colorimetric & Fluorescence | - | 0–5.4 × 10⁻⁵ M[1] | Excellent sensitivity and selectivity, visible color change.[1] |
| Silver Nanoparticles (AgNPs) | Colorimetric | 15.2 nM[7][8] | 1 × 10⁻⁷ M to 1 × 10⁻⁴ M[9] | High sensitivity, cost-effective.[7][8] |
| NBD-based Sensor | Colorimetric | 0.77 µM[10] | - | High sensitivity and selectivity, applicable to paper-based assays.[10] |
| Tryptanthrin Derivative | Colorimetric | 16 nM | - | High selectivity and sensitivity, rapid response. |
| Rhodamine-based Sensor | Fluorescence Turn-on | 6.76 × 10⁻⁸ M[11] | - | High selectivity and sensitivity.[11] |
Signaling and Detection Mechanisms
The interaction between the sensor and the metal ion triggers a measurable optical response. The following diagrams illustrate the general signaling pathways for fluorescence quenching and colorimetric detection.
Caption: Generalized mechanism of fluorescence quenching upon metal ion binding.
Caption: Principle of colorimetric sensing based on a visible color change.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful application of these sensors. Below are representative protocols for the synthesis and application of a this compound-based sensor and a common alternative.
Synthesis of a Pyridine-2,6-dicarboxamide-based Fluorescent Sensor for Fe³⁺
This protocol is based on the condensation reaction between pyridine-2,6-dicarboxylic acid and an amino-functionalized signaling unit.
Materials:
-
Pyridine-2,6-dicarboxylic acid
-
2-Amino-5-mercapto-1,3,4-thiadiazole
-
Thionyl chloride (SOCl₂)
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanol
-
HEPES buffer (pH 7.4)
Procedure:
-
Acid Chloride Formation: A mixture of pyridine-2,6-dicarboxylic acid and a catalytic amount of DMF in thionyl chloride is refluxed for 4 hours. The excess thionyl chloride is removed under reduced pressure to yield pyridine-2,6-dicarbonyl dichloride.
-
Condensation: The obtained acid chloride is dissolved in dry DCM and added dropwise to a stirred solution of 2-amino-5-mercapto-1,3,4-thiadiazole and triethylamine in dry DCM at 0°C.
-
Reaction and Purification: The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the final sensor product.
-
Stock Solution Preparation: A stock solution (e.g., 1 mM) of the synthesized sensor is prepared in an appropriate solvent like THF. Stock solutions of various metal salts (e.g., 2.5 mM) are prepared in methanol.
Workflow for Fe³⁺ Detection:
Caption: Experimental workflow for fluorescent detection of Fe³⁺.
Preparation of Silver Nanoparticle (AgNP)-based Colorimetric Sensor for Cu²⁺
This protocol describes a green synthesis method for AgNPs and their application in Cu²⁺ detection.[12]
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Chitosan
-
Glutaraldehyde
-
Polyethyleneimine
-
Whatman No. 1 filter paper
Procedure:
-
AgNP Synthesis: Silver nanoparticles are synthesized by the chemical reduction of silver nitrate with sodium borohydride in the presence of a stabilizing agent like chitosan.
-
Surface Functionalization: The AgNPs are then functionalized by cross-linking with glutaraldehyde and subsequent treatment with polyethyleneimine to introduce amine groups on the surface, which act as binding sites for Cu²⁺.
-
Paper-based Sensor Fabrication: Whatman No. 1 filter paper is cut into strips and coated with the functionalized AgNP solution. The strips are then dried.[13]
-
Stock Solution Preparation: A stock solution of the AgNP-based sensor is prepared. Standard solutions of Cu²⁺ at various concentrations are prepared in deionized water.
Workflow for Cu²⁺ Detection:
Caption: Workflow for colorimetric detection of Cu²⁺ using paper-based AgNP sensors.
Conclusion
This compound-based sensors offer a versatile and effective platform for the detection of metal ions like Fe³⁺ and Cu²⁺. Their performance, characterized by good sensitivity and selectivity, is comparable and in some cases superior to other established methods. The choice of a particular sensor will ultimately depend on the specific application requirements, such as the desired detection limit, the complexity of the sample matrix, and the need for portable, field-deployable assays. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate sensing strategy for their analytical needs.
References
- 1. Novel BODIPY-based fluorescence turn-on sensor for Fe3+ and its bioimaging application in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Selective Colorimetric Assay of Cu2+ Ions by Silver Nanopa...: Ingenta Connect [ingentaconnect.com]
- 8. DSpace at KIST: Highly Selective Colorimetric Assay of Cu2+ Ions by Silver Nanoparticles Conjugated with 1-(2-mercaptoethyl)-1,3,5-Triazinane-2,4,6-Trione [pubs.kist.re.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. repositorio.udla.cl [repositorio.udla.cl]
- 12. Fabrication of Paper-Based Silver Nanoparticle (AgNP) Sensors for Smartphone-Based Colorimetric Detection of Cu (II) in… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
A Comparative Review of 2,6-Dihydroxypyridine and Its Analogs in Therapeutic and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and catalysis, valued for its versatile electronic properties and ability to engage in various non-covalent interactions. Among its many derivatives, 2,6-dihydroxypyridine and its analogs have emerged as privileged structures in the design of enzyme inhibitors and specialized catalysts. This guide provides a comparative analysis of the performance of this compound analogs in several key applications, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Enzyme Inhibition: A Tale of Two Targets
Derivatives of this compound have shown significant promise as inhibitors of enzymes implicated in neurodegenerative diseases, namely Catechol-O-methyltransferase (COMT) and the aggregation of β-amyloid (Aβ) peptides.
Catechol-O-methyltransferase (COMT) Inhibition
COMT is a crucial enzyme in the metabolic pathway of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[1] Bicyclic hydroxypyridone analogs of this compound have been synthesized and evaluated as COMT inhibitors, demonstrating potent activity.
Table 1: Comparative Inhibitory Activity of Bicyclic Hydroxypyridone Analogs against MB-COMT
| Compound ID | R Group | IC50 (nM)[2] |
| 16 | H | > 10,000 |
| 17 | Methyl | 2,300 |
| 18 | Isopropyl | 770 |
| 19 | Benzyl | 220 |
| 20 | Phenethyl | 2,100 |
| 21 | 3-Pyridylmethyl | > 5,000 |
| 22 | Benzoyl | > 10,000 |
| 23 | Phenylsulfonyl | > 10,000 |
| 35 | 2,4-Dichlorobenzyl | 10 |
| 38 | 2-Chloro-4-fluorobenzyl | 16 |
| 32 | 2,6-Dimethylbenzyl | 6.3 |
This protocol outlines the determination of the in vitro inhibitory activity of compounds against the membrane-bound form of COMT (MB-COMT).[2]
-
Enzyme and Substrate Preparation: Recombinant human MB-COMT is used. The enzymatic reaction is initiated by the addition of the co-substrate S-adenosyl-L-methionine (SAM) and a suitable catechol substrate (e.g., 3,4-dihydroxyacetophenone).
-
Reaction Mixture: A typical reaction mixture contains the MB-COMT enzyme, the test compound at various concentrations, MgCl₂ as a cofactor, and a buffer solution (e.g., Tris-HCl, pH 7.4).
-
Incubation: The reaction mixture is pre-incubated at 37°C before initiating the reaction by adding the substrate and SAM. The reaction is allowed to proceed for a specific time.
-
Termination and Detection: The reaction is terminated by adding an acidic solution. The formation of the methylated product is quantified using a suitable analytical method, such as HPLC or a spectrophotometric assay.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates the metabolic pathway of dopamine and the role of COMT, which is inhibited by the this compound analogs.
β-Amyloid (Aβ) Aggregation Inhibition
The aggregation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease.[3] Novel 2,6-disubstituted pyridine derivatives have been designed to interfere with this process.
Table 2: Inhibition of Aβ42 Aggregation by 2,6-Disubstituted Pyridine Analogs
| Compound ID | Structure | IC50 (µM)[3] |
| 1 | 2,6-Diaminopyridine | > 100 |
| 2 | N,N'-(Pyridine-2,6-diyl)diacetamide | > 100 |
| 3 | Compound with one pyridine unit | > 100 |
| 4 | Compound with two pyridine units | 15.3 |
| 5 | Compound with three pyridine units | 1.8 |
This assay quantifies the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T (ThT), a dye that binds to β-sheet-rich structures.[4][5]
-
Aβ Peptide Preparation: Lyophilized Aβ42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure it is in a monomeric state, and then the solvent is evaporated. The peptide film is redissolved in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.
-
Aggregation Assay: The Aβ42 solution is incubated with and without the test compounds at various concentrations in a microplate.
-
ThT Fluorescence Measurement: At specific time points, a solution of ThT is added to each well. The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: An increase in ThT fluorescence indicates the formation of amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with and without the inhibitor. The IC50 value is then determined.
The following diagram illustrates the process of Aβ aggregation and the points of intervention by small molecule inhibitors like the 2,6-disubstituted pyridine derivatives.
Catalysis: Suzuki-Miyaura Cross-Coupling Reactions
2,6-Disubstituted pyridine derivatives can also serve as ligands in transition metal catalysis. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, can be effectively catalyzed by palladium complexes bearing pyridine-based ligands.
Table 3: Comparative Performance of Palladium Catalysts with Pyridine-Based Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| N,N,N′,N′-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine | 4-Bromotoluene | Phenylboronic acid | 98 | BenchChem Guide |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 95 | BenchChem Guide |
| XPhos | 4-Chloroanisole | Phenylboronic acid | 99 | BenchChem Guide |
| Pyridine-aldoxime | 4-Bromoacetophenone | Phenylboronic acid | 96 | [6] |
Note: A direct comparison of this compound as a ligand was not found in the reviewed literature. The data presented is for structurally related pyridine-based ligands to provide a performance benchmark.
The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][7]
-
Reaction Setup: A reaction vessel is charged with the aryl halide, the arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand, and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: An appropriate solvent or solvent mixture (e.g., toluene, dioxane, water) is added. The mixture is often degassed and placed under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (ranging from room temperature to reflux) and stirred for a designated period.
-
Monitoring and Work-up: The progress of the reaction is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.
The diagram below outlines the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Membrane bound catechol-O-methytransferase is the dominant isoform for dopamine metabolism in PC12 cells and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2,6-Dihydroxypyridine: A Comparative Guide for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
2,6-Dihydroxypyridine, a versatile pyridine derivative, has garnered significant interest across various industrial sectors for its utility in bioremediation, cosmetics, and chemical synthesis. This guide provides an objective comparison of its performance against common alternatives, supported by available data and detailed experimental protocols to assist researchers and industry professionals in making informed decisions for their specific applications.
Application in Oxidative Hair Dyes
In the cosmetics industry, this compound functions as a coupling agent in permanent hair dye formulations. Couplers react with primary intermediates in the presence of an oxidizing agent to form the final color molecules within the hair shaft. Common alternatives to this compound in this application include resorcinol and m-aminophenol.
Performance Comparison
While direct, side-by-side quantitative performance data is limited in publicly available literature, the efficacy of a coupling agent is primarily determined by the resulting color's intensity, fastness (resistance to fading from washing and light exposure), and the specific shade produced.
Table 1: Comparison of Common Coupling Agents in Oxidative Hair Dyes
| Feature | This compound | Resorcinol | m-Aminophenol |
| Typical Shades Produced | Varies with primary intermediate, can contribute to a range of colors. | Primarily produces greenish-brown tones, but is versatile in combination. | Tends to produce reddish-brown to brown shades. |
| Reported Attributes | Used to enhance color retention and intensity. | A widely used and well-characterized coupler. | Effective in creating natural brown and reddish tones. |
| Regulatory Status | Subject to regional cosmetic regulations regarding concentration and use. | Regulated for use in cosmetics with concentration limits. | Regulated for use in cosmetics with concentration limits. |
Experimental Protocol: Evaluation of Hair Dye Performance
To quantitatively assess the performance of this compound against other couplers, the following experimental workflow can be employed.
Objective: To compare the color intensity and wash fastness of hair dyes formulated with this compound versus an alternative coupler (e.g., resorcinol).
Materials:
-
Bleached human hair tresses
-
Primary intermediate (e.g., p-phenylenediamine)
-
Coupling agents: this compound and resorcinol
-
Oxidizing agent (e.g., hydrogen peroxide solution)
-
Alkalizing agent (e.g., ammonia or monoethanolamine)
-
Shampoo for wash fastness testing
-
Colorimeter for CIELAB measurements
-
Controlled lighting chamber for light fastness testing
Procedure:
-
Formulation: Prepare two hair dye formulations, identical in all aspects except for the coupling agent. One will contain this compound and the other, the alternative coupler, at equimolar concentrations.
-
Application: Apply each formulation to separate hair tresses according to standard hair dyeing procedures (e.g., 30-minute development time at room temperature).
-
Initial Color Measurement: After dyeing, rinsing, and drying, measure the color of the dyed tresses using a colorimeter to obtain CIELAB (L, a, b) values.[1][2][3] The L value represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.
-
Wash Fastness: Subject the dyed tresses to a standardized washing protocol (e.g., 10 cycles of washing with a standard shampoo and rinsing). After each cycle (or a set number of cycles), dry the tresses and re-measure the CIELAB values.[4][5]
-
Data Analysis: Calculate the total color difference (ΔE) after washing using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2] A lower ΔE value indicates better wash fastness.
Experimental Workflow for Hair Dye Performance Evaluation
Caption: Workflow for comparing hair dye performance.
Application in Chemical Synthesis: Deoxygenation of Sulfoxides
This compound can be employed as a reagent for the deoxygenation of sulfoxides to their corresponding sulfides, a crucial transformation in organic synthesis. A wide array of reagents are available for this purpose, each with its own advantages and limitations regarding reaction conditions, substrate scope, and byproducts.
Performance Comparison
Table 2: Comparison of Reagents for Sulfoxide Deoxygenation
| Reagent/System | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Data not widely available for direct comparison. | Potentially mild conditions. | Limited comparative data. |
| Triflic Anhydride/Potassium Iodide | Acetonitrile, room temperature. | High yields, chemoselective.[6] | Requires stoichiometric reagents. |
| Sodium Borohydride/Iodine | Anhydrous THF. | High yields, chemoselective.[6] | Requires anhydrous conditions. |
| Oxalyl Chloride/Ethyl Vinyl Ether | Acetone, room temperature. | Rapid reaction, volatile byproducts.[7] | Oxalyl chloride is toxic and moisture-sensitive. |
| Photocatalysis (e.g., Ir complexes) | Visible light, room temperature. | Mild conditions, high functional group tolerance. | Requires a photocatalyst. |
Experimental Protocol: Benchmarking Sulfoxide Deoxygenation
Objective: To quantitatively compare the yield and reaction time of sulfoxide deoxygenation using this compound versus an alternative reagent.
Materials:
-
Substrate sulfoxide (e.g., dimethyl sulfoxide)
-
Deoxygenating agents: this compound and an alternative reagent
-
Appropriate solvents
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Analytical instrumentation for reaction monitoring and yield determination (e.g., TLC, GC-MS, or HPLC)
Procedure:
-
Reaction Setup: In separate reaction vessels under an inert atmosphere, dissolve the sulfoxide substrate in the appropriate solvent.
-
Reagent Addition: Add this compound to one vessel and the alternative deoxygenating agent to another, maintaining equimolar ratios with respect to the substrate.
-
Reaction Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., thin-layer chromatography).
-
Workup and Isolation: Upon reaction completion (or at a predetermined time point), quench the reactions and perform a standard workup procedure to isolate the sulfide product.
-
Yield Determination: Determine the yield of the isolated sulfide product for each reaction.[8]
-
Data Comparison: Compare the reaction times and yields obtained with this compound and the alternative reagent.
Experimental Workflow for Sulfoxide Deoxygenation
Caption: Workflow for comparing sulfoxide reduction.
Application in Bioremediation: Nicotine Degradation
This compound is a key intermediate in the pyridine pathway of microbial nicotine degradation.[9][10] This pathway is one of several employed by microorganisms to break down the toxic alkaloid nicotine found in tobacco waste. Other significant pathways include the pyrrolidine pathway and a hybrid variant.[9][11]
Performance Comparison
The efficiency of different bioremediation strategies can be compared by examining the nicotine degradation rates of microorganisms that utilize different pathways.
Table 3: Comparison of Microbial Nicotine Degradation Pathways
| Pathway | Key Intermediate(s) | Representative Microorganisms | Reported Degradation Efficiency |
| Pyridine Pathway | 6-Hydroxynicotine, this compound | Arthrobacter sp.[10] | Varies with strain and conditions. |
| Pyrrolidine Pathway | Pseudooxynicotine | Pseudomonas sp.[10] | High degradation capacity reported for some strains (e.g., 4 g/L in 13 h for P. putida S16).[12] |
| VPP Pathway (Variant) | Integrates steps from both pyridine and pyrrolidine pathways | Ochrobactrum intermedium[12] | High degradation efficiency (e.g., 97.56% after 36 h for O. intermedium DN2).[12] |
Experimental Protocol: Comparative Analysis of Nicotine Biodegradation
Objective: To compare the nicotine degradation rates of microorganisms utilizing different metabolic pathways.
Materials:
-
Pure cultures of microorganisms representing different nicotine degradation pathways.
-
Liquid culture medium with nicotine as the sole carbon and nitrogen source.
-
Shaking incubator for microbial cultivation.
-
Spectrophotometer or HPLC for nicotine concentration measurement.[12]
Procedure:
-
Inoculation: Inoculate separate flasks containing the nicotine-enriched medium with the different microbial strains.
-
Cultivation: Incubate the cultures under optimal growth conditions (e.g., temperature, pH, agitation).
-
Sampling: At regular time intervals, withdraw aliquots from each culture.
-
Nicotine Quantification: Measure the concentration of nicotine in each sample using a validated analytical method such as UV spectrophotometry or HPLC.[12][13]
-
Data Analysis: Plot nicotine concentration versus time for each microorganism. Calculate the nicotine degradation rate for each pathway.
Nicotine Degradation Pathways
Caption: Simplified overview of major nicotine degradation pathways.
Conclusion
This compound demonstrates utility across several industrial applications. In hair dyeing, it serves as a valuable coupling agent, though more quantitative, direct comparisons with other couplers are needed to fully establish its performance profile. As a reagent for sulfoxide deoxygenation, it presents a potential alternative to existing methods, warranting further investigation to benchmark its efficiency. In the context of bioremediation, it is a crucial intermediate in the pyridine pathway for nicotine degradation, a process of significant environmental importance. The provided experimental protocols offer a framework for researchers to conduct comparative studies and generate the quantitative data necessary to fully evaluate the performance of this compound in their specific industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. cielab color parameters: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of Sulfoxides [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Cultivation and application of nicotine-degrading bacteria and environmental functioning in tobacco planting soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN104215596A - Method for measuring nicotine content in tobacco tar of electronic cigarette - Google Patents [patents.google.com]
A Comparative Analysis of the Photophysical Properties of Substituted 2,6-Dihydroxypyridines and Related Chromophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of substituted 2,6-dihydroxypyridines and structurally related fluorescent scaffolds. The objective is to furnish researchers and professionals in drug development with data to guide the selection and design of fluorophores with tailored optical characteristics. The following sections summarize key photophysical data, detail experimental methodologies for their measurement, and illustrate relevant concepts and workflows.
Comparative Photophysical Data
The photophysical properties of pyridinone-based fluorophores are highly sensitive to substitution and the surrounding environment. Electron-donating and withdrawing groups, as well as the polarity of the solvent, can significantly modulate absorption and emission wavelengths, fluorescence quantum yields, and fluorescence lifetimes. Below are comparative data for representative substituted pyridinone derivatives.
Table 1: Photophysical Properties of 2-Alkoxy-3-cyanopyridines and their Precursor
A study on the O-alkylation of 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, a tautomer of a 2,6-dihydroxypyridine derivative, reveals a significant enhancement in fluorescence quantum yield upon O-alkylation. This highlights the role of electronic modulation in fine-tuning the emissive properties of the pyridinone core[1].
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F (%) |
| 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (Parent Compound) | Various | - | - | - | up to 11.2 |
| 2-ethoxy-4-(4-chlorophenyl)-6-phenylnicotinonitrile | Various | - | - | - | up to 26.3 |
| 2-butoxy-4-(4-chlorophenyl)-6-phenylnicotinonitrile | Various | - | - | - | up to 26.3 |
| 2-(benzyloxy)-4-(4-chlorophenyl)-6-phenylnicotinonitrile | Various | - | - | - | up to 26.3 |
Data extracted from a study on Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines[1]. The exact absorption and emission maxima for each solvent were not provided in the abstract, but the trend of increased quantum yield is highlighted.
Table 2: Photophysical Properties of 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles in Powder Form
This class of compounds, containing a substituted hydroxypyridine moiety, exhibits intense fluorescence in the solid state with high quantum yields. The nature of the substituent on the aryl rings influences the emission characteristics[2][3].
| Compound | Form | λ_em (nm) | Φ_F (%) |
| 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitrile derivatives | Powder | - | up to 92.9 |
| (with various aryl substituents) |
Data from a study on 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles[2][3]. The specific emission maxima for each derivative were not detailed in the abstract.
Table 3: Solvent Effects on the Emission Maxima of 2-Amino-4,6-diphenylnicotinonitriles
While not 2,6-dihydroxypyridines, these structurally related compounds demonstrate the significant impact of solvent polarity on the emission wavelength (solvatochromism). This is a crucial consideration in the design of fluorescent probes for biological imaging[4].
| Solvent | Compound 3 (λ_em, nm) | Compound 6 (λ_em, nm) |
| Toluene | 420 | 418 |
| THF | - | - |
| DCM | - | - |
| DMSO | - | - |
| MeOH | - | - |
Data extracted from a study on 2-amino-4,6-diphenylnicotinonitriles, showcasing the trend of emission shifts with solvent. The table is partially filled to illustrate the concept as the full dataset was not available in the abstract[4].
Experimental Protocols
Accurate determination of photophysical parameters is essential for a reliable comparison of fluorescent compounds. Below are detailed methodologies for key experiments.
2.1. Determination of Fluorescence Quantum Yield (Φ_F) using an Integrating Sphere
The absolute method for measuring fluorescence quantum yield involves the use of an integrating sphere to capture all emitted photons from a sample.
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere. The sphere is typically coated with a highly reflective material like Spectralon®.
-
Procedure:
-
Reference Measurement (Empty Sphere): A spectrum of the excitation light is recorded with the integrating sphere being empty. This measures the intensity of the incident light.
-
Sample Measurement: The sample (in a cuvette for solutions) is placed inside the integrating sphere and the spectrum is recorded again. This measurement includes the scattered excitation light and the emitted fluorescence.
-
Data Analysis: The fluorescence quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of photons is determined by integrating the area under the respective emission and absorption peaks in the recorded spectra.
-
2.2. Measurement of Fluorescence Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
-
Instrumentation: A pulsed light source (e.g., a picosecond laser), a fast photodetector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and TCSPC electronics.
-
Procedure:
-
The sample is excited by a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for a large number of excitation events.
-
A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.
-
-
Data Analysis: The fluorescence lifetime is determined by fitting the decay curve to an exponential function. For a single exponential decay, the lifetime (τ) is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.
Visualizations
Workflow for Comparative Photophysical Analysis
The following diagram illustrates the general workflow for the synthesis and comparative photophysical characterization of substituted 2,6-dihydroxypyridines.
Caption: Workflow for Synthesis and Photophysical Analysis.
Conceptual Diagram of Factors Influencing Photophysical Properties
This diagram illustrates the key factors that influence the photophysical properties of substituted 2,6-dihydroxypyridines.
Caption: Factors Influencing Photophysical Properties.
References
- 1. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Commercially Available 2,6-Dihydroxypyridine
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of commercially available 2,6-dihydroxypyridine, focusing on methods to assess its purity. While manufacturers provide certificates of analysis, independent verification is often necessary. This document outlines the key analytical techniques and provides detailed experimental protocols for an objective assessment.
Commercial Supplier Purity Comparison
The stated purity of this compound can vary between suppliers. The following table summarizes the advertised purity levels from several vendors. It is important to note that these values are as stated by the supplier and independent verification is recommended.
| Supplier | CAS Number | Stated Purity | Additional Information |
| Sigma-Aldrich | 626-06-2 | 97% | Also available as hydrochloride salt (CAS 10357-84-3) with 97% purity. |
| AChemBlock | 626-06-2 | 97% | - |
| CP Lab Safety | 626-06-2 | min 97% | - |
| LookChem | 626-06-2 | ≥99% | Moisture Content: ≤0.5%, Impurity: ≤0.3%. |
| TargetMol | 626-06-2 | 99.85% | - |
| BLD Pharm | 626-06-2 | - | Provides access to NMR, HPLC, LC-MS, UPLC data upon request. |
Note: The purity values are subject to batch-to-batch variability. Always refer to the certificate of analysis for a specific lot.
Experimental Protocols for Purity Assessment
To independently verify the purity of commercially obtained this compound, the following analytical methods are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities. A reverse-phase method is suitable for this compound.[1]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Potential Impurities to Monitor:
-
Isomers such as 2,3-dihydroxypyridine, 2,4-dihydroxypyridine, and 2,5-dihydroxypyridine.[2]
-
Starting materials or by-products from the synthesis of this compound.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent method for structural confirmation and can be used to identify and quantify impurities containing protons.
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in a deuterated solvent such as DMSO-d₆ or D₂O.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) for quantitative analysis (qNMR), typically 5 times the longest T₁ relaxation time.
-
-
Data Analysis:
-
Analyze the chemical shifts and coupling constants to confirm the structure of this compound.
-
Integrate the signals corresponding to the compound and any visible impurities. The relative integration values can be used to estimate the molar ratio of impurities. A broad singlet may indicate the presence of water, as pyridine compounds can be hygroscopic.[3]
-
Expected ¹H NMR Signals for this compound: The spectrum is expected to show signals corresponding to the protons on the pyridine ring. The exact chemical shifts will be solvent-dependent.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based purity and structural assessment.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), is used to confirm the molecular weight of the compound and identify impurities.
Experimental Protocol (LC-MS):
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: Same as for HPLC analysis.
-
Chromatographic Conditions: Same as for HPLC analysis, ensuring a volatile mobile phase modifier (e.g., formic acid) is used.[1]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Mass Range: Scan a range appropriate for the expected compound and potential impurities (e.g., m/z 50-500).
-
Data Acquisition: Acquire full scan data to identify unknown impurities.
-
-
Data Analysis:
Logical Relationship for Purity Assessment
Caption: Logical flow for a comprehensive purity assessment.
Conclusion
Assessing the purity of commercially available this compound requires a multi-faceted analytical approach. While suppliers provide an initial indication of purity, independent verification using techniques such as HPLC, NMR, and Mass Spectrometry is crucial for ensuring the quality and reliability of the reagent in research and development settings. The protocols and workflows outlined in this guide provide a framework for a thorough and objective evaluation.
References
Safety Operating Guide
Proper Disposal of 2,6-Dihydroxypyridine: A Guide for Laboratory Professionals
The proper disposal of 2,6-Dihydroxypyridine is crucial for maintaining laboratory safety and environmental compliance. Due to its potential hazards, all materials containing this compound must be treated as hazardous waste.[1] This guide provides a step-by-step protocol for its safe handling and disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). The work area should be well-ventilated, preferably within a chemical fume hood, to prevent inhalation of vapors.[1][2]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] The primary disposal method for related chemicals is incineration in a specialized chemical incinerator.[3] Under no circumstances should this material be disposed of into the sewage system.[3]
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][4]
2. Waste Collection and Containerization:
-
Collect all this compound waste in a designated, compatible, sealable, and airtight hazardous waste container.[4][5] The container must be in good condition, clean on the outside, and leak-proof.[5]
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[6]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" and list all chemical constituents with their approximate percentages.[5] A dangerous waste label should be attached as soon as the first waste is added.[4]
-
Keep the waste container tightly sealed at all times, except when adding waste.[5]
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1]
-
The storage area should be away from incompatible materials, heat, and sources of ignition.[4]
4. Final Disposal:
-
Once the container is full or is no longer in use, complete a Chemical Collection Request Form (or your institution's equivalent) and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[4][5]
-
The waste will then be transported to an approved waste disposal plant for final treatment, typically via incineration.[7][8]
Accidental Release Measures
In the event of a spill, the response procedure depends on the scale of the release.
-
Small Spills: For a small spill that can be cleaned up quickly, trained personnel wearing appropriate PPE may proceed.[4] Absorb the spill with an inert, non-combustible material like vermiculite or sand.[1] Collect the absorbent material into a suitable, labeled container for disposal as hazardous waste.[4]
-
Large Spills: For a large spill, immediately evacuate and secure the area.[4] Contact your institution's EHS department or emergency services immediately.[4]
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
